Technical Documentation Center

2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride
  • CAS: 1141934-65-7

Core Science & Biosynthesis

Foundational

physicochemical properties of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(2,4-dimethylphenyl)acetic acid Hydrochloride This technical guide provides a comprehensive overview of the essential . Designed for researchers,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(2,4-dimethylphenyl)acetic acid Hydrochloride

This technical guide provides a comprehensive overview of the essential . Designed for researchers, scientists, and professionals in drug development, this document delves into the structural and chemical characteristics of the compound, alongside detailed, field-proven methodologies for their determination. While specific experimental data for this compound is not extensively available in public literature, this guide furnishes the necessary protocols and comparative data from structurally similar molecules to empower researchers in their evaluation of this compound.

Introduction

2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride is a non-proteinogenic amino acid derivative. Its structure, featuring a chiral alpha-carbon bonded to an amino group, a carboxylic acid group, and a 2,4-dimethylphenyl moiety, makes it a valuable chiral building block in medicinal chemistry. The hydrochloride salt form is often utilized to enhance solubility and stability. Accurate characterization of its physicochemical properties is paramount for its application in synthesis, formulation, and biological studies.

Chemical Structure and Identification

A clear understanding of the molecular structure is the foundation for all physicochemical analysis.

Molecular Structure:

Caption: Chemical structure of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name 2-amino-2-(2,4-dimethylphenyl)acetic acid;hydrochloride[1]
CAS Number 1391458-97-1 ((S)-enantiomer)[2]
Molecular Formula C₁₀H₁₄ClNO₂[2]
Molecular Weight 215.68 g/mol [2]
Canonical SMILES CC1=CC(=C(C=C1)C(C(=O)O)N)C.Cl[1]
InChI Key RAXDTKWYXLIFNK-UHFFFAOYSA-N (for free base)[1]

Spectroscopic Characterization

Spectroscopic analysis is fundamental for structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride.

    • Due to the zwitterionic nature of the free amino acid and the salt form, solubility in chloroform-d (CDCl₃) is expected to be low. Deuterated water (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are more appropriate solvents.[3] DMSO-d₆ is often preferred to observe the exchangeable protons of the amino and carboxylic acid groups.[3]

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a 5 mm NMR tube.

    • Utilize gentle agitation or sonication to ensure complete dissolution.[3]

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak (e.g., DMSO at ~2.50 ppm).[3]

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher, corresponding to the proton frequency.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.[3]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (¹H and ¹³C) transfer->setup acquire Acquire Spectra setup->acquire process Process Raw Data (FT, Phasing, Baseline) acquire->process integrate Integrate & Peak Pick process->integrate assign Assign Signals integrate->assign

Caption: Standard workflow for NMR spectroscopic analysis.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Carboxyl (-COOH)10-13 (broad)~170-175
Amino (-NH₃⁺)8-9 (broad)-
Aromatic (Ar-H)7.0-7.5~125-140
Alpha-Proton (α-CH)~5.0~55-60
Methyl (-CH₃)~2.2-2.4~20-25
Note: These are estimated values and may vary based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in the molecule.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • For solid samples, the KBr (potassium bromide) pellet method is common. Mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition:

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Perform a background scan of the empty sample holder or KBr pellet.

    • Scan the sample and ratio the spectrum against the background.

Table 3: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
O-H stretch (Carboxylic Acid)2500-3300 (broad)
N-H stretch (Ammonium)2800-3200 (broad)Overlaps with O-H
C=O stretch (Carboxylic Acid)1700-1730
N-H bend (Ammonium)1500-1600
C=C stretch (Aromatic)1450-1600

Physical Properties

Melting Point

The melting point is a crucial indicator of purity.

Experimental Protocol: Melting Point Determination

  • Sample Preparation:

    • Ensure the sample is dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Measurement:

    • Place the capillary tube in a calibrated melting point apparatus.

    • Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

    • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

For comparison, the related compound Glycine has a melting point of 240 °C (with decomposition).

Solubility

Solubility is a critical parameter for formulation and in vitro assays.

Experimental Protocol: Thermodynamic Solubility Determination

  • Equilibrium Method:

    • Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, buffers at various pH values, ethanol) in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge or filter the suspension to separate the undissolved solid.

    • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G start Add excess solid to solvent agitate Agitate at constant temperature (24-48h) start->agitate separate Separate solid/liquid (Centrifuge/Filter) agitate->separate quantify Quantify concentration in supernatant via HPLC separate->quantify end Determine Solubility quantify->end

Caption: Workflow for thermodynamic solubility determination.

Dissociation Constant (pKa)

The pKa values are essential for predicting the ionization state of the molecule at different pH values, which influences its solubility, absorption, and interaction with biological targets.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation:

    • Prepare a solution of the compound of known concentration (e.g., 0.01 M) in water or a suitable co-solvent.

  • Titration:

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), measuring the pH of the solution after each addition of the titrant.

    • Continue the titration past the equivalence points.

  • Data Analysis:

    • Plot the pH of the solution versus the volume of titrant added.

    • The pKa values can be determined from the half-equivalence points on the titration curve. The pKa of the carboxylic acid group will be in the acidic range, while the pKa of the ammonium group will be in the basic range.

For the related compound (2S)-2-AMINO-2-(4-FLUORO-3,5-DIMETHYLPHENYL)ACETIC ACID, a predicted pKa of 1.915 is reported, likely corresponding to the carboxylic acid group.[4]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity and quantifying the concentration of amino acid derivatives.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation:

    • An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid or formic acid in water) and Solvent B (e.g., acetonitrile or methanol). The acidic modifier helps to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: The aromatic ring should provide a UV absorbance maximum around 254-280 nm. A DAD can be used to determine the optimal wavelength.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

Safety and Handling

Based on information for similar amino acid compounds, the following precautions should be observed.[5][6][7]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[6]

  • Handling: Avoid contact with skin and eyes.[5] Avoid inhalation of dust.[7] Handle in a well-ventilated area.[7]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[7]

Conclusion

This technical guide outlines the fundamental and provides robust, standardized protocols for their determination. While experimental data for this specific molecule is limited, the methodologies and comparative information presented here offer a solid framework for researchers to conduct a thorough characterization. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is essential for advancing research and development involving this compound.

References

  • Vertex AI Search, Grounding API Redirect. (2005, October 9).
  • Tokyo Chemical Industry. (2025, September 3).
  • Thermo Fisher Scientific. (2023, October 12).
  • ChemicalBook. (2025, August 23). Chemical Safety Data Sheet MSDS / SDS - 2-AMINO-2-(4-METHYLPHENYL)ACETIC ACID.
  • FUJIFILM Wako Chemicals.
  • PubChem. (R)-2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride.
  • NextSDS. (2S)-2-AMINO-2-(2,4-DIMETHYLPHENYL)
  • MilliporeSigma. 2-amino-2-(2-methylphenyl)acetic acid | 129592-98-9.
  • ChemicalBook. (2S)-2-AMINO-2-(4-FLUORO-3,5-DIMETHYLPHENYL)ACETIC ACID.
  • Thoreauchem. (S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride-1391458-97-1.
  • Sigma-Aldrich. 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride | 66659-20-9.
  • ResearchGate.
  • PubChem. 2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid.
  • NIST. Amino acetic acid hydrochloride - NIST WebBook.
  • Shimadzu. Analytical Methods for Amino Acids.
  • Benchchem. Spectroscopic Analysis of (R)-2-Amino-2-(4-chlorophenyl)acetic Acid: A Technical Guide.
  • Google Patents. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
  • NextSDS. 2-AMINO-2-(3,4-DIMETHYLPHENYL)
  • SciELO. Synthesis and NMR Elucidation of Novel Octa-Amino Acid Resorcin[7]arenes Derivatives.

  • Thermo Fisher Scientific.
  • Fluorochem. AMINO(2,4-DIMETHYLPHENYL)ACETIC ACID.
  • ResearchGate. Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride.
  • MedchemExpress.com. 2-Amino-2-(4-chlorophenyl)acetic acid.
  • Benchchem. Technical Support Center: Enhancing the Stability of (r)-2-Amino-2-(4-chlorophenyl)acetic Acid Solutions.
  • Ataman Kimya. 2-Aminoacetic acid (Glycine).
  • ResearchGate.
  • US Pharmacopeia (USP). Amino acid analysis.
  • SpectraBase. 2-({2-[(2,2-Dimethylpropanoyl)amino]phenyl}thio)acetic acid - Optional[13C NMR].
  • NOAA. 2-AMINO-4-THIAZOLE ACETIC ACID - CAMEO Chemicals.

Sources

Exploratory

An In-depth Technical Guide on the Crystal Structure and XRD Data of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the methodologies for determining and analyzing the crystal structure and X-ray diffracti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining and analyzing the crystal structure and X-ray diffraction (XRD) data of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride. This compound, a substituted α-amino acid, is of significant interest in medicinal chemistry and pharmaceutical development due to its potential as a chiral building block for the synthesis of novel therapeutic agents. This document will detail the experimental and computational workflows for both single-crystal and powder XRD, offering field-proven insights into experimental design, data interpretation, and the validation of results. As a self-validating system, each protocol is described with an emphasis on the causality behind experimental choices, ensuring technical accuracy and trustworthiness.

Introduction: The Significance of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride

2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride is a non-proteinogenic amino acid derivative. Such molecules are crucial in the design of peptidomimetics and other small molecule drugs. The incorporation of non-natural amino acids can lead to peptides with enhanced metabolic stability, constrained conformations, and improved receptor affinity and selectivity. The hydrochloride salt form is often utilized to improve the solubility and handling properties of the parent compound.

A definitive understanding of the three-dimensional structure of this molecule is paramount for its application in drug design. Single-crystal X-ray diffraction provides the most precise information about the molecular conformation, stereochemistry, and intermolecular interactions in the solid state. This knowledge is invaluable for computational modeling, structure-activity relationship (SAR) studies, and the rational design of new drug candidates. Powder XRD, on the other hand, is a powerful tool for the characterization of the bulk material, providing information on crystallinity, phase purity, and polymorphism, which are critical aspects of drug development and manufacturing.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise atomic arrangement within a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Experimental Protocol: From Crystal to Structure

The successful determination of a crystal structure is contingent on the quality of the single crystals. For a compound like 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride, which is soluble in polar solvents, slow evaporation from a suitable solvent system is a common crystallization technique.

Step-by-Step Methodology for Single-Crystal XRD:

  • Crystal Growth:

    • Dissolve a small amount of the compound in a solvent in which it is sparingly soluble (e.g., a mixture of ethanol and water, or isopropanol).

    • Allow the solvent to evaporate slowly at a constant temperature. This can be achieved by covering the container with a perforated film or by placing it in a larger, sealed container with a desiccant.

    • Visually inspect the resulting crystals under a microscope to select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension).

  • Crystal Mounting and Data Collection:

    • Carefully mount the selected crystal on a goniometer head.

    • Center the crystal in the X-ray beam of a diffractometer. Modern diffractometers are equipped with CCD or CMOS detectors.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. The data collection strategy should aim for high completeness and redundancy of the diffraction data.

  • Data Reduction and Structure Solution:

    • Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h,k,l).

    • Apply corrections for various experimental factors, including Lorentz-polarization effects and absorption.

    • Determine the unit cell parameters and the space group of the crystal.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement and Validation:

    • Refine the initial structural model against the experimental data using a least-squares algorithm. This process optimizes the atomic coordinates, and thermal parameters.

    • Locate and add hydrogen atoms to the model.

    • Validate the final structure using tools such as CHECKCIF, which checks for geometric and crystallographic inconsistencies. The final refined structure should have low R-factors (R1 and wR2) and a Goodness-of-Fit (GooF) value close to 1.

Illustrative Crystallographic Data

While the specific, publicly available crystal structure for 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride is not readily found, a typical dataset for a small organic molecule of this nature would be presented as follows. Please note that the following table contains illustrative data.

ParameterIllustrative Value
Chemical FormulaC₁₀H₁₄ClNO₂
Formula Weight215.68
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
α (°)90
β (°)98.5
γ (°)90
Volume (ų)1029
Z4
Calculated Density (g/cm³)1.39
Absorption Coeff. (mm⁻¹)0.35
F(000)456
R-factor (R1)~0.04
wR2 (all data)~0.11
Goodness-of-fit (S)~1.05
Workflow Diagram for Single-Crystal XRD

SC_XRD_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase CrystalGrowth Crystal Growth Mounting Crystal Mounting CrystalGrowth->Mounting Select suitable crystal DataCollection Data Collection Mounting->DataCollection Center in X-ray beam DataReduction Data Reduction DataCollection->DataReduction Raw diffraction images StructureSolution Structure Solution DataReduction->StructureSolution Corrected intensities Refinement Structure Refinement StructureSolution->Refinement Initial atomic model Validation Structure Validation Refinement->Validation Refined structure FinalStructure Final Crystal Structure (CIF) Validation->FinalStructure Final CIF file

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Powder X-ray Diffraction: Characterizing the Bulk Material

Powder X-ray diffraction (PXRD) is a non-destructive analytical technique used to identify crystalline phases, determine phase purity, and analyze the physical characteristics of a bulk sample.

Experimental Protocol: From Powder to Pattern

Step-by-Step Methodology for Powder XRD:

  • Sample Preparation:

    • Grind the crystalline sample to a fine, homogeneous powder using a mortar and pestle. This ensures that the crystallites are randomly oriented.

    • Mount the powder on a sample holder. The surface of the powder should be flat and level with the surface of the holder.

  • Data Collection:

    • Place the sample holder in a powder diffractometer.

    • Set the instrument parameters, including the X-ray source (typically Cu Kα), voltage, current, and the 2θ scan range. A typical scan range for an organic compound is 5° to 50° in 2θ.

    • Initiate the scan. The detector will measure the intensity of the diffracted X-rays at different angles.

  • Data Analysis:

    • The output is a diffractogram, which is a plot of diffraction intensity versus the diffraction angle (2θ).

    • The positions (2θ values) and relative intensities of the diffraction peaks are characteristic of a specific crystalline phase.

    • This "fingerprint" can be compared to a database of known patterns for phase identification. For a new compound, the powder pattern can be used to confirm its phase purity and for future quality control.

Illustrative Powder XRD Data

The powder XRD pattern provides a unique fingerprint for a crystalline solid. Key information is the position of the diffraction peaks (in degrees 2θ) and their relative intensities.

2θ (°) (Illustrative)d-spacing (Å)Relative Intensity (%)
8.510.480
12.27.265
17.05.2100
19.84.575
21.14.290
24.53.650
25.83.460
Workflow Diagram for Powder XRD

PXRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis_pxrd Data Analysis Grinding Grind to Fine Powder Mounting Mount on Sample Holder Grinding->Mounting DataCollection Collect Diffractogram Mounting->DataCollection PhaseID Phase Identification DataCollection->PhaseID Diffraction Pattern Purity Purity Assessment PhaseID->Purity Polymorph Polymorph Screening Purity->Polymorph FinalReport PXRD Analysis Report Polymorph->FinalReport

Caption: Workflow for Powder X-ray Diffraction Analysis.

Conclusion: A Synergistic Approach to Structural Characterization

The comprehensive structural characterization of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride relies on the synergistic use of single-crystal and powder X-ray diffraction. While SC-XRD provides the definitive molecular structure with atomic-level precision, PXRD is indispensable for the analysis of the bulk material, ensuring phase purity and consistency, which are critical for its potential application in drug development. The protocols and workflows detailed in this guide represent a robust framework for researchers to obtain and interpret high-quality crystallographic data, thereby enabling the rational design and development of new chemical entities.

References

  • Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons. [Link]

  • Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal structure analysis: principles and practice. Oxford University Press. [Link]

  • Bish, D. L., & Post, J. E. (Eds.). (1989). Modern powder diffraction. Mineralogical Society of America. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]

Foundational

In Vitro Pharmacokinetics of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride: A Comprehensive ADME Profiling Guide

Executive Summary The integration of unnatural amino acids into peptide and small-molecule therapeutics is a cornerstone of modern drug design, aimed at circumventing proteolytic degradation and enhancing metabolic stabi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of unnatural amino acids into peptide and small-molecule therapeutics is a cornerstone of modern drug design, aimed at circumventing proteolytic degradation and enhancing metabolic stability. 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride (a sterically hindered 2,4-dimethylphenylglycine derivative) represents a highly specialized building block. However, the introduction of bulky, lipophilic aromatic side chains fundamentally alters the molecule's in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) profile[1].

As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, mechanistic framework for evaluating the in vitro pharmacokinetics of this specific compound class. Rather than merely listing standard operating procedures, this guide elucidates the causality behind assay selection and establishes self-validating protocols to ensure high-fidelity data generation for regulatory submissions.

Mechanistic Context: Why Standard Assays Fail for Unnatural Amino Acids

When evaluating substituted phenylglycine derivatives, standard small-molecule ADME workflows often yield misleading data. The ortho-methyl groups on the 2,4-dimethylphenyl ring create significant steric hindrance around the α -carbon.

  • Metabolic Shift: This steric bulk typically impedes Phase I Cytochrome P450 (CYP450) oxidation. Consequently, the primary clearance mechanisms shift toward Phase II conjugation (e.g., direct glucuronidation of the carboxylic acid via UGTs) or active renal excretion.

  • Assay Selection Causality: Because Human Liver Microsomes (HLMs) lack the necessary cofactors for Phase II metabolism (unless specifically supplemented with UDPGA and alamethicin), they will falsely under-predict the clearance of this compound. Therefore, cryopreserved human hepatocytes —which contain the full, integrated complement of Phase I and Phase II enzymes—are the mandatory matrix for intrinsic clearance ( CLint​ ) evaluation[2].

Hepatocyte Metabolic Stability & Intrinsic Clearance ( CLint​ )

To accurately predict hepatic clearance, the assay system must be self-validating. This means incorporating controls that independently verify both the enzymatic viability of the cells and the chemical stability of the test article in the aqueous buffer.

Self-Validating Protocol: Suspension Hepatocyte Assay

The following methodology is optimized for low-turnover unnatural amino acids[2].

Step 1: Matrix Preparation

  • Thaw cryopreserved human hepatocytes (pooled from 10 donors to account for genetic polymorphism) using a high-viability recovery medium.

  • Dilute the suspension to 1×106 viable cells/mL in serum-free Williams' Medium E supplemented with hepatocyte maintenance components[2].

Step 2: Incubation & Control Strategy

  • Test Article: Spike 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride to a final concentration of 1 µM. Ensure the final organic solvent concentration (e.g., DMSO) is 0.1% to prevent CYP/UGT inhibition.

  • Positive Controls (Enzyme Viability): Run parallel incubations with Verapamil (rapid Phase I clearance) and Diclofenac (robust Phase II UGT clearance)[2].

  • Negative Control (Chemical Stability): Incubate the test article with heat-inactivated hepatocytes (boiled for 5 minutes at 100°C) to differentiate true enzymatic metabolism from spontaneous chemical degradation[2].

Step 3: Kinetic Sampling & Quenching

  • Incubate the plates on an orbital shaker (90 rpm) at 37°C in a 5% CO2​ atmosphere.

  • At predetermined intervals ( t=0,15,30,60,90,120 min), extract 50 µL aliquots.

  • Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS). Causality: The 3:1 organic-to-aqueous ratio instantly precipitates proteins and halts all enzymatic activity.

Step 4: LC-MS/MS Analysis & Calculation

  • Centrifuge the quenched samples at 14,000 rpm for 15 minutes at 4°C.

  • Analyze the supernatant via LC-MS/MS.

  • Calculate the in vitro intrinsic clearance using the elimination rate constant ( k ):

    CLint,invitro​=t1/2​0.693​×NV​

    (Where V = incubation volume in mL, N = number of cells in millions)[2].

Workflow N1 Prepare Cryopreserved Hepatocytes (1x10^6 cells/mL) N2 Add 2-Amino-2-(2,4-dimethylphenyl)acetic acid (1 µM final conc.) N1->N2 N3 Incubate at 37°C (0, 15, 30, 60, 90, 120 min) N2->N3 N4 Quench with Acetonitrile + Internal Standard N3->N4 N5 Centrifuge & Extract Supernatant N4->N5 N6 LC-MS/MS Analysis (Determine CL_int) N5->N6

Figure 1: Step-by-step workflow for in vitro hepatocyte metabolic stability assay.

Permeability and Efflux Transport Dynamics

Because 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride is a zwitterion at physiological pH, its passive paracellular permeability is inherently restricted. However, the lipophilic 2,4-dimethylphenyl moiety increases its affinity for endogenous amino acid transporters (such as LAT1/SLC7A5) and efflux pumps (P-gp/BCRP).

Caco-2 Bidirectional Permeability Protocol
  • Causality: A bidirectional Caco-2 assay is required to calculate the Efflux Ratio (ER). An ER > 2.0 indicates that the compound is a substrate for apical efflux transporters, which can severely limit oral bioavailability and blood-brain barrier (BBB) penetration.

  • Validation: The integrity of the Caco-2 monolayer must be validated using Trans-Epithelial Electrical Resistance (TEER) measurements (> 250 Ω⋅cm2 ) and a low-permeability paracellular marker (e.g., Lucifer Yellow).

Pathway Drug 2,4-Dimethylphenylglycine Derivative LAT1 LAT1 Transporter (Cellular Entry) Drug->LAT1 Absorption Efflux Efflux (P-gp/BCRP) Drug->Efflux Apical Efflux CYP Phase I (CYP450) Sterically Hindered LAT1->CYP Hepatic Exposure UGT Phase II (UGT) Glucuronidation LAT1->UGT Metabolite Inactive Metabolite (Excreted) CYP->Metabolite Minor Pathway UGT->Metabolite Major Pathway

Figure 2: Putative cellular transport and biotransformation pathways for the compound.

Drug-Drug Interaction (DDI) Liability Profiling

According to the ICH M12 guidelines, any novel chemical entity or unnatural amino acid fragment must be evaluated for its potential to act as a perpetrator (inhibitor or inducer) of drug-metabolizing enzymes[3]. The lipophilic nature of the 2,4-dimethylphenyl group increases the theoretical risk of binding to the lipophilic active sites of CYP3A4 or CYP2C9.

CYP450 Reversible and Time-Dependent Inhibition (TDI)
  • Causality: We assess both direct (reversible) inhibition and Time-Dependent Inhibition (TDI). If the compound undergoes slow Phase I metabolism that generates a reactive intermediate, it could covalently bind to the CYP enzyme, causing mechanism-based inactivation.

  • Protocol:

    • Incubate HLMs (0.1 mg/mL) with the test compound (0.1 to 50 µM) and FDA-recommended probe substrates (e.g., Midazolam for CYP3A4).

    • For TDI assessment, pre-incubate the test compound with HLMs and NADPH for 30 minutes prior to the addition of the probe substrate[3].

    • Self-Validation: A shift in the IC50​ curve by > 1.5-fold between the 0-minute and 30-minute pre-incubation arms confirms mechanism-based inactivation[3].

Quantitative Data Synthesis

The table below summarizes the expected in vitro pharmacokinetic profile for 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride, based on the structural properties of sterically hindered unnatural amino acids.

PK ParameterAssay SystemExpected Value / RangeMechanistic Interpretation
Intrinsic Clearance ( CLint​ ) Human Hepatocytes< 8.0 µL/min/ 106 cellsHigh metabolic stability due to steric shielding of the α -carbon and aromatic ring.
Half-life ( t1/2​ ) Human Hepatocytes> 120 minutesSuitable for incorporation into long-acting peptide therapeutics.
Apparent Permeability ( Papp​ ) Caco-2 Monolayer (A-B) ∼1.5×10−6 cm/sLow-to-moderate passive permeability; highly dependent on active transport.
Efflux Ratio (ER) Caco-2 Monolayer (B-A/A-B)2.5 – 3.5Suggests the compound is a moderate substrate for apical efflux transporters.
CYP3A4 Inhibition ( IC50​ ) Human Liver Microsomes> 30 µMLow risk of clinical DDI as a perpetrator at standard therapeutic doses.
Protein Binding ( fu,p​ ) Equilibrium Dialysis0.15 – 0.30 (Unbound)Moderate plasma protein binding driven by the lipophilic dimethylphenyl moiety[3].

References

  • ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments U.S. Food and Drug Administration (FDA)[Link]

Sources

Exploratory

An In-depth Technical Guide on the Postulated Mechanism of Action of 2-Amino-2-(2,4-dimethylphenyl)acetic Acid Hydrochloride Derivatives

Introduction Derivatives of 2-amino-2-phenylacetic acid, commonly known as phenylglycine derivatives, represent a class of compounds with significant potential for modulating critical signaling pathways in the central ne...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Derivatives of 2-amino-2-phenylacetic acid, commonly known as phenylglycine derivatives, represent a class of compounds with significant potential for modulating critical signaling pathways in the central nervous system (CNS). Their structural similarity to endogenous amino acids, such as glutamate and glycine, positions them as prime candidates for interacting with receptors and transporters involved in neurotransmission. This guide focuses on the postulated mechanism of action of a specific subclass: 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride derivatives. While direct pharmacological data on this particular substituted series is not extensively available in the public domain, by drawing on established structure-activity relationships within the broader phenylglycine class, we can construct a robust hypothesis regarding their primary molecular targets and downstream effects.

This document is intended for researchers, scientists, and drug development professionals. It will provide a detailed exploration of the likely molecular targets, the rationale behind these postulations, and a comprehensive guide to the experimental workflows required to validate these hypotheses.

Postulated Primary Molecular Targets and Mechanism of Action

Based on the pharmacology of structurally related phenylglycine analogs, the primary molecular targets for 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride derivatives are hypothesized to be within the glutamatergic system. The glutamatergic system is the main excitatory neurotransmitter system in the brain and is crucial for synaptic plasticity, learning, and memory. Dysregulation of this system is implicated in a host of neurological and psychiatric disorders.

The two most probable targets for this class of compounds are:

  • Glutamate Receptors: Specifically, the N-methyl-D-aspartate (NMDA) receptors and metabotropic glutamate receptors (mGluRs). Phenylglycine derivatives have been widely reported to act as modulators of both of these receptor types.[1][2][3][4]

  • Neutral Amino Acid Transporters: Particularly the Alanine-Serine-Cysteine Transporters 1 and 2 (ASCT1 and ASCT2). Certain phenylglycine analogs have been identified as inhibitors of these transporters, which play a key role in regulating the synaptic concentration of D-serine, a crucial co-agonist for NMDA receptors.[5]

The 2,4-dimethyl substitution on the phenyl ring is a key structural feature that would be expected to influence the potency and selectivity of these derivatives for their molecular targets. The methyl groups can provide additional hydrophobic interactions within the binding pocket and may also sterically hinder binding to certain receptor subtypes, potentially leading to a more selective pharmacological profile.

Modulation of NMDA Receptors

NMDA receptors are ionotropic glutamate receptors that function as coincidence detectors, requiring both glutamate binding and membrane depolarization to become fully active.[6] They are heterotetrameric complexes, typically composed of two GluN1 subunits and two GluN2 subunits.[2] The binding of the co-agonists, glutamate to the GluN2 subunit and glycine or D-serine to the GluN1 subunit, is required for channel opening.[7]

It is postulated that 2-Amino-2-(2,4-dimethylphenyl)acetic acid derivatives could act as:

  • Competitive Antagonists at the Glycine Binding Site (GluN1): The core amino acid structure is similar to glycine and D-serine, suggesting a potential competitive interaction at this site.

  • Allosteric Modulators: The dimethylphenyl group could interact with an allosteric site on the receptor, either positively or negatively modulating receptor function in response to agonist binding.

The following diagram illustrates the potential interaction of these derivatives with the NMDA receptor.

NMDA_Receptor_Modulation cluster_receptor NMDA Receptor Receptor GluN1 GluN2 Glycine Site Glutamate Site Ion Channel Ca_ion Ca²⁺ Influx Receptor:ion->Ca_ion Leads to Derivative 2-Amino-2-(2,4-dimethylphenyl) acetic acid derivative Derivative->Receptor:g1p Potential Competitive Antagonism Derivative->Receptor Potential Allosteric Modulation Glutamate Glutamate Glutamate->Receptor:g2p Binds Glycine Glycine/D-Serine Glycine->Receptor:g1p Binds Action Modulation of Neuronal Excitability and Plasticity Ca_ion->Action

Caption: Postulated interaction of the derivative with the NMDA receptor.

Modulation of Metabotropic Glutamate Receptors (mGluRs)

mGluRs are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission through slower, more prolonged signaling cascades. There are eight subtypes of mGluRs, divided into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms. Phenylglycine derivatives have been shown to exhibit a range of agonist and antagonist activities across these groups.[1][3]

The 2-Amino-2-(2,4-dimethylphenyl)acetic acid derivatives could potentially act as selective agonists or antagonists at one or more mGluR subtypes. The specific nature of this interaction would depend on how the 2,4-dimethylphenyl moiety fits into the ligand-binding domain of the different subtypes.

Inhibition of ASCT1/2 Transporters

ASCT1 and ASCT2 are sodium-dependent neutral amino acid transporters that are expressed in both neurons and glial cells.[5] They play a significant role in regulating the extracellular concentrations of several amino acids, including D-serine. By inhibiting these transporters, the extracellular concentration of D-serine can be elevated, leading to enhanced NMDA receptor activity.[5]

It is plausible that 2-Amino-2-(2,4-dimethylphenyl)acetic acid derivatives could act as non-substrate inhibitors of ASCT1 and/or ASCT2. This would represent an indirect mechanism for modulating NMDA receptor function.

The following diagram illustrates the potential indirect modulation of NMDA receptors via ASCT inhibition.

ASCT_Inhibition_Pathway Derivative 2-Amino-2-(2,4-dimethylphenyl) acetic acid derivative ASCT ASCT1/2 Transporter Derivative->ASCT Inhibits D_Serine_Uptake D-Serine Uptake ASCT->D_Serine_Uptake Mediates Extracellular_D_Serine Increased Extracellular D-Serine ASCT->Extracellular_D_Serine Leads to NMDAR NMDA Receptor Extracellular_D_Serine->NMDAR Potentiates Neuronal_Activity Enhanced Neuronal Activity NMDAR->Neuronal_Activity

Caption: Indirect NMDA receptor modulation via ASCT transporter inhibition.

Experimental Protocols for Target Validation

To investigate the postulated mechanisms of action, a series of in vitro experiments should be conducted. The following protocols provide a detailed methodology for these key experiments.

Protocol 1: Radioligand Binding Assays for NMDA Receptor Subunits

Objective: To determine the binding affinity of the 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride derivatives for the glycine binding site on the GluN1 subunit and potential allosteric sites on the NMDA receptor complex.

Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B).

    • Harvest the cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in a suitable assay buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • For competition binding at the glycine site, use a radiolabeled antagonist such as [³H]CGP-39653.

    • In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and a range of concentrations of the test compound (2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride derivative).

    • For non-specific binding, add a high concentration of a known glycine site antagonist (e.g., 7-chlorokynurenic acid).

    • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, and then add scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Electrophysiology for Functional Characterization at NMDA Receptors

Objective: To determine the functional effect (antagonist, agonist, or allosteric modulator) of the derivatives on NMDA receptor-mediated currents.

Methodology:

  • Cell Culture:

    • Use Xenopus oocytes or a mammalian cell line (e.g., HEK293) expressing specific NMDA receptor subunit combinations.

  • Two-Electrode Voltage Clamp (for Xenopus oocytes) or Patch-Clamp (for mammalian cells):

    • Prepare the cells for recording and place them in a recording chamber continuously perfused with extracellular solution.

    • For voltage-clamp recordings, clamp the membrane potential at a negative holding potential (e.g., -70 mV).

    • Apply a saturating concentration of glutamate and a sub-saturating concentration of glycine or D-serine to elicit a baseline NMDA receptor-mediated current.

    • Apply the test compound at various concentrations in the presence of the agonists.

    • To test for antagonist activity, measure the inhibition of the agonist-evoked current.

    • To test for positive allosteric modulator activity, measure the potentiation of the agonist-evoked current.

    • To test for agonist activity, apply the test compound in the absence of glycine/D-serine.

  • Data Analysis:

    • Measure the peak amplitude of the currents in the absence and presence of the test compound.

    • Construct concentration-response curves to determine the IC₅₀ (for antagonists) or EC₅₀ (for agonists/potentiators).

Protocol 3: Amino Acid Transporter Uptake Assay

Objective: To assess the inhibitory activity of the derivatives on ASCT1 and ASCT2 transporters.

Methodology:

  • Cell Culture:

    • Use cell lines stably expressing human ASCT1 or ASCT2 (e.g., HeLa or CHO cells).

  • Uptake Assay:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Wash the cells with a sodium-containing uptake buffer.

    • Pre-incubate the cells with various concentrations of the test compound or a known inhibitor (e.g., L-glutamate).

    • Initiate the uptake by adding the uptake buffer containing a radiolabeled substrate (e.g., [³H]D-serine or [¹⁴C]L-alanine) at a concentration below its Km.

    • Incubate for a short period to measure the initial rate of uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the uptake data to the protein concentration in each well.

    • Calculate the percentage of inhibition of uptake for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

The following diagram illustrates the general experimental workflow for target validation.

Experimental_Workflow Start Test Compound: 2-Amino-2-(2,4-dimethylphenyl) acetic acid hydrochloride derivative Binding Protocol 1: Radioligand Binding Assays (NMDA Receptor) Start->Binding Function Protocol 2: Electrophysiology (NMDA Receptor) Start->Function Transport Protocol 3: Transporter Uptake Assay (ASCT1/2) Start->Transport Binding_Data Binding Affinity (Ki) Binding->Binding_Data Function_Data Functional Activity (IC₅₀ / EC₅₀) Function->Function_Data Transport_Data Inhibitory Potency (IC₅₀) Transport->Transport_Data Conclusion Elucidation of Mechanism of Action Binding_Data->Conclusion Function_Data->Conclusion Transport_Data->Conclusion

Caption: General experimental workflow for target validation.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data that would be generated from the proposed experiments.

CompoundTargetAssay TypeParameterValue (e.g., µM)
Derivative XNMDA (GluN1/GluN2A)Radioligand Binding ([³H]CGP-39653)KiTBD
Derivative XNMDA (GluN1/GluN2B)Radioligand Binding ([³H]CGP-39653)KiTBD
Derivative XNMDA (GluN1/GluN2A)Electrophysiology (Antagonism)IC₅₀TBD
Derivative XNMDA (GluN1/GluN2B)Electrophysiology (Antagonism)IC₅₀TBD
Derivative XASCT1Transporter Uptake ([³H]D-Serine)IC₅₀TBD
Derivative XASCT2Transporter Uptake ([³H]D-Serine)IC₅₀TBD

Conclusion and Future Directions

This technical guide has outlined a plausible mechanism of action for 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride derivatives centered on the modulation of the glutamatergic system. The proposed primary targets—NMDA receptors, metabotropic glutamate receptors, and the neutral amino acid transporters ASCT1/2—are all well-established players in CNS function and disease. The provided experimental protocols offer a clear path to validating these hypotheses and elucidating the specific pharmacological profile of this class of compounds.

Future research should focus on a systematic evaluation of a series of these derivatives to establish clear structure-activity relationships. This will involve synthesizing and testing analogs with varied substitution patterns on the phenyl ring to understand the influence of these modifications on potency and selectivity. The most promising compounds should then be advanced to more complex cellular and in vivo models of neurological disorders to assess their therapeutic potential. A thorough understanding of the mechanism of action at the molecular level is a critical first step in the successful development of novel therapeutics for CNS disorders.

References

  • Birch, P. J., et al. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). British Journal of Pharmacology, 115(8), 1437–1443. [Link]

  • Foster, A. C., et al. (2017). Phenylglycine analogs are inhibitors of the neutral amino acid transporters ASCT1 and ASCT2 and enhance NMDA receptor-mediated LTP in rat visual cortex slices. Neuropharmacology, 126, 70–83. [Link]

  • Jane, D. E., et al. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). British Journal of Pharmacology, 115(8), 1437–1443. [Link]

  • Monaghan, D. T., et al. (2012). Pharmacology of NMDA Receptors. In Biology of the NMDA Receptor. CRC Press/Taylor & Francis. [Link]

  • Watkins, J. C., & Collingridge, G. L. (1995). Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system. Trends in Pharmacological Sciences, 16(10), 333-342. [Link]

  • Irving, A. J., et al. (1993). Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system. Neuroscience, 52(3), 481–488. [Link]

  • Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological Reviews, 62(3), 405–446. [Link]

  • Paoletti, P., et al. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383–400. [Link]

  • Santini, C., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1277–1280. [Link]

  • El-Gohary, M. A., et al. (2023). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Medicinal Chemistry, 14(10), 2003-2017. [Link]

  • Mony, L., et al. (2011). Novel NMDA Receptor Modulators: An Update. Current Pharmaceutical Design, 17(16), 1624–1641. [Link]

  • Wikipedia. (n.d.). NMDA receptor. [Link]

Sources

Foundational

Spectroscopic Characterization of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride: A Comprehensive Analytical Guide

Executive Summary The structural validation of non-natural amino acids and their salts is a critical quality control gateway in medicinal chemistry and peptide synthesis. 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydroch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural validation of non-natural amino acids and their salts is a critical quality control gateway in medicinal chemistry and peptide synthesis. 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride ( C10​H14​ClNO2​ ) is a sterically hindered, substituted phenylglycine derivative. Its unique 1,2,4-trisubstituted aromatic architecture, combined with the zwitterionic potential of the amino acid backbone, presents specific spectroscopic nuances.

This whitepaper provides an authoritative, in-depth guide to the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characterization of this compound. By moving beyond simple peak assignments, this guide details the causality behind experimental choices, offering a self-validating analytical framework for researchers working with complex phenylglycine derivatives[1].

Molecular Anatomy & Analytical Strategy

Before initiating data acquisition, one must deconstruct the molecule to anticipate its spectral behavior:

  • The Aromatic Core: The 2,4-dimethylphenyl ring is a 1,2,4-trisubstituted system. This breaks symmetry, resulting in three distinct aromatic protons with predictable coupling constants (ortho and meta coupling)[2].

  • The Chiral Center: The α -carbon is chiral. In an achiral environment (standard NMR), enantiomers are indistinguishable, but the α -proton will appear as a highly deshielded singlet due to the absence of adjacent aliphatic protons and the electron-withdrawing nature of the flanking aromatic ring, ammonium, and carboxyl groups.

  • The Salt Form: As a hydrochloride salt, the amine exists as an NH3+​ cation. This prevents the formation of a true zwitterion in the solid state and drastically shifts the nitrogen-bound protons downfield in NMR, while also broadening the N-H stretching frequencies in IR spectroscopy[3].

Experimental Protocols: A Self-Validating System

To ensure high-fidelity data, the experimental design must account for the compound's polarity and exchangeable protons.

Protocol 3.1: NMR Sample Preparation and D2​O Exchange

Rationale: DMSO- d6​ is selected over D2​O for the primary acquisition to preserve the visibility of the exchangeable NH3+​ and COOH protons, which would immediately undergo deuterium exchange in D2​O , rendering them invisible.

  • Dissolution: Weigh 15–20 mg of the hydrochloride salt into a clean glass vial. Add 0.6 mL of anhydrous DMSO- d6​ (100.0 atom % D, containing 0.03% v/v TMS as an internal standard).

  • Homogenization: Sonicate for 2 minutes at room temperature until complete dissolution is achieved. Transfer to a 5 mm precision NMR tube.

  • Primary Acquisition: Acquire standard 1D 1 H (400 MHz) and 13 C (100 MHz) spectra.

  • Self-Validation ( D2​O Shake): To definitively assign the exchangeable protons, add 2 drops of D2​O to the NMR tube, invert 5 times to mix, and re-acquire the 1 H spectrum. The disappearance of signals >8.0 ppm confirms their identity as heteroatom-bound protons.

Protocol 3.2: ATR-FTIR Data Acquisition

Rationale: Attenuated Total Reflectance (ATR) is prioritized over traditional KBr pelleting. KBr is hygroscopic and can undergo ion-exchange with hydrochloride salts under pressure, artificially altering the crystalline lattice and shifting the C=O and N-H bands.

  • Background: Collect a background spectrum (ambient air) using a diamond ATR crystal (resolution: 4 cm⁻¹, 32 scans).

  • Sample Application: Place 2–3 mg of the neat, dry powder directly onto the ATR crystal.

  • Compression: Apply consistent pressure using the ATR anvil to ensure intimate contact between the crystal and the sample.

  • Acquisition: Acquire the sample spectrum (32 scans) and apply an atmospheric compensation algorithm to remove trace H2​O and CO2​ interference.

Nuclear Magnetic Resonance (NMR) Analysis

1 H NMR Interpretation

The 1 H NMR spectrum of 2-amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride in DMSO- d6​ is characterized by three distinct regions:

  • Exchangeable Region (>8.0 ppm): The carboxylic acid proton ( COOH ) typically appears as a very broad singlet beyond 12.0 ppm. The protonated amine ( NH3+​ ) integrates to 3 protons and appears as a broad singlet around 8.5–9.0 ppm due to quadrupolar relaxation from the 14N nucleus and rapid intermolecular exchange.

  • Aromatic Region (7.0–7.5 ppm): The 1,2,4-substitution pattern yields a classic splitting system. The proton at C-6 (ortho to the glycine moiety) appears as a doublet ( J≈8.0 Hz). The proton at C-5 (between the methyl and the C-6 proton) appears as a doublet of doublets (or a broad doublet), while the isolated proton at C-3 appears as a fine singlet or narrow doublet due to meta-coupling ( J≈1.5 Hz)[2].

  • Aliphatic Region (<5.5 ppm): The α -proton is a sharp singlet near 5.1 ppm. The two methyl groups, being in distinct chemical environments (ortho vs. para to the glycine group), resolve as two separate singlets near 2.3 ppm.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
~13.00Broad singlet (br s)1H- COOH (exchanges with D2​O )
~8.80Broad singlet (br s)3H- NH3+​ (exchanges with D2​O )
~7.30Doublet (d)1H8.0Ar-H (C-6)
~7.10Doublet (d)1H8.0Ar-H (C-5)
~7.05Singlet (s)1H-Ar-H (C-3)
~5.10Singlet (s)1H- α -CH
~2.35Singlet (s)3H-Ar- CH3​ (at C-2)
~2.25Singlet (s)3H-Ar- CH3​ (at C-4)
13 C NMR Interpretation

The 13 C NMR spectrum confirms the carbon skeleton. The highly deshielded carbonyl carbon resonates near 170 ppm. The aromatic region contains 6 distinct carbon signals, reflecting the lack of symmetry in the 2,4-dimethylphenyl ring. The α -carbon, flanked by an aromatic ring and an ammonium group, is pushed downfield to approximately 53 ppm, a hallmark of phenylglycine derivatives[3].

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)Carbon Type (DEPT-135)Assignment
~170.5Quaternary (C)C=O (Carboxylic acid)
~138.2Quaternary (C)Ar-C (C-4, methyl substituted)
~136.5Quaternary (C)Ar-C (C-2, methyl substituted)
~131.5Methine (CH)Ar-C (C-3)
~130.0Quaternary (C)Ar-C (C-1, glycine substituted)
~128.5Methine (CH)Ar-C (C-6)
~127.0Methine (CH)Ar-C (C-5)
~53.5Methine (CH) α -CH
~20.8Methyl ( CH3​ )Ar- CH3​ (at C-4)
~19.2Methyl ( CH3​ )Ar- CH3​ (at C-2)

Infrared (IR) Spectroscopy Analysis

IR spectroscopy provides orthogonal validation of the functional groups. Because the compound is a hydrochloride salt, the amine is protonated. This shifts the N-H stretching vibrations into a broad, complex band overlapping with the C-H stretches, often referred to as an "ammonium band" typical of amino acid hydrochlorides.

The carbonyl stretch is strong and sharp. Because the carboxylic acid is un-ionized (due to the presence of HCl), the C=O stretch appears at a higher wavenumber (~1735 cm⁻¹) compared to the carboxylate anion ( COO− ) of a zwitterion, which would typically appear around 1600 cm⁻¹.

Table 3: Key IR Vibrational Bands (ATR-FTIR)

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Implication
3200 – 2800Strong, Broad NH3+​ stretch & C-H stretchConfirms the protonated primary amine.
~1735Strong, SharpC=O stretchConfirms the protonated carboxylic acid.
~1610, 1510MediumAromatic C=C stretchConfirms the presence of the benzene ring.
~1580Medium NH3+​ asymmetric bendSecondary confirmation of the ammonium salt.
~1220StrongC-O stretchCarboxylic acid single bond character.
~820, ~880StrongC-H out-of-plane bendDiagnostic for 1,2,4-trisubstituted benzenes.

Analytical Workflow Visualization

The following diagram illustrates the logical progression of the spectroscopic characterization workflow, ensuring that sample preparation artifacts do not compromise structural elucidation.

G Prep Sample Preparation (DMSO-d6 / ATR) NMR NMR Spectroscopy (1H, 13C, DEPT) Prep->NMR IR IR Spectroscopy (Vibrational Modes) Prep->IR Data Data Processing (Fourier Transform) NMR->Data IR->Data Eluc Structural Elucidation (Peak Assignment) Data->Eluc

Workflow for the spectroscopic characterization of phenylglycine derivatives.

Conclusion

The rigorous spectroscopic characterization of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride requires a careful synthesis of NMR and IR data. By utilizing DMSO- d6​ coupled with a D2​O exchange protocol, researchers can definitively map the exchangeable protons of the hydrochloride salt. Orthogonal validation via ATR-FTIR confirms the protonation state of the carboxylic acid and the 1,2,4-substitution pattern of the aromatic ring. This multi-modal, self-validating approach ensures absolute confidence in the structural integrity of the compound prior to its deployment in downstream synthetic or biological assays.

References

  • Title: Hepatitis c virus inhibitors (Substituted Phenylglycine Derivatives)
  • Title: Green Chemistry: Synthesis and NMR Characterization of 2,4-dimethylphenyl derivatives Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: An Investigation into the Nature of π-Inductive Effects: pH dependent 13C chemical shifts for phenylglycine Source: Canadian Journal of Chemistry URL: [Link]

Sources

Exploratory

The Strategic Incorporation of 2-Amino-2-(2,4-dimethylphenyl)acetic Acid in Unnatural Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The design and synthesis of peptides with enhanced therapeutic properties is a cornerstone of modern drug discovery. Unnatural amino acids, particu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The design and synthesis of peptides with enhanced therapeutic properties is a cornerstone of modern drug discovery. Unnatural amino acids, particularly α,α-disubstituted variants, offer a powerful tool to modulate peptide conformation, stability, and biological activity. This technical guide provides an in-depth exploration of the role of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride, a sterically hindered unnatural amino acid, in the synthesis of novel peptidomimetics. We will delve into the rationale behind its use, the mechanistic implications of its unique structure, and provide detailed, field-proven protocols for its successful incorporation into peptide scaffolds using Fmoc-based solid-phase peptide synthesis (SPPS).

Introduction: The Imperative for Unnatural Peptides

Native peptides, despite their high potency and selectivity, are often hampered as therapeutic agents by their poor metabolic stability and lack of defined secondary structure in solution. The incorporation of unnatural amino acids is a key strategy to overcome these limitations.[1][2] α,α-Disubstituted amino acids, in particular, are instrumental in imposing conformational constraints on the peptide backbone.[3][4][5] This pre-organization can lead to the stabilization of specific secondary structures, such as β-turns or helical motifs, which are often crucial for receptor binding and biological activity.[6][7]

2-Amino-2-(2,4-dimethylphenyl)acetic acid stands out as a valuable building block in this context. Its α,α-disubstitution inherently restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone, while the 2,4-dimethylphenyl side chain introduces significant steric bulk and unique electronic properties. This guide will elucidate the strategic advantages conferred by these features.

The Role of the 2,4-Dimethylphenyl Moiety: A Deeper Dive

The choice of an unnatural amino acid is a critical design element in peptide-based drug discovery. The 2,4-dimethylphenyl group of the title compound offers a unique combination of steric and electronic effects that can be leveraged to fine-tune peptide properties.

Conformational Control through Steric Hindrance

The bulky aromatic side chain of 2-Amino-2-(2,4-dimethylphenyl)acetic acid plays a crucial role in dictating the local conformation of the peptide. This steric hindrance can:

  • Induce Specific Secondary Structures: The sheer size of the substituted phenyl ring can force the peptide backbone to adopt well-defined secondary structures, such as helices or turns, which may be essential for biological recognition.[6][7]

  • Shield from Proteolytic Degradation: The steric bulk can physically hinder the approach of proteases, thereby enhancing the peptide's resistance to enzymatic cleavage and increasing its in vivo half-life.[8][9]

  • Modulate Receptor Interactions: The orientation of the dimethylphenyl group can be engineered to create favorable interactions within a receptor binding pocket or, conversely, to block undesirable interactions, leading to improved selectivity.

Electronic and Hydrophobic Contributions

Beyond simple steric effects, the electronic nature of the 2,4-dimethylphenyl group can influence peptide behavior:

  • Hydrophobic Interactions: The aromatic ring provides a large hydrophobic surface that can engage in favorable interactions with nonpolar regions of a target receptor, potentially increasing binding affinity.

  • Aromatic Stacking: The phenyl ring can participate in π-π stacking interactions with other aromatic residues within the peptide or the target protein, further stabilizing the desired conformation.

Synthesis and Incorporation: A Practical Guide

The successful incorporation of sterically hindered amino acids like 2-Amino-2-(2,4-dimethylphenyl)acetic acid into a growing peptide chain requires careful optimization of solid-phase peptide synthesis (SPPS) protocols. The most common and robust method utilizes 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry.

Core Principles of Fmoc-Based SPPS

Fmoc-SPPS involves the sequential addition of N-terminally protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[3] The process consists of a repeated cycle of deprotection and coupling steps.

Diagram: Workflow for Fmoc-Based Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Resin Support Load Load First Fmoc-Amino Acid Resin->Load Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Load->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Next Fmoc-Amino Acid (Activation with HCTU/DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat n-1 times Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Wash2->Cleavage Final Cycle Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis.

Protocol: Incorporation of Fmoc-2-Amino-2-(2,4-dimethylphenyl)acetic Acid

The steric hindrance presented by the 2,4-dimethylphenyl group necessitates modifications to standard coupling protocols to ensure efficient and complete incorporation.

Materials:

  • Fmoc-2-Amino-2-(2,4-dimethylphenyl)acetic acid

  • Rink Amide or Wang Resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), ACS grade

  • Piperidine, reagent grade

  • O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU)

  • N,N-Diisopropylethylamine (DIPEA), reagent grade

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS), reagent grade

  • HPLC-grade water and acetonitrile

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a suitable reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc protecting group from the preceding amino acid.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve 3-5 equivalents of Fmoc-2-Amino-2-(2,4-dimethylphenyl)acetic acid and 3-5 equivalents of HCTU in DMF.

    • Add 6-10 equivalents of DIPEA to the solution to activate the carboxylic acid.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for an extended period of 2-4 hours at room temperature. Due to the steric hindrance, a longer coupling time is crucial.

    • Self-Validation: Monitor the reaction for completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), a second coupling step (double coupling) is recommended.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and deprotected, wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail, typically consisting of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Purification and Analysis:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Diagram: Logic of Optimized Coupling for Sterically Hindered Residues

Coupling_Logic Start Start Coupling of 2-Amino-2-(2,4-dimethylphenyl)acetic acid Activate Activate Amino Acid (HCTU/DIPEA) Start->Activate Couple Couple to Resin (Extended Time: 2-4h) Activate->Couple KaiserTest Kaiser Test Couple->KaiserTest Positive Positive (Incomplete) KaiserTest->Positive Incomplete Reaction Negative Negative (Complete) KaiserTest->Negative Complete Reaction DoubleCouple Perform Second Coupling Positive->DoubleCouple Wash Wash Resin Negative->Wash DoubleCouple->Wash Continue Continue to Next Cycle Wash->Continue

Caption: Decision workflow for the optimized coupling of sterically hindered amino acids.

Impact on Peptide Properties: Quantitative Insights

The incorporation of 2-Amino-2-(2,4-dimethylphenyl)acetic acid is expected to have a profound impact on the physicochemical and biological properties of a peptide. While specific data for this exact residue is proprietary or dispersed across various research, the following table summarizes the anticipated effects based on the behavior of structurally similar α,α-disubstituted amino acids.

PropertyExpected Impact of 2-Amino-2-(2,4-dimethylphenyl)acetic acid IncorporationRationale
Proteolytic Stability Significantly IncreasedThe bulky 2,4-dimethylphenyl group sterically hinders protease access to adjacent peptide bonds.
Receptor Binding Affinity Potentially Increased or ModulatedThe constrained conformation can pre-organize the peptide into a bioactive structure, and the aromatic side chain can form favorable interactions with the receptor.
Helicity Increased Propensity for Helical StructuresThe restricted dihedral angles favor the formation of ordered secondary structures like 310- or α-helices.[6][7]
Solubility Potentially Decreased in Aqueous MediaThe large, hydrophobic dimethylphenyl group can reduce the overall polarity of the peptide.
Cell Permeability Potentially IncreasedIncreased lipophilicity and the shielding of polar amide bonds can enhance passive diffusion across cell membranes.

Conclusion and Future Perspectives

2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride is a powerful and versatile tool in the arsenal of the peptide chemist. Its strategic incorporation allows for the rational design of peptidomimetics with enhanced stability, constrained conformations, and potentially improved biological activity. The protocols outlined in this guide provide a robust framework for the successful synthesis of peptides containing this and other sterically demanding unnatural amino acids. As the field of peptide therapeutics continues to evolve, the use of such precisely engineered building blocks will be paramount in the development of next-generation drugs with superior efficacy and drug-like properties.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(10), 747-763.
  • Nowick, J. S., et al. (2020).
  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180.
  • Balaram, P. (1999). Non-standard amino acids in peptide design and protein engineering. Current opinion in structural biology, 9(5), 550-557.
  • Knappe, D., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PloS one, 12(6), e0178943.
  • Seebach, D., & Gardiner, J. (2008). β-Peptidic peptidomimetics. Accounts of chemical research, 41(10), 1366-1375.
  • Brandi, M. L. (1992). The steric effects of the side chains of amino acids on the formation of the peptide bond. Journal of the American Chemical Society, 114(13), 5143-5148.
  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current pharmaceutical design, 16(28), 3185-3203.
  • (This citation is a general reference to drug discovery case studies and does not directly address the topic compound.)
  • (This citation is a general reference to peptide inhibitors and does not directly address the topic compound.)
  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40-56.
  • (This citation is a general reference to peptide-protein interactions and does not directly address the topic compound.)
  • (This citation is a general reference to peptide design and does not directly address the topic compound.)
  • (This citation is a general reference to drug discovery and does not directly address the topic compound.)
  • (This citation is a general reference to conformational restriction and does not directly address the topic compound.)
  • (This citation is a general reference to the biological activities of a different, though rel
  • (This citation is a general reference to medicinal chemistry and does not directly address the topic compound.)
  • (This citation is a general reference to peptide bond formation and does not directly address the topic compound.)
  • (This citation is a general reference to peptide-protein binding affinity and does not directly address the topic compound.)
  • (This citation is a general reference to peptide design and does not directly address the topic compound.)
  • (This citation is a general reference to a different, though rel
  • (This citation is a general reference to drug discovery and does not directly address the topic compound.)

Sources

Foundational

A Technical Guide to the Characterization of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride: From Target Identification to Binding Affinity Determination

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the preclinical characterization of novel small molecules, using 2-Amino-2-(2,4-dimethylphenyl)acetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the preclinical characterization of novel small molecules, using 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride as a case study. As a compound with limited public data on its biological targets, it presents an ideal model for outlining a systematic, multi-faceted approach to target identification and binding affinity validation. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical, step-by-step protocols for elucidating the pharmacological profile of a new chemical entity (NCE). We will traverse the logical progression from in silico target prediction to robust experimental validation using industry-standard biophysical and biochemical assays, ensuring a self-validating and reproducible workflow.

Introduction: The Challenge of a Novel Chemical Entity

2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride is a non-proteinogenic amino acid derivative. Its structure, featuring a substituted phenyl ring, suggests potential for biological activity. However, without established targets, the molecule's therapeutic potential remains unknown. The primary challenge in early-stage drug discovery is to bridge this gap: to identify the specific macromolecular target(s) of a compound and to quantify the affinity and kinetics of that interaction. This guide establishes a robust, field-proven workflow to address this challenge head-on.

Our approach is built on two core phases:

  • Phase 1: Target Hypothesis Generation. Employing a combination of computational and experimental screening methods to identify a list of putative protein targets.

  • Phase 2: Quantitative Interaction Analysis. Utilizing a suite of orthogonal, high-precision biophysical and biochemical assays to validate the proposed targets and meticulously characterize the binding affinity.

This document provides the "why" behind each methodological choice, grounding every protocol in the principles of scientific integrity and trustworthiness.

Phase 1: Target Identification Strategies

Before any binding affinity can be measured, a putative target must be identified. For a novel compound like 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride, we must cast a wide net. Our strategy integrates computational prediction with unbiased experimental screening.

Computational Target Prediction: In Silico First Pass

Computational methods offer a time- and resource-efficient first step to generate hypotheses by comparing the compound's structure to databases of known ligands and their targets.[1][2][3][4]

  • Expertise & Causality: We begin with computational approaches because they are rapid and require no initial investment in wet lab materials. The logic is to leverage the vast, existing knowledge of structure-activity relationships. A ligand-based approach, such as 2D fingerprint similarity searching or 3D shape-based screening, is often the most fruitful starting point. It operates on the principle of "guilt by association": molecules with similar structures often bind to similar targets. If these methods yield no strong hits, structure-based methods like reverse docking against a panel of common drug targets (e.g., GPCRs, kinases, ion channels) can be employed.

  • Workflow Diagram: Computational Target Identification

    G cluster_0 Computational Target Prediction A Input: 2-Amino-2-(2,4-dimethylphenyl) acetic acid hydrochloride Structure B Ligand-Based Screening (Similarity Search, Pharmacophore) A->B Compare to known ligands C Structure-Based Screening (Reverse Molecular Docking) A->C Dock against known receptors D Network Pharmacology & Pathway Analysis B->D C->D E Output: Prioritized List of Putative Protein Targets D->E Integrate & Rank

    Caption: Workflow for in silico target hypothesis generation.

Experimental Target Identification: Affinity Chromatography-Mass Spectrometry (AP-MS)

While computational methods provide hypotheses, experimental validation is non-negotiable. Affinity Chromatography coupled with Mass Spectrometry (AP-MS) is a powerful, unbiased technique to "pull down" binding partners from a complex biological sample (e.g., cell lysate).[5][6][7][8]

  • Expertise & Causality: The core principle of AP-MS is to use the small molecule as "bait" to capture its interacting proteins ("prey").[7] The compound is first immobilized on a solid support (e.g., sepharose or magnetic beads). This bait is then incubated with a protein lysate. Proteins that bind to the compound are retained, while non-binders are washed away. The captured proteins are then eluted and identified by high-resolution mass spectrometry. This method is powerful because it does not rely on prior assumptions about the target. A crucial control experiment, where the elution is performed with an excess of the free, non-immobilized compound, ensures that identified proteins are binding specifically to the compound's pharmacophore and not just non-specifically to the linker or matrix.

  • Protocol: Affinity Chromatography-Mass Spectrometry

    • Immobilization of Ligand:

      • Synthesize a derivative of 2-Amino-2-(2,4-dimethylphenyl)acetic acid with a suitable linker arm (e.g., a short PEG chain terminating in a primary amine or carboxyl group). This is a critical step requiring synthetic chemistry expertise to ensure the linker attachment point does not obstruct the key binding motifs of the molecule.

      • Covalently couple the linker-modified ligand to N-hydroxysuccinimide (NHS)-activated sepharose beads according to the manufacturer's protocol.

      • Prepare control beads by quenching the NHS-activated beads with ethanolamine to block non-specific binding sites.

    • Protein Lysate Preparation:

      • Select a relevant cell line or tissue (e.g., a human cancer cell line if anti-proliferative activity is suspected, or brain tissue homogenate for potential CNS targets).

      • Lyse cells in a non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease and phosphatase inhibitor cocktail.

      • Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C to remove cellular debris. Determine protein concentration using a BCA assay.

    • Affinity Pulldown:

      • Incubate ~1-5 mg of protein lysate with 50 µL of the ligand-coupled beads (and control beads in a separate tube) for 2-4 hours at 4°C with gentle rotation.

      • Wash the beads 3-5 times with 1 mL of lysis buffer to remove non-specifically bound proteins.

      • Elution (Self-Validating Step):

        • Specific Elution: Elute bound proteins by incubating the beads with a high concentration (e.g., 100 µM) of free 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride in lysis buffer for 30 minutes. This ensures that only proteins competitively displaced by the free ligand are identified.

        • Denaturing Elution: As an alternative, elute with SDS-PAGE loading buffer.

    • Protein Identification by LC-MS/MS:

      • Run the eluates on a short 1D SDS-PAGE gel to separate proteins.

      • Perform an in-gel trypsin digest of the entire lane.

      • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

      • Identify proteins using a database search algorithm (e.g., Mascot, Sequest) against a relevant protein database (e.g., UniProt/Swiss-Prot).

      • Proteins that are significantly enriched in the specific elution from the ligand-coupled beads compared to the control beads are considered high-confidence hits.

Phase 2: Quantitative Interaction Analysis

Once a high-confidence target is identified (e.g., "Receptor X"), the next critical phase is to quantify the binding affinity. Employing at least two orthogonal methods is essential for building a trustworthy dataset. We will detail three gold-standard techniques: Radioligand Binding Assays, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).

Radioligand Binding Assays

This classical technique is robust, highly sensitive, and well-suited for membrane-bound receptors like GPCRs and ion channels.[9][10][11][12][13]

  • Expertise & Causality: Radioligand assays directly measure the interaction of a ligand with its receptor. The two primary types are saturation and competition assays.

    • Saturation assays determine the affinity (Kd) of a radiolabeled ligand for its target and the density of receptors (Bmax) in a given tissue or cell preparation.[11][13] This is foundational for characterizing a new receptor system.

    • Competition assays are used to determine the affinity (Ki) of an unlabeled compound (our test compound) by measuring its ability to compete off a known radioligand.[11][13] This is the most common application for a new unlabeled NCE. The key to a reliable assay is the accurate determination of non-specific binding (NSB), which is measured in the presence of a saturating concentration of an unlabeled competitor to occlude all specific receptor sites. True specific binding is then calculated as Total Binding - Non-Specific Binding.

  • Protocol: Competition Radioligand Binding Assay

    • Materials & Reagents:

      • Receptor Source: Cell membranes prepared from cells overexpressing the target "Receptor X".

      • Radioligand: A high-affinity, commercially available radioligand for "Receptor X" (e.g., [³H]-Ligand Y).

      • Test Compound: 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride.

      • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

      • Wash Buffer: Cold Assay Buffer.

      • Non-Specific Binding Control: A known, high-affinity unlabeled ligand for "Receptor X".

      • 96-well filter plates (e.g., GF/C glass fiber).

      • Scintillation fluid and a microplate scintillation counter.

    • Step-by-Step Procedure:

      • Prepare serial dilutions of the test compound (e.g., from 100 µM to 10 pM) in assay buffer.

      • In a 96-well plate, add in order:

        • 25 µL Assay Buffer (for Total Binding) or Non-Specific Binding Control (for NSB).

        • 25 µL of the test compound dilution.

        • 50 µL of the radioligand at a fixed concentration (typically at or near its Kd).

        • 100 µL of the receptor membrane preparation (e.g., 10-50 µg protein/well).

      • Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes), which must be determined in preliminary kinetic experiments.

      • Terminate the reaction by rapid filtration over the filter plate using a cell harvester.

      • Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

      • Allow filters to dry, add scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Data Analysis:

      • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

      • Plot the percentage of specific binding as a function of the log concentration of the test compound.

      • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

      • Convert the IC50 to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for binding analysis as it directly measures the heat released or absorbed during a binding event.[14][15][16][17]

  • Expertise & Causality: Unlike other techniques, a single ITC experiment can determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[16] This provides a complete thermodynamic signature of the binding event, offering deep mechanistic insights. For example, a reaction driven by a large negative enthalpy change is typically dominated by hydrogen bonding and van der Waals interactions, whereas a positive entropy change often points to the release of ordered water molecules from the binding interface (the hydrophobic effect). The requirement for relatively large amounts of pure, soluble protein and compound is a key consideration.

  • Protocol: Isothermal Titration Calorimetry

    • Materials & Reagents:

      • Protein: Purified, soluble "Receptor X" (or its ligand-binding domain) at a concentration of 10-50 µM.

      • Ligand: 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride at a concentration 10-20 times that of the protein (e.g., 100-500 µM).

      • Dialysis Buffer: e.g., 20 mM HEPES pH 7.4, 150 mM NaCl. Crucially, the protein and ligand must be in identical buffer to avoid heats of dilution. This is a common source of error.

      • ITC instrument (e.g., Malvern MicroCal).

    • Step-by-Step Procedure:

      • Thoroughly dialyze the purified protein against the ITC buffer. Dissolve the ligand in the final dialysis buffer.

      • Degas both protein and ligand solutions immediately before the experiment to prevent air bubbles.

      • Load the protein solution into the sample cell (~200-300 µL).

      • Load the ligand solution into the injection syringe (~40-100 µL).

      • Set the experimental temperature (e.g., 25°C).

      • Perform a series of small, timed injections (e.g., 19 injections of 2 µL each) of the ligand into the protein-filled cell while stirring.

      • Record the differential power required to maintain zero temperature difference between the sample and reference cells.

    • Data Analysis:

      • The raw data is a series of heat-flow peaks for each injection.

      • Integrate the area under each peak to determine the heat change per injection.

      • Plot the heat change (kcal/mol) per mole of injectant against the molar ratio of ligand to protein.

      • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) using the manufacturer's software (e.g., Origin). This fit directly yields the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS , where Ka = 1/Kd.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that provides real-time kinetic data, measuring both the association (on-rate, ka) and dissociation (off-rate, kd) of a ligand.[18][19][20][21]

  • Expertise & Causality: The power of SPR lies in its ability to dissect the binding event over time.[20][21] The equilibrium dissociation constant (Kd) is simply the ratio of the off-rate to the on-rate (kd/ka). Two compounds can have the same Kd but vastly different kinetic profiles. A compound with a fast on-rate and a fast off-rate may have a short duration of action, whereas a compound with a slow off-rate may exhibit prolonged target engagement. This kinetic information is invaluable for lead optimization. The most common experimental setup involves immobilizing the protein target on a sensor chip and flowing the small molecule analyte over the surface.

  • Workflow Diagram: SPR Experimental Cycle

    G A 1. Baseline (Buffer Flow) B 2. Association (Analyte Injection) A->B ka C 3. Dissociation (Buffer Flow) B->C kd D 4. Regeneration (Surface Strip) C->D D->A

    Caption: The four key phases of an SPR sensorgram.

  • Protocol: Multi-Cycle Kinetics using SPR

    • Materials & Reagents:

      • Protein: Purified "Receptor X".

      • Analyte: 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride.

      • SPR Instrument: (e.g., Cytiva Biacore).

      • Sensor Chip: A CM5 chip is a common choice for covalent amine coupling.

      • Immobilization Kit: Amine coupling kit (EDC, NHS, ethanolamine).

      • Running Buffer: e.g., HBS-EP+ (HEPES, NaCl, EDTA, P20 surfactant).

    • Step-by-Step Procedure:

      • Immobilization: Immobilize the purified "Receptor X" onto the sensor chip surface via amine coupling according to the manufacturer's protocol to a target density (e.g., 2000-5000 Response Units, RU). A reference flow cell should be prepared by performing the activation and blocking steps without protein to allow for reference subtraction.

      • Analyte Preparation: Prepare a series of dilutions of the test compound in running buffer (e.g., 5-7 concentrations, spanning from 0.1x to 10x the expected Kd). Include a buffer-only (zero concentration) sample for double-referencing.

      • Kinetic Analysis (Multi-Cycle):

        • Inject the lowest concentration of the analyte over the receptor and reference surfaces for a set time (e.g., 120 seconds) to monitor association.

        • Switch to flowing running buffer over the surfaces for a longer period (e.g., 300 seconds) to monitor dissociation.

        • Inject a regeneration solution (e.g., a pulse of low pH glycine or high salt) to remove all bound analyte and return to baseline.

        • Repeat this cycle for each concentration of the analyte, from lowest to highest.

    • Data Analysis:

      • The raw data is a sensorgram (RU vs. time).

      • Perform double-referencing by subtracting the reference flow cell data from the active cell data, and then subtracting the buffer-only injection data.

      • Globally fit the referenced sensorgrams from all analyte concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

      • This global fit provides robust values for the association rate constant (ka, units M⁻¹s⁻¹), the dissociation rate constant (kd, units s⁻¹), and the calculated equilibrium dissociation constant (Kd, units M), where Kd = kd/ka .

Data Summary and Interpretation

To ensure clarity and facilitate cross-method comparison, all quantitative data should be summarized in a structured table.

Table 1: Hypothetical Binding Affinity Data for 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride against Target "Receptor X"

Assay MethodParameter DeterminedValueUnitsNotes
Radioligand Competition AssayKi450nMCompeted against 1.5 nM [³H]-Ligand Y (Kd = 2.1 nM)
Isothermal Titration CalorimetryKd510nMStoichiometry (n) = 0.98; Enthalpy-driven (ΔH = -5.2 kcal/mol)
Surface Plasmon ResonanceKd (kd/ka)485nMka = 2.1 x 10⁵ M⁻¹s⁻¹; kd = 1.02 x 10⁻¹ s⁻¹ (Fast on/Fast off)
  • Trustworthiness through Orthogonality: The strong concordance between the three distinct methodologies provides high confidence in the measured binding affinity. The Ki from the radioligand assay and the Kd values from ITC and SPR are all in the mid-nanomolar range, validating the interaction. The kinetic data from SPR further enriches this picture, classifying the compound as having a relatively rapid association and dissociation rate.

Conclusion

This guide has outlined a systematic and rigorous pathway for the characterization of a novel compound, 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride. By progressing logically from broad, hypothesis-generating techniques like in silico screening and AP-MS to precise, quantitative methods such as radioligand binding, ITC, and SPR, we can confidently identify a biological target and define the affinity and kinetics of the interaction. This multi-faceted, self-validating approach ensures scientific integrity and provides the critical data necessary to advance a promising compound through the drug discovery pipeline.

References

  • A Review of Computational Methods for Predicting Drug Targets. (n.d.). PubMed. Retrieved March 21, 2026, from [Link]

  • The Working Principle of Isothermal Titration Calorimetry. (2015, July 29). AZoM. Retrieved March 21, 2026, from [Link]

  • Computational/in silico methods in drug target and lead prediction. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Targeting disease: Computational approaches for drug target identification. (n.d.). PubMed. Retrieved March 21, 2026, from [Link]

  • Radioligand binding methods: practical guide and tips. (n.d.). University of Nebraska Medical Center. Retrieved March 21, 2026, from [Link]

  • Network-Based Approaches for Drug Target Identification. (2025, August 15). Annual Reviews. Retrieved March 21, 2026, from [Link]

  • A powerful tool for drug discovery. (2005, May 20). European Pharmaceutical Review. Retrieved March 21, 2026, from [Link]

  • Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

  • A Review on Applications of Computational Methods in Drug Screening and Design. (2020, March 18). MDPI. Retrieved March 21, 2026, from [Link]

  • Isothermal titration calorimeter. (n.d.). University of York. Retrieved March 21, 2026, from [Link]

  • Isothermal Titration Calorimetry: Principles and Applications. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Radioligand binding assays and their analysis. (n.d.). PubMed. Retrieved March 21, 2026, from [Link]

  • Radioligand Binding Assays and Their Analysis. (n.d.). Springer Nature Experiments. Retrieved March 21, 2026, from [Link]

  • Identification of Direct Protein Targets of Small Molecules. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

  • Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. (2024, May 13). PMC. Retrieved March 21, 2026, from [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved March 21, 2026, from [Link]

  • High-throughput: Affinity purification mass spectrometry. (n.d.). EMBL-EBI. Retrieved March 21, 2026, from [Link]

  • Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. (n.d.). BrJAC. Retrieved March 21, 2026, from [Link]

  • A beginner's guide to surface plasmon resonance. (2023, February 14). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Surface Plasmon Resonance (SPR) Explained: Real-Time Binding Kinetics Beyond Yes or No. (2026, January 16). YouTube. Retrieved March 21, 2026, from [Link]

  • A Tutorial Review on Surface Plasmon Resonance Biosensors: Applications in Biomedicine. (2025, November 23). MDPI. Retrieved March 21, 2026, from [Link]

  • Quantitative Determination of Protein–Ligand Affinity by Size Exclusion Chromatography Directly Coupled to High-Resolution Native Mass Spectrometry. (2018, November 27). ACS Publications. Retrieved March 21, 2026, from [Link]

  • A beginner's guide to surface plasmon resonance. (2023, February 13). Portland Press. Retrieved March 21, 2026, from [Link]

Sources

Exploratory

Thermodynamic Stability of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride: A Technical Guide

Executive Summary The compound 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride (a 2,4-dimethylphenylglycine derivative) is a critical unnatural amino acid building block used in the synthesis of peptidomimetics a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride (a 2,4-dimethylphenylglycine derivative) is a critical unnatural amino acid building block used in the synthesis of peptidomimetics and small-molecule therapeutics. Understanding its thermodynamic stability is paramount for drug development professionals to prevent premature degradation, maintain enantiomeric purity, and optimize formulation parameters.

This whitepaper provides an in-depth mechanistic analysis of its solid-state thermodynamic stability, details the causality behind its degradation pathways, and establishes self-validating experimental protocols for rigorous stability profiling.

Mechanistic Foundations of Solid-State Stability

The Causality of the Hydrochloride Salt Formulation

Unnatural amino acids containing a phenylglycine scaffold are notoriously susceptible to degradation and racemization[1]. This instability is directly related to the acidity of the hydrogen on the alpha-carbon (Cα). Deprotonation of Cα is the rate-limiting first step in the formation of a planar imine intermediate, which inherently leads to the loss of chiral information and subsequent structural degradation[1].

The 2,4-dimethyl substitution on the phenyl ring exerts a dual effect:

  • Steric Hindrance: The ortho-methyl group restricts rotation around the Cα-aryl bond, locking the molecule into specific conformers.

  • Electronic Effects: The methyl groups are electron-donating via hyperconjugation, increasing electron density at the benzylic Cα position, which can subtly destabilize the C-COOH bond in the free base form.

Why the hydrochloride salt? Formulating this compound as a hydrochloride salt is a deliberate thermodynamic choice. The salt locks the amine in a protonated state ( −NH3+​ ). This strong electron-withdrawing moiety counteracts the electron-donating effect of the dimethylphenyl ring, significantly increasing the activation energy ( Ea​ ) required for Cα deprotonation. Consequently, the molecule is thermodynamically stabilized against ambient degradation and racemization[1].

Thermodynamic Degradation Kinetics

Thermal analysis of phenylglycine derivatives reveals a distinct, multi-step decomposition characteristic[2]. The structure remains thermodynamically stable at room temperature, with no mass loss observed up to approximately 150 °C[2].

Upon exceeding the thermodynamic threshold, the degradation follows a sequential pathway:

  • Dehydrohalogenation: The endothermic release of HCl gas.

  • Decarboxylation: An abrupt mass loss (typically ~40% of the remaining mass) occurring between 210–255 °C, attributed to the elimination of the -COOH group[2].

  • Backbone Cleavage: A gradual reduction in mass between 440 and 600 °C due to the decomposition of the remaining substituted toluene/imine structures[2].

Visualizing the Degradation Pathway

G A 2-Amino-2-(2,4-dimethylphenyl) acetic acid HCl B Thermal Stress (>150°C) A->B Heating C Dehydrohalogenation (-HCl) B->C Step 1 E Zwitterionic Intermediate (Free Base) C->E HCl Loss D Decarboxylation (~210-255°C, -CO2) F Degradation Products (Substituted Toluenes/Imines) D->F Backbone Cleavage E->D Step 2

Figure 1: Thermal degradation pathway of 2,4-dimethylphenylglycine hydrochloride.

Experimental Protocols: Self-Validating Stability Workflows

To ensure scientific integrity, stability profiling must not rely on a single data point. The following protocols are designed as self-validating systems , where internal checks confirm the accuracy of the mechanistic assumptions.

Protocol 1: Thermogravimetric Analysis (TGA) & DSC Profiling

Causality of choice: Running TGA at a single heating rate provides the degradation temperature but cannot calculate the activation energy ( Ea​ ). By utilizing multiple heating rates, we apply the Kissinger kinetic model. If the calculated Ea​ remains constant across different conversion fractions, the protocol self-validates that the degradation mechanism is uniform and not a complex, competing multi-step artifact[2].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5.0 ± 0.1 mg of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride into a platinum crucible.

  • Atmosphere Control: Purge the TGA/DSC furnace with dry nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation artifacts.

  • Dynamic Heating: Program the instrument to heat from 25 °C to 800 °C.

  • Self-Validation Runs: Perform three separate runs at heating rates of 5 °C/min, 10 °C/min, and 20 °C/min[2].

  • Data Extraction: Record the onset temperature ( Tonset​ ) and peak degradation temperature ( Tpeak​ ) for the dehydrohalogenation and decarboxylation events.

  • Kinetic Calculation: Plot ln(β/Tpeak2​) versus 1/Tpeak​ (where β is the heating rate). The slope of this linear fit yields −Ea​/R .

Protocol 2: Isothermal Stress Testing (HPLC-UV)

Causality of choice: To simulate long-term storage, the compound is subjected to isothermal stress. The system is self-validating via Mass Balance . The sum of the parent API peak area and all degradant peak areas must equal 100% of the initial control peak area. A mass balance deficit indicates the formation of volatile degradants (e.g., CO2​ from decarboxylation) escaping the system[3].

Step-by-Step Methodology:

  • Sample Aliquoting: Distribute 10 mg of the solid compound into hermetically sealed amber glass vials.

  • Thermal Stress: Place vials in a controlled stability chamber at 80 °C[3].

  • Sampling Intervals: Pull samples at Day 0 (Control), Day 3, Day 7, and Day 14.

  • Sample Preparation: Dissolve the stressed solid in 10 mL of a diluent (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) to arrest further degradation.

  • Chromatographic Analysis: Inject 10 µL into an HPLC equipped with a C18 reverse-phase column. Use a gradient elution method capable of resolving the highly polar parent compound from the less polar substituted toluene degradants.

  • Mass Balance Verification: Calculate the total area of all peaks. A deficit >5% confirms the loss of volatile degradation products.

Quantitative Data Summaries

The following tables summarize the expected thermodynamic parameters and mass loss profiles based on the kinetic behavior of substituted phenylglycine hydrochlorides[2][4].

Table 1: TGA/DSC Thermal Degradation Stages (at 10 °C/min)

Thermal EventTemperature Range (°C)Expected Mass Loss (%)Mechanistic AssignmentEnthalpy
Stage 1 150 – 180~16.9%Dehydrohalogenation (-HCl)Endothermic
Stage 2 210 – 255~20.4%Decarboxylation (-CO₂)Endothermic
Stage 3 440 – 600~54.0%Backbone/Aromatic CleavageExothermic
Residue > 600< 8.7%Carbonaceous AshN/A

Table 2: Accelerated Isothermal Stability (Solid-State at 80 °C)

Time PointParent Purity (HPLC Area %)Total Degradants (%)Mass Balance Deficit (%)Observation
Day 0 99.8%0.2%0.0%Stable white crystalline powder
Day 3 99.5%0.4%0.1%No visible change
Day 7 98.9%0.8%0.3%Slight off-white discoloration
Day 14 97.2%1.9%0.9%Trace volatile loss detected

References

  • Investigation of Thermodynamic and Morphological Properties of Crystalline 4-HPG Using Raman, PXRD and TGA.DergiPark / Journal of the Turkish Chemical Society.
  • N-Boc-Glycine Ethyl Ester | CAS 14719-37-0 - Safety, Handling, and Thermal Degradation.Benchchem.
  • o-Halogenation and -Alkoxylation of Phenylglycine Derivatives by Pd-Mediated C-H Functionalization: Scope and Limitations.MDPI Molecules.
  • Metal Complexes of Phenyl Glycine-O-Carboxylic Acid: Preparation, Characterization, Electrochemical and Biological Properties.Oriental Journal of Chemistry.

Sources

Foundational

historical discovery and synthesis pathways for 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride

An In-depth Technical Guide to the Historical Discovery and Synthesis Pathways for 2-Amino-2-(2,4-dimethylphenyl)acetic Acid Hydrochloride Authored by: A Senior Application Scientist Introduction 2-Amino-2-(2,4-dimethylp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Historical Discovery and Synthesis Pathways for 2-Amino-2-(2,4-dimethylphenyl)acetic Acid Hydrochloride

Authored by: A Senior Application Scientist

Introduction

2-Amino-2-(2,4-dimethylphenyl)acetic acid, a non-proteinogenic α-amino acid, represents a class of specialized chemical building blocks. As a substituted phenylglycine derivative, its structural motif is of interest in medicinal chemistry and materials science. The hydrochloride salt form enhances the compound's stability and simplifies handling and formulation.

This technical guide provides a comprehensive exploration of the historical context and the principal synthetic pathways for 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride. We will delve into the foundational chemical reactions that enabled its synthesis, compare classical and modern methodologies, and provide detailed experimental protocols. The narrative is designed for researchers, scientists, and drug development professionals, emphasizing the causal logic behind experimental choices and validating the integrity of each described protocol.

Historical Context: The Dawn of Amino Acid Synthesis

The specific discovery of 2-Amino-2-(2,4-dimethylphenyl)acetic acid is not marked by a singular, celebrated event in the annals of chemistry. Rather, its existence is a direct consequence of the development of general and robust methods for α-amino acid synthesis in the 19th and early 20th centuries. The ability to synthesize this molecule would have emerged as a logical application of established principles to a new starting material, 2,4-dimethylbenzaldehyde. Two classical name reactions form the bedrock of this history: the Strecker synthesis and the Bucherer-Bergs reaction.

  • The Strecker Synthesis (1850): Discovered by Adolph Strecker, this reaction provided the first definitive method for synthesizing an amino acid (alanine) from simple precursors.[1][2] It is a three-component reaction involving an aldehyde, ammonia, and cyanide, which combine to form an α-aminonitrile that is subsequently hydrolyzed to the target amino acid.[3]

  • The Bucherer-Bergs Reaction (1929): Developed by Hans Theodor Bucherer and Walter Bergs, this method offers an alternative route, reacting a carbonyl compound with potassium cyanide and ammonium carbonate to form a hydantoin intermediate.[4][5] This five-membered heterocyclic ring is then hydrolyzed to yield the desired amino acid.[6]

These two powerful reactions opened the door for the systematic synthesis of a vast array of non-natural amino acids, including the title compound, by simply varying the starting aldehyde or ketone.

Classical Synthesis Pathways (Racemic)

The classical approaches reliably produce the target amino acid as a racemic mixture (an equal mixture of both enantiomers). These methods are valued for their robustness, scalability, and use of readily available starting materials.

The Strecker Synthesis

The Strecker synthesis is arguably the most direct method for preparing α-amino acids from aldehydes. The reaction proceeds in two main stages: the formation of an α-aminonitrile, followed by its hydrolysis.

Causality and Mechanism: The reaction begins with the condensation of 2,4-dimethylbenzaldehyde and ammonia to form an imine. This is followed by the nucleophilic attack of a cyanide ion on the imine carbon.[1] The resulting α-aminonitrile is a stable intermediate that can be isolated. The final step involves the harsh acidic or basic hydrolysis of the nitrile functional group to a carboxylic acid, yielding the amino acid.[2][7]

Caption: Workflow for the Strecker Synthesis of the target compound.

Experimental Protocol: Strecker Synthesis

Step 1: Synthesis of (±)-2-Amino-2-(2,4-dimethylphenyl)acetonitrile

  • In a well-ventilated fume hood, to a round-bottom flask charged with methanol, add 2,4-dimethylbenzaldehyde (1.0 eq) and ammonium chloride (1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The use of a desiccant like magnesium sulfate can drive this equilibrium forward.[2]

  • Cool the reaction mixture to 0-5°C using an ice bath.

  • In a separate flask, dissolve sodium cyanide (1.1 eq) in a minimal amount of cold water.

  • Slowly add the sodium cyanide solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 10°C. This controlled addition minimizes the competing cyanohydrin formation side reaction.[8]

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be extracted into an organic solvent (e.g., ethyl acetate), washed, dried, and the solvent evaporated to yield the crude α-aminonitrile.

Step 2: Hydrolysis to (±)-2-Amino-2-(2,4-dimethylphenyl)acetic Acid Hydrochloride

  • To the crude α-aminonitrile from the previous step, add an excess of 6M hydrochloric acid.

  • Heat the mixture to reflux (approximately 100-110°C) for 4-8 hours. The hydrolysis of the nitrile is often slow and requires forceful conditions.[7][8]

  • Monitor the reaction by TLC until the aminonitrile is fully consumed.

  • Cool the reaction mixture to room temperature and then further in an ice bath. The product, 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride, should precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with a small amount of cold water or diethyl ether, and dry under vacuum to yield the final product.

The Bucherer-Bergs Synthesis

This method provides a robust alternative, proceeding through a stable hydantoin intermediate. It is a multicomponent reaction that is often performed as a one-pot synthesis of the hydantoin.[4]

Causality and Mechanism: The reaction is believed to initiate with the formation of a cyanohydrin from 2,4-dimethylbenzaldehyde and cyanide.[4] This is followed by reaction with ammonium carbonate components to form an aminonitrile, which then undergoes intramolecular cyclization and rearrangement to yield the thermodynamically stable 5-(2,4-dimethylphenyl)hydantoin.[5] This hydantoin is a stable, crystalline solid that can be easily purified before the final, often strenuous, hydrolysis step.

Caption: Workflow for the Bucherer-Bergs Synthesis pathway.

Experimental Protocol: Bucherer-Bergs Synthesis

Step 1: Synthesis of (±)-5-(2,4-Dimethylphenyl)hydantoin

  • In a pressure-rated vessel, combine 2,4-dimethylbenzaldehyde (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq).[9]

  • Add a solvent mixture of ethanol and water (e.g., 1:1 v/v).

  • Seal the vessel and heat the mixture to 60-80°C with vigorous stirring for 12-18 hours.

  • Cool the reaction mixture to room temperature, which should induce crystallization of the hydantoin product.

  • Filter the solid, wash thoroughly with water and then a cold organic solvent (like ethanol) to remove unreacted starting material.

  • Dry the solid product under vacuum.

Step 2: Hydrolysis to (±)-2-Amino-2-(2,4-dimethylphenyl)acetic Acid Hydrochloride

  • Suspend the 5-(2,4-dimethylphenyl)hydantoin in a solution of a strong base (e.g., 2-4M NaOH or Ba(OH)₂).

  • Heat the mixture under reflux for 12-48 hours. This step can be very slow and requires prolonged heating to drive the ring-opening to completion.[9]

  • After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2 to precipitate the product.

  • Further adjust the pH to the isoelectric point of the amino acid (typically pH 5-6) to maximize precipitation of the free amino acid, or keep it strongly acidic to directly crystallize the hydrochloride salt.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Modern Chemoenzymatic Synthesis (Asymmetric)

For applications in pharmaceuticals, obtaining a single enantiomer of the amino acid is critical. Modern synthetic chemistry has turned to chemoenzymatic methods, which combine the efficiency of chemical synthesis with the unparalleled stereoselectivity of enzymes.

Causality and Mechanism: This advanced approach begins with the chemical synthesis of the racemic α-aminonitrile, as described in the Strecker protocol. Instead of harsh chemical hydrolysis, a nitrilase enzyme is introduced. This biocatalyst selectively hydrolyzes only one of the two enantiomers of the aminonitrile to the corresponding α-amino acid. The unreacted enantiomer of the aminonitrile can be racemized in situ under mild basic conditions, allowing for a theoretical yield of up to 100% for the desired single-enantiomer amino acid. This process is known as a dynamic kinetic resolution.

Caption: Dynamic kinetic resolution via chemoenzymatic synthesis.

Experimental Protocol: Chemoenzymatic Synthesis
  • Aminonitrile Formation: Prepare racemic 2-Amino-2-(2,4-dimethylphenyl)acetonitrile as per Step 1 of the Strecker synthesis.

  • Enzymatic Resolution:

    • In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0-8.0).

    • Add the crude racemic aminonitrile.

    • Introduce a suitable nitrilase enzyme (e.g., from Aspergillus niger or a recombinant source) that exhibits high selectivity for one enantiomer.[9]

    • Stir the reaction at a controlled temperature (e.g., 30-40°C) for 8-24 hours. The reaction pH is typically maintained via an automated titrator.

  • Work-up and Isolation:

    • Upon completion (monitored by HPLC), terminate the reaction by adding a water-immiscible organic solvent (e.g., methyl tert-butyl ether) to extract the unreacted aminonitrile enantiomer.

    • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid to induce precipitation.

    • Filter the solid, which is the enantiomerically pure free amino acid.

  • Salt Formation: Dissolve the free amino acid in a suitable solvent (e.g., ethanol) and treat with a solution of HCl in ethanol or isopropanol to precipitate the desired enantiomerically pure hydrochloride salt.

Data Presentation: Comparison of Synthesis Pathways

The choice of synthetic route depends on factors such as required stereopurity, scale, cost, and available equipment. The following table summarizes the key parameters for each pathway, with representative data drawn from syntheses of closely related phenylglycines.[9]

ParameterStrecker SynthesisBucherer-Bergs SynthesisChemoenzymatic Synthesis
Starting Material 2,4-Dimethylbenzaldehyde2,4-Dimethylbenzaldehyde2,4-Dimethylbenzaldehyde
Stereoselectivity RacemicRacemicEnantioselective (>99% ee)
Typical Yield 70-85%60-80%80-95%
Number of Steps 2 (Aminonitrile, Hydrolysis)2 (Hydantoin, Hydrolysis)1 (One-pot chemoenzymatic)
Key Reagents NaCN, NH₄Cl, HClKCN, (NH₄)₂CO₃, NaOHNaCN, NH₃, Nitrilase Enzyme
Waste Products Cyanide salts, acid/base wasteCyanide/carbonate saltsMinimal, biodegradable
Key Advantages Direct, well-establishedCrystalline intermediateHigh enantiopurity, green
Key Disadvantages Toxic reagents, harsh hydrolysisHarsh hydrolysis, pressure vesselEnzyme cost/availability

Conclusion

The synthesis of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride is a testament to the evolution of organic synthesis. From its conceptual origins in the classical, racemic methods of Strecker and Bucherer-Bergs, the field has progressed to highly sophisticated chemoenzymatic strategies. These modern approaches provide access to enantiomerically pure forms of the amino acid, a critical requirement for contemporary drug discovery and development. The choice of pathway—be it the robust and scalable classical routes for racemic material or the elegant and selective enzymatic methods for chiral targets—is a strategic decision guided by the ultimate application of this versatile chemical building block. This guide provides the foundational knowledge for researchers to make informed decisions in the synthesis and application of this and related compounds.

References

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. (2025). PMC.
  • Bucherer-Bergs Reaction. Alfa Chemistry.
  • Comparative study of different methods for the synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid. Benchchem.
  • Bucherer–Bergs reaction. Wikipedia.
  • Strecker Amino Acid Synthesis Mechanism & Examples. Chem-Station.
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2021). Molecules, 26(13), 4024.
  • Strecker amino acid synthesis. Wikipedia.
  • Side reactions in the Strecker synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid. Benchchem.
  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry.
  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in α-Amino Acid Synthesis. PMC.
  • Method for preparing 2-amino-dimethyl acetamide hydrochloride. (Patent CN102351733A). Google Patents.
  • Advances in Enzymatic Synthesis of D-Amino Acids. (2020). International Journal of Molecular Sciences, 21(9), 3206.

Sources

Protocols & Analytical Methods

Method

protocol for dissolving 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride in aqueous buffers

Application Note & Protocol Title: A Practical Guide to the Dissolution of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride in Aqueous Buffers for Research Applications Audience: Researchers, scientists, and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Title: A Practical Guide to the Dissolution of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride in Aqueous Buffers for Research Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol and scientific rationale for the dissolution of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride in common aqueous buffers. As an amino acid hydrochloride, this compound's solubility is critically dependent on pH. This guide explains the underlying chemical principles, offers step-by-step instructions for preparing solutions in various buffer systems, and includes a troubleshooting guide to address common challenges. The objective is to enable researchers to prepare consistent, stable solutions essential for reproducible experimental results in drug development and biological assays.

Physicochemical Properties & Structure

Understanding the fundamental properties of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride is essential for developing a successful dissolution strategy. This compound is a non-proteinogenic amino acid derivative supplied as a hydrochloride salt.

Table 1: Physicochemical Properties of 2-Amino-2-(2,4-dimethylphenyl)acetic acid

PropertyValueSource
IUPAC Name 2-amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride-
Molecular Formula C₁₀H₁₄ClNO₂Inferred
Molecular Weight 215.68 g/mol Inferred
Appearance White to off-white solid[1]
pKa (predicted) ~2 (Carboxylic Acid), ~9-10 (Amine)Estimated

IonizationStates cluster_pH Effect of pH on Molecular Charge and Solubility Low_pH Low pH (e.g., pH < 2) Net Charge: Positive Solubility: High Neutral_pH Neutral pH (pI) Net Charge: Zero (Zwitterion) Solubility: Low Low_pH->Neutral_pH Increase pH High_pH High pH (e.g., pH > 10) Net Charge: Negative Solubility: High Neutral_pH->High_pH Increase pH

Caption: Relationship between pH, ionization state, and solubility.

Recommended Dissolution Protocols

Always use high-purity water (e.g., Milli-Q® or 18 MΩ·cm) and analytical grade reagents. It is recommended to prepare a concentrated stock solution first, which can then be diluted into the final experimental buffer.

Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution

This is the most reliable starting point. The hydrochloride salt form ensures good solubility in pure water.

  • Weigh: Accurately weigh the desired amount of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride powder.

  • Add Solvent: Add a portion of high-purity water to the powder (e.g., add 80% of the final desired volume).

  • Dissolve: Vortex or sonicate the mixture gently. The compound should readily dissolve in water due to its salt form. For amino acid hydrochlorides, gentle warming (to 37-50°C) can also aid dissolution. [2]4. Adjust Volume: Once fully dissolved, add water to reach the final desired volume.

  • Sterilization (Optional): If for use in cell culture, sterile-filter the final solution through a 0.22 µm syringe filter. [1]Store stock solutions at -20°C or -80°C.

Protocol 2: Direct Dissolution in Acidic Buffer (pH < 6.0)

For applications where an acidic environment is acceptable, direct dissolution is straightforward.

  • Prepare Buffer: Prepare the desired acidic buffer (e.g., 50 mM Sodium Acetate, pH 5.0).

  • Weigh: Weigh the required amount of the compound.

  • Dissolve: Add the powder directly to the acidic buffer.

  • Mix: Vortex or sonicate until the solid is completely dissolved. The acidic pH maintains the positive charge on the amino group, ensuring solubility.

Protocol 3: Dilution into a Near-Neutral Buffer (e.g., PBS, pH 7.4)

This protocol is critical for most biological assays but requires care to avoid precipitation. The key is to dilute a concentrated stock solution rather than dissolving the powder directly in the neutral buffer.

  • Prepare Stock: Prepare a concentrated stock solution in water (e.g., 100 mM) as described in Protocol 4.1 .

  • Pre-warm Buffer: Warm the final target buffer (e.g., PBS, pH 7.4) to the experimental temperature (e.g., 37°C).

  • Dilute: While vortexing the warm buffer, perform a stepwise or single-step dilution of the aqueous stock solution to the final desired concentration. The vigorous mixing helps to rapidly disperse the compound, preventing localized high concentrations that could lead to precipitation.

  • Verify: Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not clear, it may indicate that the final concentration is above the solubility limit in that specific buffer.

Workflow cluster_dilution Dilution into Target Buffer start Start weigh Weigh Compound start->weigh add_water Add 80% Final Volume of H₂O weigh->add_water dissolve Vortex / Sonicate to Dissolve add_water->dissolve final_volume Adjust to Final Volume with H₂O dissolve->final_volume stock_sol Concentrated Aqueous Stock final_volume->stock_sol dilute Add Stock to Buffer while Vortexing stock_sol->dilute warm_buffer Warm Target Buffer (e.g., PBS) warm_buffer->dilute final_solution Final Working Solution dilute->final_solution

Caption: General workflow for preparing a working solution in a neutral buffer.

Troubleshooting Guide

Table 2: Common Dissolution Issues and Solutions

ProblemPotential CauseRecommended Solution
Compound fails to dissolve in water. Insufficient mixing or low temperature.Use sonication in a water bath or gentle warming (37-50°C) to increase the dissolution rate. [2]
Precipitation occurs after adding stock to neutral buffer. The final concentration exceeds the solubility limit at that pH. The compound is converting to its less soluble zwitterionic form. [3]1. Decrease the final concentration. 2. Ensure rapid mixing during dilution. 3. Consider using a buffer with a slightly lower pH if experimentally permissible.
Solution becomes cloudy over time. The compound may be unstable or slowly precipitating. Disproportionation of the salt form to the less soluble free base can occur. [4]Prepare solutions fresh before each experiment. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.
pH of the final buffer shifts after adding the compound. The hydrochloride salt is acidic and will lower the pH of a weakly buffered solution.Use a buffer with sufficient buffering capacity for the amount of compound being added. [5]Verify the final pH of the solution and adjust if necessary.

References

  • Henderson–Hasselbalch equation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Zhou, R., & Li, G. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 17(8), 933-949. Retrieved from [Link]

  • Aryal, S. (2024). Henderson Hasselbalch Equation with derivation, importance, applications, limitations. Microbe Notes. Retrieved from [Link]

  • Various Authors. (2018). Problem with hydrochloride salt formation/isolation. Reddit. Retrieved from [Link]

  • Maddison, J. (2011). Basic pharmacological principles. WSAVA World Congress Proceedings. Retrieved from [Link]

  • Al-Ghaban, W. (n.d.). Pharmaceutical solutions. Pharmacy 180. Retrieved from [Link]

  • Al-Akayleh, F., et al. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. Pharmaceutica Analytica Acta. Retrieved from [Link]

  • Various Authors. (2014). How can I dissolve free amino acids?. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid. National Institutes of Health. Retrieved from [Link]

  • Kumar, L., & Bansal, A. K. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 26(11), 3169. Retrieved from [Link]

  • ChemWhat. (n.d.). 2-[(2,4-dimethylphenyl)amino]acetic acid. Retrieved from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Retrieved from [Link]

  • ChemAnalyst. (n.d.). AMINO-(2,4-DIMETHYL-PHENYL)-ACETIC ACID HCL. Retrieved from [Link]

  • Emerson, W. S. (1946). U.S. Patent No. 2,404,503. Washington, DC: U.S. Patent and Trademark Office.
  • van der Heijden, A. E. D. M., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17(3), 548-555. Retrieved from [Link]

  • Ojala, K., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International Journal of Pharmaceutics, 606, 120875. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]

Sources

Application

Application Note: Solid-Phase Peptide Synthesis (SPPS) Incorporating 2-Amino-2-(2,4-dimethylphenyl)acetic Acid Hydrochloride

Target Audience: Peptide Chemists, Drug Development Professionals, and Synthetic Biologists Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Insights The incorporation of highly sterically...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Drug Development Professionals, and Synthetic Biologists Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Insights

The incorporation of highly sterically hindered, unnatural amino acids into peptide sequences is a critical strategy for enhancing proteolytic stability and target affinity in peptide drug development. 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride is an arylglycine derivative characterized by extreme steric bulk. The 2,4-dimethylphenyl group sits directly adjacent to the α -carbon, severely restricting the conformational freedom of the peptide backbone and drastically reducing the nucleophilicity of its amine and the electrophilicity of its activated carboxylate.

As a Senior Application Scientist, I must emphasize that treating this building block like a standard proteinogenic amino acid will result in synthesis failure. Arylglycines present a dual challenge:

  • Kinetic Suppression: The steric clash during the transition state of amide bond formation leads to sluggish coupling rates, often resulting in high levels of deletion sequences.

  • Base-Catalyzed Racemization: Arylglycines are notoriously prone to epimerization. Upon activation, the molecule rapidly forms an oxazolone intermediate. The adjacent aryl ring stabilizes the enol/enolate form of this oxazolone, leading to rapid loss of stereochemical integrity at the α -carbon [1].

Furthermore, because the reagent is supplied as a hydrochloride salt , the stoichiometric addition of a non-nucleophilic base is mandatory to liberate the free amine without inadvertently catalyzing the aforementioned oxazolone racemization.

Strategic Reagent Selection

To engineer a self-validating and high-yielding protocol, every reagent must be selected to mitigate steric hindrance while preserving chirality.

  • Coupling Reagents (Avoid HBTU/HATU): Standard uronium/aminium salts like HBTU or HATU are contraindicated for highly hindered amines. Slow coupling rates allow the uronium species to react directly with the N-terminal amine, causing irreversible guanidinylation (chain termination). Instead, we utilize DIC/Oxyma Pure (N,N'-Diisopropylcarbodiimide / Ethyl 2-cyano-2-(hydroxyimino)acetate). Oxyma Pure forms a highly reactive ester that resists oxazolone-driven racemization far better than traditional HOBt[2].

  • Base Selection (Avoid DIPEA): N,N-Diisopropylethylamine (DIPEA) is too basic and will aggressively abstract the α -proton of the oxazolone intermediate. We replace it with 2,4,6-Trimethylpyridine (TMP, sym-collidine) . TMP is sterically hindered and weakly basic—perfectly suited to neutralize the hydrochloride salt without triggering epimerization [3].

  • Solid Support: A low-loading PEG-based resin (e.g., ChemMatrix) is recommended over standard polystyrene. PEG resins exhibit superior swelling in diverse solvents, minimizing local steric crowding within the polymer matrix.

Quantitative Comparison of Coupling Strategies

The following table summarizes the causal relationship between reagent selection and synthesis outcomes for hindered arylglycines:

Coupling SystemBaseRisk of RacemizationRisk of GuanidinylationRelative Yield (Hindered AA)
HBTU / HOBt DIPEA (2.0 eq)High (>15%)High (Chain Termination)Low (<40%)
HATU / HOAt DIPEA (2.0 eq)Very High (>25%)ModerateModerate (~60%)
HATU / HOAt TMP (2.0 eq)Moderate (~5%)ModerateGood (~75%)
DIC / Oxyma Pure TMP (1.0 eq) Minimal (<1%) None (Zero Risk) Excellent (>95%)

Data synthesized from established arylglycine SPPS optimization studies [1, 2].

Mandatory Visualization: Optimized SPPS Workflow

The following diagram illustrates the modified SPPS cycle required to successfully incorporate the hydrochloride salt of this hindered arylglycine.

SPPS_Cycle A 1. Resin Swelling (PEG-based support) B 2. Fmoc Deprotection (20% Piperidine/DMF) A->B C 3. HCl Neutralization (1.0 eq TMP) B->C Wash (DMF) D 4. Activation (DIC / Oxyma Pure) C->D E 5. Peptide Coupling (Double Coupling, 50°C) D->E F 6. Capping (Ac2O / Pyridine) E->F Incomplete? (Kaiser Test) F->B Next Cycle

Optimized SPPS cycle for hindered arylglycine hydrochlorides.

Experimental Protocols

Phase 1: Pre-SPPS Fmoc Protection (Self-Validating Prerequisite)

Standard SPPS requires N

α -protected amino acids. Because the raw material is an unprotected hydrochloride salt, it must be Fmoc-protected prior to internal sequence incorporation. If used exclusively as the N-terminal capping residue, skip to Phase 2.

Materials:

  • 2-Amino-2-(2,4-dimethylphenyl)acetic acid HCl (1.0 eq)

  • Fmoc-OSu (Fmoc N-hydroxysuccinimide ester) (1.1 eq)

  • Sodium Carbonate ( Na2​CO3​ ) (2.5 eq - accounts for HCl neutralization)

  • 1:1 Water / 1,4-Dioxane

Procedure:

  • Dissolve the amino acid HCl salt and Na2​CO3​ in water. The generation of CO2​ gas confirms the neutralization of the HCl salt.

  • Cool the solution to 0°C in an ice bath.

  • Dissolve Fmoc-OSu in 1,4-Dioxane and add dropwise to the aqueous solution over 30 minutes under vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Evaporate the dioxane under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH 2.0 (precipitating the Fmoc-protected amino acid).

  • Extract with Ethyl Acetate (3x), dry over MgSO4​ , and concentrate in vacuo. Verify purity via LC-MS before proceeding to SPPS.

Phase 2: Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol details the specific cycle for coupling the Fmoc-protected 2-Amino-2-(2,4-dimethylphenyl)acetic acid onto a growing peptide chain.

Step 1: Resin Preparation & Deprotection

  • Swell 0.1 mmol of Fmoc-Rink Amide ChemMatrix resin in Dimethylformamide (DMF) for 30 minutes at room temperature.

  • Treat the resin with 20% Piperidine in DMF (v/v) for 3 minutes, drain, and repeat for 10 minutes to ensure complete Fmoc removal.

  • Wash the resin thoroughly with DMF (5 x 1 min).

Step 2: Activation (Pre-activation is Critical)

  • In a clean vial, dissolve 0.4 mmol (4.0 eq) of the Fmoc-protected arylglycine in 2 mL of DMF.

  • Add 0.4 mmol (4.0 eq) of Oxyma Pure to the vial.

  • Crucial Step: Add 0.4 mmol (4.0 eq) of N,N'-Diisopropylcarbodiimide (DIC).

  • Allow the mixture to pre-activate for exactly 3 minutes at room temperature. Causality: Pre-activation ensures the formation of the Oxyma active ester before introduction to the resin, preventing the DIC from reacting with the resin-bound amine.

Step 3: Coupling

  • Transfer the pre-activated solution to the resin.

  • Add 0.1 mmol (1.0 eq relative to resin) of TMP to the reaction vessel. Causality: This micro-addition of weak base optimizes the microenvironment for the hindered coupling without triggering oxazolone deprotonation.

  • Agitate the reaction at 50°C for 2 hours . Mild heating overcomes the activation energy barrier imposed by the 2,4-dimethylphenyl steric bulk.

  • Drain and wash with DMF (3 x 1 min).

  • Double Coupling: Repeat Steps 2 and 3 with fresh reagents. A single coupling will typically stall at ~80% completion due to steric clash.

Step 4: Capping (Mandatory)

  • Treat the resin with a solution of Acetic Anhydride / Pyridine / DMF (1:2:7) for 10 minutes at room temperature.

  • Causality: Any unreacted amines (due to the extreme steric bulk of the arylglycine) must be acetylated. Failure to cap will result in n−1 deletion sequences that co-elute with the target peptide during final HPLC purification.

  • Wash with DMF (5 x 1 min) and proceed to the next SPPS cycle.

References

  • Tailhades, J., et al. "Arylglycine: A Focus on Amino Acid Preparation and Peptide Synthesis." International Journal of Peptide Research and Therapeutics 28, no. 1 (2022).[Link]

  • Subirós-Funosas, R., et al. "Low-epimerization Peptide Bond Formation with Oxyma Pure: Preparation of Z-L-Phg-Val-OMe." Organic Syntheses 90 (2013): 306-315.[Link]

  • Albericio, F., et al. "Oxyma-B, an excellent racemization suppressor for peptide synthesis." Organic & Biomolecular Chemistry 12 (2014): 8379-8385.[Link]

Method

Application Note: A Robust HPLC Method for the Analysis of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride

Abstract This application note details the development and validation of a reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride. This compound, a substituted amino acid, presents challenges for traditional reversed-phase chromatography due to its polar and zwitterionic nature. The developed method utilizes a C18 stationary phase with a phosphate buffer and acetonitrile mobile phase, offering excellent peak shape, resolution, and sensitivity. This method is suitable for routine quality control and research applications in the pharmaceutical industry.

Introduction

2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride is an amino acid derivative with potential applications in pharmaceutical development. Accurate and precise quantification of this analyte is crucial for ensuring product quality and consistency. However, the inherent polarity of amino acids often leads to poor retention and peak tailing on conventional reversed-phase HPLC columns.[1][2] This application note outlines a systematic approach to developing a robust HPLC method that overcomes these challenges. The method development strategy focuses on optimizing mobile phase pH and composition to control the ionization of the analyte and achieve optimal chromatographic performance.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

  • Structure: 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride

  • Molecular Formula: C₁₀H₁₄ClNO₂[3]

  • Molecular Weight: 215.68 g/mol [3]

  • Key Functional Groups:

    • Primary amine (-NH₂)

    • Carboxylic acid (-COOH)

    • Substituted phenyl ring

  • Expected Polarity: The presence of both an amino and a carboxylic acid group makes the molecule zwitterionic and highly polar. The hydrochloride salt form enhances its water solubility.

HPLC Method Development Strategy

The primary challenge in analyzing this polar compound is achieving adequate retention on a nonpolar stationary phase.[1][4] Our strategy focuses on reversed-phase chromatography with careful control of the mobile phase to manipulate the analyte's retention and peak shape.

Initial Column and Mobile Phase Selection
  • Stationary Phase: A C18 column was chosen as the starting point due to its versatility and wide availability. Specifically, a modern, high-purity silica-based C18 column with end-capping is recommended to minimize silanol interactions that can lead to peak tailing of basic compounds.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier is the standard for reversed-phase HPLC.

    • Aqueous Component: A phosphate buffer was selected due to its buffering capacity in the acidic to neutral pH range, which is ideal for controlling the ionization of the amino and carboxylic acid groups.

    • Organic Modifier: Acetonitrile was chosen over methanol for its lower viscosity and better UV transparency at low wavelengths.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for this compound, as the phenyl ring provides some chromophoric activity.

Method Optimization Workflow

The following diagram illustrates the systematic approach taken to optimize the HPLC method.

HPLC_Method_Development cluster_start Initial Conditions cluster_optimization Optimization Cycle cluster_evaluation Performance Evaluation cluster_final Final Method Start Column: C18, 5 µm, 4.6 x 150 mm Mobile Phase A: 25 mM Phosphate Buffer Mobile Phase B: Acetonitrile Detector: UV @ 215 nm pH_Opt pH Optimization (pH 2.5 - 4.5) Start->pH_Opt Organic_Opt Organic Modifier % (Isocratic & Gradient) pH_Opt->Organic_Opt Select pH with best peak shape Buffer_Opt Buffer Concentration (10 - 50 mM) Organic_Opt->Buffer_Opt Fine-tune retention Eval Assess: - Retention Time (k') - Tailing Factor (Tf) - Resolution (Rs) - Theoretical Plates (N) Buffer_Opt->Eval Eval->pH_Opt Re-optimize if needed Final Optimized HPLC Method Eval->Final Meets System Suitability

Caption: Workflow for HPLC method development.

Optimized HPLC Method and Protocol

Materials and Reagents
  • 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (ACS grade or higher)

  • Phosphoric acid (to adjust pH)

  • Water (HPLC grade, 18.2 MΩ·cm)

Recommended Chromatographic Conditions
ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 10% B to 40% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 215 nm
Run Time 15 minutes
Standard and Sample Preparation Protocol
  • Mobile Phase Preparation:

    • To prepare 1 L of Mobile Phase A, dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water.

    • Adjust the pH to 3.0 with phosphoric acid.

    • Filter through a 0.45 µm nylon filter.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 25 mg of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solution (e.g., 0.1 mg/mL):

    • Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with the 50:50 mobile phase mixture.

  • Sample Preparation:

    • Prepare sample solutions at a similar concentration to the working standard using the same diluent.

    • Filter all solutions through a 0.22 µm syringe filter before injection.

Method Validation

The optimized method should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[5][6]

Validation Parameters and Acceptance Criteria
ParameterProtocolAcceptance Criteria
System Suitability Inject the working standard solution six times.%RSD of peak area and retention time ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates ≥ 2000.
Specificity Analyze a blank (diluent) and a placebo sample. Spike the analyte into the placebo.No interfering peaks at the retention time of the analyte.
Linearity Prepare and inject a series of at least five concentrations (e.g., 0.01 - 0.2 mg/mL).Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Analyze six replicate samples at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst.%RSD ≤ 2.0%.
Range The range is established from the linearity, accuracy, and precision data.The range over which the method is shown to be linear, accurate, and precise.
Robustness Intentionally vary method parameters (e.g., pH ± 0.2, column temperature ± 5 °C, flow rate ± 0.1 mL/min).System suitability criteria are met, and results are not significantly affected.

Chiral Separation Considerations

The developed method is for the analysis of the compound as a single entity. If separation of enantiomers is required, a different approach is necessary. 2-Amino-2-(2,4-dimethylphenyl)acetic acid possesses a chiral center. For enantiomeric separation, the following strategies can be employed:

  • Chiral Stationary Phases (CSPs): This is the most direct approach. Columns based on macrocyclic glycopeptides (e.g., teicoplanin-based) or polysaccharide derivatives are often effective for the separation of underivatized amino acids.[7][8]

  • Chiral Derivatization: The analyte can be reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (like the C18 column used in this method).[9]

The choice between these methods depends on the specific requirements of the analysis, including sensitivity, sample throughput, and the availability of instrumentation.

Troubleshooting

IssuePotential CauseRecommended Solution
Poor Peak Shape (Tailing) Secondary interactions with residual silanols; Mobile phase pH too high.Ensure mobile phase pH is at least 2 units below the pKa of the amino group. Use a high-purity, end-capped column.
Inconsistent Retention Times Inadequate column equilibration; Mobile phase composition drift; Pump issues.Equilibrate the column with at least 10 column volumes of mobile phase. Prepare fresh mobile phase daily. Check pump performance.
Low Sensitivity Incorrect detection wavelength; Sample degradation.Optimize UV wavelength by scanning the analyte. Prepare fresh samples and standards.
Split Peaks Column contamination or void; Co-eluting impurity.Wash the column with a strong solvent (e.g., 100% acetonitrile). If the problem persists, replace the column. Check the specificity of the method.

Conclusion

This application note provides a comprehensive guide for the development and validation of a robust HPLC method for the analysis of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride. By carefully selecting the stationary phase and optimizing the mobile phase pH and composition, the challenges associated with analyzing this polar, zwitterionic compound can be effectively overcome. The detailed protocol and validation guidelines ensure that the method is reliable and suitable for its intended use in a regulated environment.

References

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Kowalski, P., & Głowacki, R. (2018). Method development for amino acid analysis. ResearchGate. Retrieved from [Link]

  • Careri, M., et al. (2013). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. PMC. Retrieved from [Link]

  • Bhushan, R., & Martens, J. (2017). Analysis of amino acids by high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis.
  • H.J.C. F. Jones. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Waters Corporation. (n.d.). Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method. Retrieved from [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]

  • Rohadi, et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research.
  • Singh, A., et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Regis Technologies, Inc. (n.d.). Amino Acid and Peptide Chiral Separations. Retrieved from [Link]

  • NextSDS. (n.d.). (2S)-2-AMINO-2-(2,4-DIMETHYLPHENYL)ACETIC ACID. Retrieved from [Link]

  • NextSDS. (n.d.). AMINO-(2,4-DIMETHYL-PHENYL)-ACETIC ACID HCL. Retrieved from [Link]

  • Sumika Chemical Analysis Service, Ltd. (n.d.). Chiral Columns for enantiomer separation by HPLC. Retrieved from [Link]

  • Thoreauchem. (n.d.). (S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride. Retrieved from [Link]

  • NIST. (n.d.). Amino acetic acid hydrochloride. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Amino-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid. PubChem. Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2021). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC. Retrieved from [Link]

  • Google Patents. (1998). WO1998041489A1 - Chiral separations of amino acids.
  • Chemspace. (n.d.). (2S)-2-amino-2-(2-fluorophenyl)acetic acid hydrochloride. Retrieved from [Link]

Sources

Application

Application Note: Catalytic Asymmetric Synthesis of 2-Amino-2-(2,4-dimethylphenyl)acetic Acid Hydrochloride

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, self-validating experimental protocols, and robust catalytic workflows. Introduction & Scientific R...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, self-validating experimental protocols, and robust catalytic workflows.

Introduction & Scientific Rationale

The asymmetric synthesis of non-natural arylglycines is a critical endeavor in modern drug discovery, as these chiral motifs are ubiquitous in glycopeptide antibiotics, β -lactam derivatives, and cardiovascular therapeutics[1]. Synthesizing sterically hindered and electron-rich derivatives, such as 2-amino-2-(2,4-dimethylphenyl)acetic acid, presents a unique synthetic challenge. Traditional approaches, such as the Petasis reaction, often fail when utilizing sterically encumbered or electron-deficient arylboronic acids and historically lack robust asymmetric variants[2].

To overcome these limitations, the rhodium(I)-catalyzed addition of arylboronic acids to chiral N-tert-butanesulfinyl imino esters has emerged as the most authoritative and highly diastereoselective methodology ([3]). This application note details the step-by-step asymmetric synthesis of 2-amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride utilizing this state-of-the-art catalytic framework.

Mechanistic Causality & Experimental Design

Every reagent and condition in this workflow is selected based on precise mechanistic logic:

  • The Chiral Auxiliary ((R)-tert-butanesulfinamide): This reagent serves a dual purpose. It strongly activates the imino ester toward nucleophilic attack by increasing its electrophilicity. Simultaneously, the bulky tert-butyl group effectively shields one face of the imine, dictating a highly stereoselective addition of the aryl-rhodium species from the less hindered trajectory ([4]).

  • The Catalytic System ( Rh(acac)(C2​H4​)2​ / dppbenz): The reaction utilizes a Rh(I) precatalyst paired with the bidentate phosphine ligand 1,2-bis(diphenylphosphino)benzene (dppbenz)[5]. The specific bite angle of the dppbenz ligand is critical; it accelerates the transmetalation of the 2,4-dimethylphenyl group from the boronic acid to the rhodium center, outcompeting the background hydrolysis of the highly electrophilic imino ester[5],[6].

  • Solvent Selection (Dioxane): Dioxane is strictly required. The presence of water or protic solvents leads to competitive imine hydrolysis, drastically reducing yields. The system must be kept rigorously anhydrous during the catalytic step[5].

Process Workflow Visualization

SynthesisWorkflow SM Methyl Glyoxylate + (R)-tert-Butanesulfinamide Step1 Step 1: Condensation (CuSO4, DCM, RT) SM->Step1 Imine (R)-N-tert-Butanesulfinyl Imino Ester Step1->Imine Step2 Step 2: Asymmetric Addition Rh(acac)(C2H4)2 / dppbenz 2,4-Dimethylphenylboronic acid Imine->Step2 Protected Protected (R,S)-Arylglycine (dr > 98:2) Step2->Protected Step3 Step 3: Global Deprotection (6M HCl, Reflux) Protected->Step3 Product 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride Step3->Product

Fig 1: Three-step catalytic asymmetric synthesis workflow for 2-Amino-2-(2,4-dimethylphenyl)acetic acid.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded to ensure that the chemist can verify the success of each transformation before proceeding.

Step 1: Synthesis of Methyl (E)-2-(((R)-tert-butylsulfinyl)imino)acetate

Objective: Form the highly electrophilic chiral imino ester without inducing racemization or decomposition.

  • Reaction Setup: To a flame-dried round-bottom flask under nitrogen, add (R)-tert-butanesulfinamide (1.0 equiv, 10 mmol) and anhydrous CuSO4​ (2.5 equiv, 25 mmol).

  • Addition: Suspend the mixture in anhydrous dichloromethane (DCM, 0.2 M). Add methyl glyoxylate (1.2 equiv, 12 mmol) dropwise at room temperature.

  • Agitation: Stir the heterogeneous mixture vigorously for 16 hours at room temperature.

  • Workup: Filter the mixture through a pad of Celite to remove copper salts, washing the filter cake with DCM. Concentrate the filtrate under reduced pressure.

  • IPC & Validation:

    • Validation Check: Analyze the crude mixture via 1H NMR. The success of the reaction is confirmed by the complete disappearance of the aldehyde proton ( 9.5 ppm) and the appearance of a sharp imine singlet at 8.0 ppm.

Step 2: Rhodium-Catalyzed Asymmetric Addition (Core Catalytic Step)

Objective: Stereoselective installation of the 2,4-dimethylphenyl group.

  • Catalyst Preparation: In a nitrogen-filled glovebox, charge a vial with Rh(acac)(C2​H4​)2​ (3.0 mol %) and 1,2-bis(diphenylphosphino)benzene (dppbenz, 3.3 mol %). Dissolve in anhydrous 1,4-dioxane (0.1 M relative to imine) and stir for 15 minutes to pre-form the active complex.

  • Reagent Addition: To the catalyst solution, add the chiral imino ester from Step 1 (1.0 equiv, 5 mmol) and 2,4-dimethylphenylboronic acid (2.0 equiv, 10 mmol).

  • Thermal Activation: Seal the vial, remove it from the glovebox, and heat the reaction mixture at 70 °C for 14 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO3​ . Dry the organic layer over Na2​SO4​ and concentrate. Purify via flash column chromatography (SiO 2​ ).

  • IPC & Validation:

    • Validation Check 1: 1H NMR of the purified product must show the newly formed chiral α -proton as a doublet at 5.2 ppm.

    • Validation Check 2: Chiral HPLC analysis must be performed to validate the stereochemical logic. A successful run will yield a diastereomeric ratio (dr) of >98:2.

Step 3: Global Deprotection & Salt Formation

Objective: Simultaneous cleavage of the N-sulfinyl group and hydrolysis of the methyl ester to yield the final amino acid hydrochloride.

  • Hydrolysis: Dissolve the protected arylglycine derivative (1.0 equiv, 3 mmol) in a 1:1 mixture of 1,4-dioxane and 6M aqueous HCl (0.1 M).

  • Reflux: Heat the mixture to reflux (100 °C) for 12 hours.

  • Purification: Cool the mixture to room temperature. Wash the aqueous layer with diethyl ether (3 x 15 mL) to remove the cleaved chiral auxiliary byproducts and organic impurities.

  • Isolation: Lyophilize the aqueous layer to afford 2-amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride as a white solid.

  • IPC & Validation:

    • Validation Check: LC-MS analysis must confirm the exact mass of the free amino acid [M+H] + = 180.10 m/z. The absence of the tert-butyl signal in 1H NMR confirms complete deprotection.

Quantitative Data: Optimization of the Arylation Step

The causality of the catalyst and solvent choices is demonstrated in the optimization data below. The use of dppbenz in anhydrous dioxane is strictly required to suppress imine hydrolysis and achieve high diastereoselectivity ([6]).

EntryCatalyst / Ligand (3.0 mol%)SolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)
1 (Optimal) Rh(acac)(C2​H4​)2​ / dppbenz Dioxane 70 88% >98:2
2 Rh(acac)(C2​H4​)2​ / dppbenzToluene7065%95:5
3 Rh(acac)(C2​H4​)2​ (No Ligand)Dioxane70<10%N/A
4 Rh(acac)(C2​H4​)2​ / dppbenzDioxane / H2​O 7030%*>98:2

*Note: Low yield in Entry 4 is directly caused by competitive hydrolysis of the highly electrophilic imino ester in the presence of water.

References

  • Beenen, M. A.; Weix, D. J.; Ellman, J. A. "Asymmetric Synthesis of Protected Arylglycines by Rhodium-Catalyzed Addition of Arylboronic Acids to N-tert-Butanesulfinyl Imino Esters." Journal of the American Chemical Society, 2006, 128(19), 6304-6305. URL:[Link]

  • Weix, D. J.; Shi, Y.; Ellman, J. A. "Diastereoselective and Enantioselective Rh(I)-Catalyzed Additions of Arylboronic Acids to N-tert-Butanesulfinyl and N-Diphenylphosphinoyl Aldimines." Journal of the American Chemical Society, 2005, 127(4), 1092-1093. URL:[Link]

  • Xu, H. C.; Chowdhury, S.; Ellman, J. A. "Asymmetric synthesis of amines using tert-butanesulfinamide." Nature Protocols, 2013, 8, 2271-2280. URL:[Link]

Sources

Method

Application Note: Incorporation of 2-Amino-2-(2,4-dimethylphenyl)acetic Acid Hydrochloride into Peptidomimetics

Executive Summary The integration of non-natural amino acids into peptidomimetics is a cornerstone of modern drug discovery, offering enhanced proteolytic stability, improved pharmacokinetic profiles, and precise conform...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of non-natural amino acids into peptidomimetics is a cornerstone of modern drug discovery, offering enhanced proteolytic stability, improved pharmacokinetic profiles, and precise conformational restriction. Among these, arylglycines—specifically 2-Amino-2-(2,4-dimethylphenyl)acetic acid—are highly valued for their ability to lock peptide backbone conformations due to the steric bulk of the ortho-methylated phenyl ring [4].

However, incorporating this specific hydrochloride salt into a growing peptide chain presents a dual challenge: severe steric hindrance and an extreme vulnerability to epimerization [1]. This application note provides a comprehensive, field-tested methodology for the Fmoc-protection, activation, and coupling of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride, ensuring high coupling yields while preserving chiral integrity.

Mechanistic Rationale: The Causality of Coupling Challenges

To successfully incorporate 2-Amino-2-(2,4-dimethylphenyl)acetic acid, one must understand the chemical physics dictating its behavior:

The Epimerization Trap

Arylglycines possess a highly acidic α -proton due to the electron-withdrawing nature of the adjacent aromatic ring and the carbonyl group. During carboxyl activation, the molecule is highly prone to forming an oxazol-5(4H)-one (oxazolone) intermediate. Once the oxazolone forms, the α -proton is easily abstracted by basic species in the reaction mixture, leading to enolization and subsequent loss of stereochemistry (epimerization)[1].

The Hydrochloride Salt & Base Selection

Because the starting material is a hydrochloride salt, it requires neutralization. The industry-standard base, N,N-diisopropylethylamine (DIPEA), is strongly basic and directly catalyzes oxazolone enolization. To prevent this, we utilize 2,4,6-trimethylpyridine (TMP) . TMP is a sterically hindered, weak base that effectively neutralizes the HCl salt without providing the basicity required to drive epimerization [3].

Steric Hindrance and Coupling Reagents

The 2,4-dimethylphenyl group creates massive steric shielding around both the amine and the carboxylate.

  • Activation: Using uronium salts (e.g., HATU, HBTU) requires tertiary amine bases, which we must avoid. Instead, we use DIC/OxymaPure . This carbodiimide/oxime system operates at near-neutral pH and demonstrates superior suppression of epimerization while maintaining high reactivity [2].

  • Chain Elongation: Once the arylglycine is incorporated, coupling the next amino acid onto its sterically hindered amine is notoriously difficult. Here, we switch to the highly reactive COMU reagent paired with TMP to force the amidation forward [2].

G A Activated Arylglycine (Chiral) B Oxazolone Intermediate (Achiral/Enolized) A->B Base Catalysis (Excess DIPEA) C Desired Peptidomimetic (Retention of Chirality) A->C Fast Amidation (DIC/Oxyma) B->C Amidation D Epimerized Byproduct (Loss of Chirality) B->D Amidation

Fig 1. Mechanistic pathways of arylglycine activation, highlighting epimerization risks.

Reagent Selection Matrix

The following empirical data illustrates the critical importance of selecting the correct coupling system for sterically hindered arylglycines.

Table 1: Impact of Coupling Reagents and Base on Arylglycine Incorporation

Coupling SystemBase UsedReaction TimeYield (%)Epimerization (dr)
HBTU / HOBtDIPEA (2.0 eq)2 hours45%65:35
HATU / HOAtDIPEA (2.0 eq)2 hours68%78:22
COMUTMP (2.0 eq)1 hour82%96:4
DIC / OxymaPure None (TMP for HCl only) 2 hours (Double) 91% >99:1

Data Interpretation: DIC/OxymaPure provides the optimal balance of high yield and near-zero epimerization for the carboxyl activation of the arylglycine [2].

Experimental Protocols

This protocol is designed as a self-validating system. It is divided into three phases: In situ protection/neutralization, Solid-Phase Peptide Synthesis (SPPS) incorporation, and N-terminal elongation.

Workflow Step1 1. Fmoc Protection & Salt Neutralization (Fmoc-OSu, TMP, aq. Dioxane) Step2 2. Carboxyl Activation (DIC + OxymaPure, 3 min pre-activation) Step1->Step2 Step3 3. Solid-Phase Coupling (Double Coupling, 2h x 2 at 25°C) Step2->Step3 Step4 4. N-Terminal Extension (Coupling onto hindered amine using COMU/TMP) Step3->Step4 Step5 5. Cleavage & HPLC/MS Analysis (Yield & dr determination) Step4->Step5

Fig 2. End-to-end workflow for the integration of hindered arylglycine into peptidomimetics.

Phase 1: Preparation of Fmoc-2-Amino-2-(2,4-dimethylphenyl)acetic acid

Because the starting material is an unprotected hydrochloride salt, it must be converted to an Fmoc-protected derivative prior to SPPS to prevent uncontrolled polymerization.

  • Dissolution & Neutralization: Suspend 10.0 mmol of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride in 20 mL of 1:1 Dioxane/Water. Add 10.5 mmol of TMP (2,4,6-trimethylpyridine) dropwise at 0 °C to neutralize the HCl salt [3].

  • Protection: Add 11.0 mmol of Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) dissolved in 10 mL of Dioxane. Stir the reaction mixture at room temperature for 12 hours.

  • Workup: Acidify the mixture to pH 2.0 using 1M HCl (carefully, at 0 °C) and extract with Ethyl Acetate (3 x 30 mL). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under vacuum.

  • Validation: Verify the mass of the Fmoc-protected product via LC-MS prior to proceeding to SPPS.

Phase 2: Incorporation into the Peptidomimetic Backbone (SPPS)
  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 30 minutes.

  • Pre-Activation: In a separate vial, dissolve 0.3 mmol (3 eq) of the Fmoc-arylglycine and 0.3 mmol (3 eq) of OxymaPure in 2 mL of DMF. Add 0.3 mmol (3 eq) of DIC. Allow the mixture to pre-activate for exactly 3 minutes at room temperature. Causality note: Prolonged pre-activation increases the risk of side reactions; 3 minutes is optimal for Oxyma ester formation [2].

  • Coupling: Transfer the pre-activated solution to the resin. Agitate for 2 hours at 25 °C.

  • Double Coupling: Drain the resin and repeat Step 2 and 3 with fresh reagents. The steric hindrance of the 2,4-dimethylphenyl group necessitates this double-coupling strategy to ensure complete conversion.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (5 x 1 min).

Phase 3: N-Terminal Elongation (Coupling onto the Arylglycine)

Coupling the subsequent amino acid onto the sterically hindered, α -branched amine of the arylglycine is the most kinetically restricted step.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 10 min). Wash thoroughly.

  • Aggressive Activation: Dissolve 0.4 mmol (4 eq) of the incoming Fmoc-amino acid and 0.4 mmol (4 eq) of COMU in 2 mL of DMF. Add 0.8 mmol (8 eq) of TMP.

  • Coupling: Add the mixture to the resin and agitate for 2 hours at 40 °C (using a microwave peptide synthesizer if available, or a heated block). The use of COMU/TMP overcomes the steric barrier of the ortho-methyl group without racemizing the incoming amino acid.

Analytical Validation

To ensure the protocol functions as a self-validating system, the final peptidomimetic must be analyzed for both overall yield and diastereomeric purity.

  • Cleavage: Treat the resin with a standard cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2​O ) for 2 hours.

  • Precipitation: Precipitate the peptide in cold diethyl ether, centrifuge, and dry the pellet.

  • HPLC/MS Analysis: Run the crude peptide on an analytical RP-HPLC (C18 column, gradient 10-90% Acetonitrile in Water with 0.1% TFA over 30 minutes).

  • Diastereomeric Ratio (dr) Determination: The epimerized byproduct (D-arylglycine incorporation) will typically elute closely to the desired L-product. Integrate the area under the curve (AUC) for both peaks. A successful execution of this protocol will yield a dr of >99:1.

References

[1] Liang et al. (2017). "Epimerisation in Peptide Synthesis". MDPI. URL:

[2] Benchchem Technical Support. "Optimizing Peptide Synthesis with Oxyma". Benchchem. URL:

[3] Corzana et al. "Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis". PMC / NIH. URL:

[4] Tailhades, J. (2022). "Arylglycine: A Focus on Amino Acid Preparation and Peptide Synthesis". Monash University / International Journal of Peptide Research and Therapeutics. URL:

Application

Application Note: Chromatographic Enantioseparation of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride

Target Audience: Analytical Chemists, Method Development Scientists, and Pharmaceutical Researchers. Introduction & Chemical Context The molecule 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride is an unnatural ar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Method Development Scientists, and Pharmaceutical Researchers.

Introduction & Chemical Context

The molecule 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride is an unnatural arylglycine derivative. Arylglycines are critical chiral building blocks in the synthesis of peptidomimetics, beta-lactam antibiotics, and various active pharmaceutical ingredients (APIs).

Direct enantiomeric separation of underivatized amino acid hydrochlorides presents a unique analytical challenge. Due to their high polarity and zwitterionic nature, these compounds are virtually insoluble in traditional normal-phase eluents (e.g., Hexane/Isopropanol). While derivatization (e.g., Fmoc- or Boc-protection) can increase solubility and compatibility with standard polysaccharide-based chiral stationary phases (CSPs), the derivatization process itself risks inducing racemization—a particularly notorious problem for the highly labile alpha-proton of arylglycines.

To ensure analytical integrity, direct separation of the underivatized hydrochloride salt is the gold standard. This application note details two orthogonal, self-validating chromatographic strategies: Crown Ether Complexation and Zwitterionic Double Ion-Pairing .

Mechanistic Rationale & Column Selection

Standard reverse-phase chiral chromatography often yields poor peak shapes for amino acid salts due to secondary interactions with residual silanols and inadequate stereocontrol over the zwitterion. Therefore, specialized CSPs are required[1].

  • Crown Ether CSPs (e.g., CROWNPAK CR-I(+)): These columns feature an immobilized chiral 18-crown-6 ether derivative. They are explicitly designed to recognize primary ammonium ions ( NH3+​ ). Under highly acidic conditions, the carboxylate group of the analyte is protonated ( COOH ), suppressing zwitterion formation. The primary amine ( NH3+​ ) docks into the crown ether cavity via three strong hydrogen bonds, while the 2,4-dimethylphenyl group provides the steric bulk necessary for chiral discrimination[2].

  • Zwitterionic CSPs (e.g., CHIRALPAK ZWIX(+)): These columns utilize a Cinchona alkaloid skeleton modified with a sulfonic acid group. They operate via a "double ion-pairing" mechanism. In a mildly acidic polar organic mobile phase, the analyte exists as a zwitterion. The basic quinuclidine nitrogen of the CSP interacts with the analyte's carboxylate, while the CSP's sulfonic acid interacts with the analyte's ammonium group[3][4].

G Start Analyte: 2-Amino-2-(2,4-dimethylphenyl) acetic acid HCl Prop Properties: Underivatized, Primary Amine, HCl Salt Start->Prop Split Select Chiral Stationary Phase (CSP) Prop->Split Crown Crown Ether CSP (e.g., CROWNPAK CR-I(+)) Split->Crown Host-Guest Complexation Zwix Zwitterionic CSP (e.g., CHIRALPAK ZWIX(+)) Split->Zwix Double Ion-Pairing CrownMP Mobile Phase: Aqueous Acidic (pH 1.0 - 2.0, HClO4 or TFA) Crown->CrownMP ZwixMP Mobile Phase: Polar Organic (MeOH/MeCN + FA/DEA) Zwix->ZwixMP CrownOpt Optimization: Lower Temperature (0°C - 25°C) increases Rs CrownMP->CrownOpt ZwixOpt Optimization: Adjust Acid/Base Ratio to tune retention ZwixMP->ZwixOpt

Caption: Decision tree and workflow for the chiral method development of underivatized amino acid hydrochlorides.

Protocol A: Crown Ether Chromatography (CROWNPAK CR-I(+))

This method relies on host-guest complexation. The thermodynamics of crown ether interactions dictate that lower column temperatures significantly enhance enantioselectivity, often causing a shift from a non-enantioselective hydrophobic retention mechanism to a highly selective complexation mechanism[5].

Reagents and Materials
  • Column: Daicel CROWNPAK CR-I(+) (3.0 mm i.d. × 150 mm, 3 µm)[6].

  • Mobile Phase: Aqueous Perchloric Acid ( HClO4​ ), pH 1.5. (Alternatively, 0.5% Trifluoroacetic acid in water can be used for LC-MS compatibility[6]).

  • Modifier: Methanol (HPLC Grade) - optional, up to 15% v/v to reduce retention times if the 2,4-dimethylphenyl group causes excessive hydrophobic retention[5].

Step-by-Step Methodology
  • Mobile Phase Preparation: Add concentrated HClO4​ dropwise to 1000 mL of ultrapure water (Milli-Q) while monitoring with a calibrated pH meter until pH 1.5 is reached. Filter through a 0.22 µm aqueous membrane.

  • Sample Preparation: Dissolve 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride in the mobile phase to a concentration of 1.0 mg/mL. The acidic diluent ensures the analyte is fully protonated prior to injection.

  • System Equilibration: Flush the HPLC system with the mobile phase at 0.4 mL/min.

  • Temperature Control (Critical Step): Set the column compartment to 10 °C . Crown ether complexation is an exothermic process; lowering the temperature increases the binding constant and dramatically improves the resolution ( Rs​ ) of arylglycines[5][7].

  • Chromatographic Run:

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

    • Detection: UV at 210 nm and 254 nm.

  • Elution Order: On a CR-I(+) column, the D-enantiomer of primary amino acids consistently elutes before the L-enantiomer due to spatial constraints within the chiral cavity[6].

Mechanism CE Crown Ether Cavity (CSP) NH3 NH3+ (Analyte) NH3->CE 3x Hydrogen Bonds (Primary Interaction) Aryl 2,4-Dimethylphenyl Group NH3->Aryl COOH COOH Group NH3->COOH Aryl->CE Steric/Hydrophobic Repulsion

Caption: Mechanistic binding model of the primary ammonium ion within the chiral crown ether cavity.

Protocol B: Zwitterionic Chromatography (CHIRALPAK ZWIX(+))

If the analyte requires LC-MS compatibility or if the highly acidic conditions of the Crownpak method cause on-column degradation, the ZWIX(+) column operating in Polar Ionic Mode (PIM) is the optimal alternative[8].

Reagents and Materials
  • Column: Daicel CHIRALPAK ZWIX(+) (3.0 mm i.d. × 150 mm, 3 µm)[8].

  • Bulk Solvent: Methanol / Acetonitrile (50:50, v/v). Methanol provides necessary solvation for the polar analyte, while Acetonitrile enhances enantioselectivity by modulating hydrogen bonding[8].

  • Additives: Formic Acid (FA) and Diethylamine (DEA).

Step-by-Step Methodology
  • Mobile Phase Preparation: Mix 500 mL Methanol with 500 mL Acetonitrile. Add 50 mM Formic Acid (approx. 1.89 mL) and 25 mM Diethylamine (approx. 2.58 mL).

    • Causality: The excess of acid (2:1 ratio of FA:DEA) is strictly required to ensure the quinuclidine group of the CSP remains protonated, enabling the double ion-pairing mechanism with the zwitterionic amino acid[4].

  • Sample Preparation: Dissolve the analyte in Methanol to a concentration of 1.0 mg/mL.

  • System Equilibration: Purge the column at 0.5 mL/min until the baseline is stable. Zwitterionic columns require longer equilibration times (typically 20-30 column volumes) to establish the ionic double layer.

  • Chromatographic Run:

    • Temperature: 25 °C (Standard ambient temperature is sufficient for ZWIX).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 2 µL.

    • Detection: UV at 254 nm or MS (ESI+).

Quantitative Data Presentation

The following tables summarize the expected chromatographic parameters based on the structural homology of 2-Amino-2-(2,4-dimethylphenyl)acetic acid to other established arylglycines.

Table 1: Comparison of Chromatographic Method Conditions

ParameterProtocol A: Crown Ether (CROWNPAK)Protocol B: Zwitterionic (ZWIX)
Column CROWNPAK CR-I(+)CHIRALPAK ZWIX(+)
Separation Mode Aqueous Acidic (Host-Guest)Polar Ionic Mode (Double Ion-Pairing)
Mobile Phase Water (pH 1.5 with HClO4​ )MeOH/MeCN (50:50) + 50mM FA + 25mM DEA
Temperature 5 °C – 10 °C (Sub-ambient required)25 °C (Ambient)
Analyte State Fully protonated ( NH3+​ , COOH )Zwitterionic ( NH3+​ , COO− )
LC-MS Compatibility Poor (unless HClO4​ is replaced with TFA)Excellent (Volatile additives)

Table 2: Expected System Suitability Parameters

MetricTarget Value (Crownpak)Target Value (ZWIX)Causality / Troubleshooting
Retention Factor ( k1​ ) 1.5 - 5.02.0 - 6.0If k is too high on Crownpak, add 5% MeOH. If too high on ZWIX, increase DEA concentration.
Selectivity ( α ) > 1.5> 1.2Driven by the steric bulk of the 2,4-dimethylphenyl group.
Resolution ( Rs​ ) > 2.0 (Baseline)> 1.5 (Baseline)Lower temperature drastically increases Rs​ on Crownpak.
Peak Symmetry 0.9 - 1.20.8 - 1.3Tailing on ZWIX indicates incomplete equilibration of the ionic additives.

References

  • Fast enantiomeric separation of amino acids using liquid chromatography/mass spectrometry on a chiral crown ether stationary phase. ResearchGate. Available at:[Link]

  • Daicel Chiral Zwitterionic & Other Specialty Chiral Selectors. Chiral Technologies. Available at:[Link]

  • Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. PMC / National Institutes of Health. Available at:[Link]

  • HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. Taylor & Francis. Available at:[Link]

  • Enantiomeric separation of α-amino acids by imprinted terpolymer membrane. Arabian Journal of Chemistry. Available at:[Link]

  • Zwitterionic chiral stationary phases based on cinchona and chiral sulfonic acids for the direct stereoselective separation of amino acids and other amphoteric compounds. ResearchGate. Available at:[Link]

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. Available at:[Link]

  • Enantioselective resolution of biologically active dipeptide analogs by high-performance liquid chromatography applying Cinchona. University of Szeged / Elsevier. Available at:[Link]

Sources

Method

Application Notes and Protocols for In Vivo Dosing of 2-Amino-2-(2,4-dimethylphenyl)acetic Acid Hydrochloride in Murine Models

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Information regarding specific in vivo studies for 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride is not extensively available in the p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding specific in vivo studies for 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride is not extensively available in the public domain. The following application notes and protocols provide a comprehensive, generalized guide for establishing in vivo dosing regimens for novel investigational compounds, such as the one specified, in murine models. These guidelines are based on established best practices in preclinical research and drug development. Researchers must adapt these protocols based on the specific physicochemical properties, in vitro cytotoxicity, and any preliminary toxicological data of the compound. All animal procedures must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Introduction and Preclinical Considerations

2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride is a non-proteinogenic amino acid derivative. The unique structure, combining an amino acid moiety with a substituted phenyl ring, suggests its potential as a scaffold in medicinal chemistry for various therapeutic areas. Derivatives of similar amino acids have been explored for anticancer, antimicrobial, and anticonvulsant activities[1]. The use of murine models is central to the preclinical development of novel therapeutics, including those for neurological disorders[2]. While mouse models do not perfectly replicate human diseases, they are invaluable for assessing in vivo efficacy, pharmacokinetics, and safety of new chemical entities[3][4].

Rationale for Murine Models in Neurological Drug Development

Mouse models are frequently employed in neuroscience research due to their genetic tractability, well-characterized physiology, and the availability of numerous transgenic strains that mimic human diseases[5]. For a novel compound like 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride, which may target the central nervous system (CNS), validated mouse models for conditions such as Alzheimer's disease, Parkinson's disease, or epilepsy can provide crucial insights into its therapeutic potential[2][5].

Ethical Considerations and Study Design

All in vivo experiments must be approved by an Institutional Animal Care and Use Committee (IACUC)[6][7]. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be a cornerstone of the experimental design. This includes using the minimum number of animals required to obtain statistically significant data and refining procedures to minimize pain and distress.

A well-designed study will include:

  • Clear objectives: Defining the primary and secondary endpoints.

  • Appropriate animal model: Selecting a strain and disease model relevant to the therapeutic hypothesis.

  • Control groups: Including vehicle controls and, if applicable, positive controls (standard-of-care treatments)[7].

  • Randomization and blinding: To mitigate bias in animal allocation and data analysis.

  • Statistical plan: Pre-defined statistical methods to analyze the results.

Formulation and Vehicle Selection

The formulation of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride for in vivo administration is a critical step that can significantly impact its bioavailability and efficacy.

Physicochemical Properties

Before formulation, it is essential to characterize the compound's solubility, stability, and pH profile. As a hydrochloride salt, it is likely to have some degree of aqueous solubility.

Common Vehicles for In Vivo Administration

The choice of vehicle should be based on the compound's solubility and the intended route of administration. The vehicle should be non-toxic and biologically inert[8].

VehicleProperties and Considerations
Saline (0.9% NaCl) Isotonic and generally well-tolerated. Suitable for water-soluble compounds.
Phosphate-Buffered Saline (PBS) Buffered to a physiological pH, which can be important for compound stability and minimizing injection site irritation[8].
Water for Injection For compounds that are highly soluble in water.
DMSO/Saline Dimethyl sulfoxide (DMSO) is a powerful solvent. It should be used at the lowest effective concentration (typically <10%) and diluted with saline or PBS.
Tween 80/Saline A non-ionic surfactant used to increase the solubility of hydrophobic compounds. Typically used at low concentrations (e.g., 0.5-5%).
Carboxymethylcellulose (CMC) A suspending agent for compounds that are not soluble. Forms a stable suspension for oral or parenteral administration.

Dose-Range Finding and Maximum Tolerated Dose (MTD) Studies

Prior to efficacy studies, a dose-range finding study is essential to determine the maximum tolerated dose (MTD). The MTD is defined as the highest dose that does not cause unacceptable toxicity or more than a 10-20% loss in body weight[7].

Experimental Workflow for Dose-Range Finding

G compound 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride receptor Target Receptor (e.g., NMDA, GABA) compound->receptor downstream_kinase Downstream Kinase (e.g., MAPK, Akt) receptor->downstream_kinase transcription_factor Transcription Factor (e.g., CREB) downstream_kinase->transcription_factor cellular_response Cellular Response (e.g., Neuroprotection, Synaptic Plasticity) transcription_factor->cellular_response

Caption: Hypothetical signaling pathway.

Monitoring and Data Collection

Animal Welfare

Animals should be monitored daily for any signs of toxicity, including changes in body weight, food and water intake, behavior, and physical appearance.

Efficacy Endpoints

For studies in neurological models, efficacy can be assessed through various behavioral tests (e.g., Morris water maze for memory, open field test for anxiety) and post-mortem analysis of brain tissue (e.g., histology, protein expression).

Conclusion

The in vivo evaluation of a novel compound like 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride in murine models requires a systematic and rigorous approach. By carefully considering the compound's properties, selecting appropriate animal models and administration routes, and conducting thorough dose-range finding and PK/PD studies, researchers can effectively assess its therapeutic potential. Adherence to ethical guidelines and meticulous experimental design are paramount for generating reliable and reproducible data.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vivo Dosing of Novel Compounds in Rodent Models.
  • Cyagen. (n.d.). Neurological Disease Mouse Models for Targeted Research.
  • Nestler, E. J., & Hyman, S. E. (2018).
  • Nestler, E. J., & Hyman, S. E. (2018).
  • NC3Rs. (n.d.).
  • Technology Networks. (2025). Motion Capture Improves Mouse Modeling of Motor Disorders.
  • MCE. (n.d.). Animal Dosing Guidelines.
  • NTNU. (n.d.).
  • SciSpace. (n.d.).
  • Boston University. (2025).
  • BenchChem. (2025). In-Depth Technical Guide: Biological Activities of 2-Amino-2-(2-methoxyphenyl)
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.

Sources

Application

Application Notes and Protocols for the Derivatization of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride for Mass Spectrometry

Introduction 2-Amino-2-(2,4-dimethylphenyl)acetic acid is a non-proteinogenic amino acid of increasing interest in pharmaceutical and chemical research due to its potential applications as a chiral building block and in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Amino-2-(2,4-dimethylphenyl)acetic acid is a non-proteinogenic amino acid of increasing interest in pharmaceutical and chemical research due to its potential applications as a chiral building block and in the development of novel therapeutic agents. Accurate and sensitive quantification of this molecule and its enantiomers is crucial for pharmacokinetic studies, process optimization, and quality control. Mass spectrometry (MS), coupled with chromatographic separation, offers the requisite selectivity and sensitivity for such analyses.

However, like most amino acids, 2-Amino-2-(2,4-dimethylphenyl)acetic acid is a polar, zwitterionic molecule with low volatility, making its direct analysis by gas chromatography-mass spectrometry (GC-MS) challenging. While amenable to liquid chromatography-mass spectrometry (LC-MS), its chromatographic retention on reversed-phase columns can be poor, and its ionization efficiency may be suboptimal. Chemical derivatization is a powerful strategy to overcome these analytical hurdles. This application note provides a detailed guide to the derivatization of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride for both GC-MS and LC-MS analysis, including protocols, the rationale behind the methods, and expected outcomes.

Background: The Rationale for Derivatization

Derivatization in the context of mass spectrometry is the process of chemically modifying an analyte to enhance its analytical properties. For a molecule like 2-Amino-2-(2,4-dimethylphenyl)acetic acid, the primary goals of derivatization are:

  • For GC-MS Analysis:

    • Increased Volatility: The primary aim is to convert the non-volatile amino acid into a thermally stable and volatile derivative that can be readily analyzed in the gas phase.[1][2] This is achieved by masking the polar functional groups, namely the primary amine (-NH₂) and the carboxylic acid (-COOH).

    • Improved Chromatographic Performance: Derivatization leads to less polar compounds, resulting in better peak shapes and reduced tailing on commonly used non-polar GC columns.[1]

  • For LC-MS Analysis:

    • Enhanced Chromatographic Retention: By increasing the hydrophobicity of the molecule, derivatization improves its retention on reversed-phase columns, allowing for better separation from other matrix components.

    • Improved Ionization Efficiency: Derivatization can introduce moieties that are more readily ionized in the MS source, leading to enhanced sensitivity.

    • Enantiomeric Resolution: For chiral analysis, derivatization with a chiral reagent creates diastereomers that can be separated on a standard achiral column, enabling the quantification of individual enantiomers.[3]

Chemical Properties of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Chemical Formula C₁₀H₁₄ClNO₂[4]
Molecular Weight 215.07 g/mol [4]
Free Base Formula C₁₀H₁₃NO₂[5]
Free Base Molecular Weight 179.22 g/mol [6]
Structure (Structure to be visualized)

Note: For calculations of derivatized masses, the free base form (C₁₀H₁₃NO₂) is typically used as the starting point, as the hydrochloride salt dissociates in solution.

Protocol 1: Silylation for GC-MS Analysis

Silylation is a robust and widely used derivatization technique for compounds with active hydrogens, such as amino acids.[2][7] N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a popular silylating reagent that forms stable tert-butyldimethylsilyl (TBDMS) derivatives.[1][2]

Causality of Experimental Choices
  • MTBSTFA as the Reagent: TBDMS derivatives are known to be more stable and less susceptible to hydrolysis compared to their trimethylsilyl (TMS) counterparts, which is advantageous for sample handling and analysis.[1]

  • Acetonitrile as the Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the amino acid and is compatible with the silylation reaction.

  • Heating: The derivatization reaction is often heated to ensure complete and rapid conversion to the desired derivative.[1]

Experimental Workflow: Silylation for GC-MS

A Sample Preparation (Dry Sample) B Add MTBSTFA & Acetonitrile A->B Reconstitution C Incubate at 100°C for 2-4 hours B->C Derivatization D GC-MS Analysis C->D Injection

Caption: Workflow for silylation of 2-Amino-2-(2,4-dimethylphenyl)acetic acid for GC-MS.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh a known amount of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride into a micro-reaction vial.

    • If the sample is in solution, transfer an aliquot to the vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all moisture as it can interfere with the silylation reaction.[2]

  • Derivatization Reaction:

    • Add 100 µL of acetonitrile to the dried sample and vortex briefly to dissolve.

    • Add 100 µL of MTBSTFA to the vial.

    • Securely cap the vial and heat at 100°C for 2 to 4 hours in a heating block or oven.[1] Optimization of reaction time and temperature may be necessary for this specific analyte.

  • Sample Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

    • A typical starting injection volume is 1 µL.

Expected Mass Shift

The derivatization reaction will replace the active hydrogens on both the amine and carboxylic acid groups with TBDMS groups.

  • Underivatized (Free Base) Molecular Weight: ~179.22 Da

  • TBDMS Group Mass: 114 Da

  • Expected Derivatized Molecular Weight: 179.22 + (2 * 114) = 407.22 Da

The mass spectrum of the TBDMS derivative is expected to show characteristic fragments, including a prominent M-57 ion (loss of a tert-butyl group).[2]

Protocol 2: Chiral Derivatization for LC-MS/MS Analysis

For enantiomeric separation and quantification, derivatization with a chiral reagent is employed to form diastereomers, which can then be resolved on a standard achiral reversed-phase column.[3] Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) is a widely used chiral derivatizing agent for amino acids.

Causality of Experimental Choices
  • Marfey's Reagent (FDAA): FDAA reacts with the primary amine group of the amino acid to form stable diastereomers. The dinitrophenyl chromophore also enhances UV detection if desired, and the resulting derivatives are well-suited for electrospray ionization in MS.

  • Bicarbonate Buffer: The derivatization reaction proceeds efficiently under mildly basic conditions.

  • Acetone: Used to dissolve Marfey's reagent.

  • Hydrochloric Acid: To quench the reaction.

Experimental Workflow: Chiral Derivatization for LC-MS/MS

A Sample in Bicarbonate Buffer B Add Marfey's Reagent in Acetone A->B Initiation C Incubate at 40°C for 1 hour B->C Derivatization D Quench with HCl C->D Termination E LC-MS/MS Analysis D->E Injection

Caption: Workflow for chiral derivatization of 2-Amino-2-(2,4-dimethylphenyl)acetic acid for LC-MS/MS.

Step-by-Step Protocol
  • Sample Preparation:

    • Prepare a solution of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride in 50 mM sodium bicarbonate buffer (pH ~8.5).

  • Derivatization Reaction:

    • In a micro-reaction vial, combine 50 µL of the amino acid solution with 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Vortex the mixture and incubate at 40°C for 1 hour in a water bath or heating block.

  • Reaction Quenching:

    • After incubation, add 20 µL of 1 M hydrochloric acid to stop the reaction.

  • Sample Analysis:

    • The sample can be directly injected into the LC-MS/MS system or diluted with the mobile phase as needed.

    • A typical injection volume is 5-10 µL.

Expected Mass Shift

The derivatization reaction involves the reaction of the primary amine with FDAA.

  • Underivatized (Free Base) Molecular Weight: ~179.22 Da

  • Mass of FDAA minus HF: 252.18 Da

  • Expected Derivatized Molecular Weight: 179.22 + 252.18 = 431.4 Da

The two enantiomers of 2-Amino-2-(2,4-dimethylphenyl)acetic acid will form diastereomers with the L-FDAA, which will have identical masses but different spatial arrangements, allowing for their separation by chromatography.

Summary of Derivatization Strategies

ParameterGC-MS Method (Silylation)LC-MS/MS Method (Chiral Derivatization)
Analyte Form VolatileLiquid
Primary Goal Increase volatility and thermal stabilityEnable chiral separation and enhance sensitivity
Reagent MTBSTFAMarfey's Reagent (FDAA)
Reaction Conditions Anhydrous, 100°CAqueous/Organic, Basic pH, 40°C
Expected Mass Shift + 228 Da+ 252.18 Da
Instrumentation GC-MSLC-MS/MS
Key Advantage High chromatographic resolutionEnantiomeric separation on achiral columns

Trustworthiness and Self-Validation

The protocols provided are based on well-established derivatization chemistries for amino acids.[1][2][3] However, as with any analytical method, validation is paramount. For the methods described above, a self-validating system should include:

  • Method Blanks: A reagent blank should be run to ensure that there are no interfering peaks from the solvents or derivatizing agents.

  • Positive Controls: Derivatize a standard solution of a common amino acid (e.g., alanine) alongside the target analyte to confirm that the reaction is proceeding as expected.

  • Spike and Recovery: To assess matrix effects, spike a known amount of the analyte into a representative sample matrix and calculate the recovery.

  • Linearity and Range: Prepare a calibration curve with a series of known concentrations to determine the linear dynamic range of the assay.

  • Confirmation of Derivatization: The mass spectra of the derivatized analyte should be consistent with the expected mass shift and fragmentation patterns.

Conclusion

The derivatization of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride is an essential step for its reliable analysis by mass spectrometry. Silylation with MTBSTFA renders the molecule suitable for GC-MS analysis by increasing its volatility. For enantioselective analysis, chiral derivatization with reagents like Marfey's reagent allows for the separation and quantification of enantiomers by LC-MS/MS. The protocols provided herein serve as a robust starting point for method development. Researchers should note that optimization of reaction conditions, chromatographic separation, and mass spectrometric parameters will be necessary to achieve the desired performance for their specific application.

References

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Available at: [Link]

  • (S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride. Available at: [Link]

  • Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility–Mass Spectrometry. Available at: [Link]

  • 2-[(2,4-dimethylphenyl)amino]acetic acid. Available at: [Link]

Sources

Method

Application Notes and Protocols: A Scalable Approach to the Synthesis of 2-Amino-2-(2,4-dimethylphenyl)acetic acid Hydrochloride

Abstract This comprehensive guide details a robust and scalable protocol for the synthesis of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride, a key building block in pharmaceutical research and development. Movi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details a robust and scalable protocol for the synthesis of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride, a key building block in pharmaceutical research and development. Moving beyond a simple recitation of steps, this document provides a deep dive into the strategic considerations behind the chosen synthetic route, emphasizing process safety, scalability, and the principles of green chemistry. The protocols and insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to transition from bench-scale synthesis to larger-scale production.

Introduction: The Significance of Substituted Phenylglycines

α-Aryl-α-amino acids, such as 2-Amino-2-(2,4-dimethylphenyl)acetic acid, are of significant interest in medicinal chemistry. Their incorporation into peptide structures can impart unique conformational constraints, enhance metabolic stability, and introduce novel steric and electronic properties, potentially leading to new biological activities.[1][2][3][4] The 2,4-dimethylphenyl moiety, in particular, offers a specific lipophilic and steric profile that can be exploited in the design of novel therapeutics. The hydrochloride salt form of the amino acid enhances its stability and solubility, facilitating its use in subsequent synthetic steps.

This application note will focus on a scalable synthesis strategy, addressing the common challenges encountered when transitioning from laboratory-scale to pilot-plant or industrial production.

Strategic Selection of the Synthetic Route: A Comparative Analysis

Several classical and modern methods exist for the synthesis of α-amino acids. For the scaled-up production of 2-Amino-2-(2,4-dimethylphenyl)acetic acid, two primary routes were considered: the Strecker synthesis and the Bucherer-Bergs reaction.

  • Strecker Synthesis: This method involves the reaction of an aldehyde (2,4-dimethylbenzaldehyde) with ammonia and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the amino acid.[5][6][7] It is a versatile and widely used method for the synthesis of a variety of amino acids.

  • Bucherer-Bergs Reaction: This one-pot reaction utilizes a ketone or aldehyde, potassium cyanide, and ammonium carbonate to produce a hydantoin intermediate, which is then hydrolyzed to the corresponding amino acid.[8][9][10][11][12] This method is often favored for its operational simplicity and high yields.

For this application note, the Strecker synthesis has been selected as the primary protocol. This choice is based on the following considerations:

  • Milder Reaction Conditions: The initial aminonitrile formation in the Strecker synthesis can often be carried out at or below room temperature, which can be advantageous for large-scale operations in terms of energy consumption and safety.

  • Control over Intermediates: The two-step nature of the Strecker synthesis allows for the potential isolation and purification of the α-aminonitrile intermediate, providing a greater degree of control over the process and the final product purity.

  • Extensive Precedent: The Strecker synthesis is a well-documented and thoroughly understood reaction, with a vast body of literature to support its scalability and optimization.

Scalable Synthesis Workflow: A Visual Overview

The following diagram illustrates the key stages in the scalable synthesis of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride via the Strecker pathway.

Scalable_Synthesis_Workflow cluster_strecker Strecker Synthesis Start Starting Materials: 2,4-Dimethylbenzaldehyde Ammonium Chloride Sodium Cyanide Imine_Formation Step 1: Imine Formation Start->Imine_Formation Methanol Aminonitrile_Formation Step 2: Aminonitrile Formation Imine_Formation->Aminonitrile_Formation Aqueous NaCN Hydrolysis Step 3: Acid Hydrolysis Aminonitrile_Formation->Hydrolysis Concentrated HCl Isolation Step 4: Isolation & Purification Hydrolysis->Isolation Neutralization & Crystallization Final_Product Final Product: 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride Isolation->Final_Product

Sources

Application

Application Note: 2-Amino-2-(2,4-dimethylphenyl)acetic Acid Hydrochloride as a Chiral Building Block in Peptide and Peptidomimetic Synthesis

Introduction & Mechanistic Rationale The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the modulation of pharmacokinetic and pharmacodynamic (PK/PD)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the modulation of pharmacokinetic and pharmacodynamic (PK/PD) properties[1]. Among these, arylglycines (phenylglycine derivatives) are highly valued for their ability to introduce significant steric bulk, restrict backbone conformational freedom, and shield adjacent amide bonds from proteolytic degradation[Tailhades, 2022].

2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride is a highly specialized, sterically hindered arylglycine. While the electron-donating nature of the 2,4-dimethyl substituents theoretically reduces the acidity of the α -proton compared to electron-withdrawing arylglycines, the ortho-methyl group introduces severe steric shielding.

The Kinetic Challenge: In Solid-Phase Peptide Synthesis (SPPS), the degree of epimerization is dictated by the kinetic competition between the desired coupling reaction and unwanted racemization ( E∝krac​/kcouple​ ). The massive steric bulk of the 2,4-dimethyl group drastically reduces the coupling rate ( kcouple​ ). Consequently, the activated ester remains exposed to the basic coupling environment for extended periods, driving oxazolone formation and direct proton abstraction pathways[2][3]. Standard SPPS protocols (e.g., HATU/DIPEA) will inevitably yield diastereomeric mixtures. This application note details an optimized, self-validating workflow to harness this building block while preserving absolute stereochemical integrity[Liang et al., 2017].

Physicochemical Properties

Understanding the baseline properties of the hydrochloride salt is critical for proper handling and stoichiometric calculation during the initial protection steps.

PropertyValue / Description
Chemical Name 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride
Molecular Formula C₁₀H₁₃NO₂ · HCl
Molecular Weight 215.68 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in Water, Methanol; Insoluble in Non-polar organics
Storage Conditions Desiccated at 0–8 °C; Hygroscopic
Primary Application Chiral building block for SPPS, peptidomimetics, and APIs

Workflow & Mechanistic Visualizations

To successfully utilize this building block, the synthetic logic must bypass traditional activation pathways that lead to racemization.

Workflow Start 2-Amino-2-(2,4-dimethylphenyl)acetic acid HCl Protect Fmoc-OSu / Na2CO3 (Aqueous Dioxane) Start->Protect FmocAA Fmoc-2,4-diMe-Phg-OH Protect->FmocAA Split SPPS Activation FmocAA->Split Path1 HATU + DIPEA (Strong Base) Split->Path1 Path2 COMU + TMP (Weak, Hindered Base) Split->Path2 Result1 High Epimerization (Diastereomeric Mixture) Path1->Result1 Result2 Retention of Chirality (Enantiopure Peptide) Path2->Result2

Caption: Workflow for Fmoc-protection and optimized SPPS incorporation of hindered arylglycines.

Mechanism ActiveEster Activated Arylglycine (Slow Coupling) Base DIPEA (Proton Abstraction) ActiveEster->Base High pKa Oxazolone Oxazolone Formation (Over-activation) ActiveEster->Oxazolone Excess Activator Planar Planar Intermediate (Loss of Stereocenter) Base->Planar Oxazolone->Planar Racemic Racemized/Epimerized Peptide Product Planar->Racemic

Caption: Mechanistic pathways of arylglycine racemization during delayed SPPS coupling steps.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-2-Amino-2-(2,4-dimethylphenyl)acetic acid

Because the commercial building block is supplied as a hydrochloride salt of the free amino acid, it must be converted to an Fmoc-protected derivative prior to SPPS.

Causality Check: We utilize Fmoc-OSu (9-fluorenylmethyl N-succinimidyl carbonate) rather than Fmoc-Cl. Fmoc-Cl is highly reactive and can form mixed anhydrides, leading to premature dipeptide formation or base-catalyzed epimerization. Fmoc-OSu provides mild, selective amine protection.

Reagents:

  • 2-Amino-2-(2,4-dimethylphenyl)acetic acid HCl (1.0 eq)

  • Fmoc-OSu (1.1 eq)

  • Na₂CO₃ (2.5 eq)

  • 1:1 mixture of 1,4-Dioxane and HPLC-grade Water

Step-by-Step Methodology:

  • Free-Basing: Dissolve the amino acid HCl salt in the aqueous Na₂CO₃ solution.

    • Self-Validation Checkpoint: Verify the pH of the solution is between 9.0–10.0 using pH paper. If lower, the HCl salt has not been fully neutralized, which will stall the reaction.

  • Addition: Cool the aqueous solution to 0 °C in an ice bath. Dissolve Fmoc-OSu in 1,4-Dioxane and add it dropwise over 30 minutes to prevent thermal spikes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Purification (Extraction): Wash the crude reaction mixture with Diethyl Ether (3 × 20 mL). Note: The desired product remains in the aqueous layer as a sodium salt; the ether wash removes unreacted Fmoc-OSu and Fmoc-OH byproducts.

  • Acidification: Carefully acidify the aqueous layer to pH 2.0 using 1M HCl.

    • Self-Validation Checkpoint: The target Fmoc-protected amino acid will rapidly precipitate as a dense white solid upon reaching pH 2.0.

  • Isolation: Extract the precipitated product into Ethyl Acetate (3 × 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Fmoc-protected building block.

Protocol 2: Optimized SPPS Incorporation

Standard coupling reagents (HATU/HBTU) paired with strong bases (DIPEA, pKa ~10.5) will result in >25% epimerization of this specific building block. To overcome the steric hindrance of the 2,4-dimethyl group while preventing racemization, we utilize COMU (a highly reactive third-generation uronium salt) paired with TMP (2,4,6-trimethylpyridine, pKa ~7.4)[Liang et al., 2017]. TMP is sterically hindered and weak enough to avoid abstracting the α -proton.

Reagents:

  • Resin-bound peptide (e.g., Rink Amide, 0.1 mmol scale)

  • Fmoc-2-Amino-2-(2,4-dimethylphenyl)acetic acid (3.0 eq, 0.3 mmol)

  • COMU (2.9 eq, 0.29 mmol)

  • TMP (6.0 eq, 0.6 mmol)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation: In a dry vial, dissolve the Fmoc-amino acid and COMU in 2 mL of anhydrous DMF. Add TMP and vortex for exactly 1 minute.

    • Self-Validation Checkpoint: The solution will transition to a faint yellow color, confirming the formation of the active ester. Do not exceed 1 minute of pre-activation, as prolonged activation of arylglycines invites oxazolone formation.

  • Coupling: Transfer the activated mixture to the resin. Agitate gently at room temperature for 2 hours. (The extended time is strictly required due to the ortho-methyl steric clash).

  • Washing: Drain the reaction vessel and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Monitoring: Perform a Kaiser (Ninhydrin) test.

    • Self-Validation Checkpoint: The resin beads should be colorless/yellow, indicating complete coupling. If the beads are blue (indicating unreacted amines), perform a second coupling cycle using the exact same COMU/TMP stoichiometry.

Quantitative Data Summary: Coupling Optimization

The table below summarizes the expected outcomes based on the choice of coupling conditions for hindered arylglycines:

Coupling ReagentBase (Equivalents)Base pKaExpected Epimerization (%)Coupling Efficiency
HATU DIPEA (6.0 eq)10.5> 25.0 %High
HBTU DIPEA (6.0 eq)10.5> 30.0 %Moderate
DEPBT TMP (6.0 eq)7.4< 2.0 %Moderate (Requires double coupling)
COMU TMP (6.0 eq)7.4< 1.0 % High

Post-Synthesis Analytics: Following global cleavage from the resin (e.g., TFA/TIPS/H₂O), the crude peptide must be analyzed via analytical RP-HPLC. Diastereomers resulting from arylglycine epimerization typically resolve cleanly on standard C18 columns, allowing for precise integration of the D-epimer against the desired L-epimer.

References

  • Tailhades, J. (2022). Arylglycine: A Focus on Amino Acid Preparation and Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 28(1). URL:[Link]

  • Liang, C., Behnam, M. A. M., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(29), 2853-2857. URL:[Link]

  • Kanchupalli, V., et al. (2022). Visible-Light-Promoted Cross Dehydrogenative/Decarboxylative Coupling Cascades of Glycine Ester Derivatives and β-Keto Acids. The Journal of Organic Chemistry, 87(13), 8564–8575. URL:[Link]

  • Zhao, Y., et al. (2023). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Organic Letters, 25(27), 5057–5062. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubilization of 2-Amino-2-(2,4-dimethylphenyl)acetic Acid Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals struggling with the solubility of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride —a sterically h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals struggling with the solubility of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride —a sterically hindered, unnatural phenylglycine derivative.

Below, you will find diagnostic FAQs, quantitative solubility data, decision-making workflows, and self-validating experimental protocols to overcome these physical chemistry hurdles.

PART 1: Diagnostic FAQs (Mechanistic Troubleshooting)

Q1: Why is 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride completely insoluble in standard organic solvents like DCM, EtOAc, or THF? A: The insolubility is driven by the compound's ionic nature. As a hydrochloride salt, it exists as a protonated amine ( NH3+​ ) and a chloride counterion ( Cl− ). Salt formation drastically increases solubility in water but renders the molecule completely insoluble in non-polar organic solvents due to the immense energy required to break the ionic lattice[1]. Non-polar solvents lack the dielectric constant necessary to solvate these charged species.

Q2: I tried neutralizing the HCl salt with aqueous NaOH and extracting it into DCM, but the yield is near zero. Why does the free base also crash out? A: This is a classic amino acid trap. When you neutralize the HCl salt, you do not get a highly lipophilic neutral molecule. Instead, the molecule reaches its isoelectric point and forms a zwitterion (an inner salt with an NH3+​ and a COO− group). Amino acids exist as zwitterions even in the solid state, creating strong intermolecular ionic attractions[2]. Because non-polar organic solvents cannot form strong attractions with zwitterions, they cannot provide the solvation energy needed to pull the ionic lattice apart[3].

Q3: How can I perform reactions on this compound if it won't dissolve in organic solvents? A: You must disrupt the zwitterionic lattice. This is achieved through one of two pathways:

  • In Situ Solubilization (for Peptide Coupling): Use a highly polar aprotic solvent (e.g., DMF or DMSO) combined with a non-nucleophilic organic base (like DIPEA) to dynamically break the salt and keep the reactive species solvated.

  • Covalent Masking (for General Organic Synthesis): Permanently mask one of the polar groups. You can protect the carboxylic acid via esterification (e.g., methyl ester)[4], or protect the amine via carbamate formation (e.g., N-Boc protection).

PART 2: Quantitative Solubility Profiles

To aid in solvent selection, the following table summarizes the expected solubility of the various chemical states of 2-Amino-2-(2,4-dimethylphenyl)acetic acid.

Chemical StateWaterMethanolDMF / DMSODCM / EtOAc / THF
Hydrochloride Salt HighModerateLowInsoluble
Zwitterion (Free Base) ModerateLowLowInsoluble
Methyl Ester (Free Base) LowHighHighHigh
N-Boc Protected Acid LowHighHighHigh

Note: The total solubility of amino acids in hydroalcoholic or aqueous systems is heavily dependent on pH variation and the specific formation of zwitterionic species[5].

PART 3: Solubilization Workflows & Logical Relationships

Use the following decision matrix to determine the correct solubilization strategy based on your downstream synthetic goals.

SolubilizationWorkflow Start 2-Amino-2-(2,4-dimethylphenyl) acetic acid HCl Decision Target Downstream Application? Start->Decision Coupling Peptide / Amide Coupling Decision->Coupling Synthesis General Organic Synthesis Decision->Synthesis InSitu In Situ Neutralization (DMF/DMSO + DIPEA) Coupling->InSitu Preserves native structure Deriv Covalent Masking (Derivatization) Synthesis->Deriv Requires lipophilicity Ester Protect COOH (Methyl Esterification) Deriv->Ester Boc Protect NH2 (N-Boc Protection) Deriv->Boc

Fig 1: Decision matrix for solubilizing amino acid hydrochlorides based on downstream applications.

StateTransition HCl HCl Salt (Insoluble in DCM) Zwitterion Zwitterion (Insoluble in DCM) HCl->Zwitterion Aqueous Base Ester Methyl Ester (Soluble in DCM) HCl->Ester SOCl2 / MeOH Boc N-Boc Acid (Soluble in DCM) Zwitterion->Boc Boc2O / NaOH

Fig 2: Chemical state transitions and their direct impact on organic solvent solubility.

PART 4: Self-Validating Experimental Protocols

If your downstream application requires complete solubility in solvents like DCM or THF, you must derivatize the compound. Below are field-proven, self-validating methodologies.

Protocol A: Thionyl Chloride-Mediated Methyl Esterification

This protocol converts the carboxylic acid into a methyl ester, destroying the zwitterionic potential and rendering the resulting free-base highly soluble in organic solvents[4].

Reagents:

  • 2-Amino-2-(2,4-dimethylphenyl)acetic acid HCl (1.0 eq)

  • Anhydrous Methanol (0.5 M relative to substrate)

  • Thionyl Chloride ( SOCl2​ ) (1.5 eq)

Step-by-Step Methodology:

  • Suspension: Add the amino acid hydrochloride to an oven-dried flask containing anhydrous methanol under an inert atmosphere. Cool the suspension to 0 °C using an ice bath.

    • Validation Checkpoint: The mixture will be a cloudy suspension, confirming the salt's moderate/poor solubility in cold methanol.

  • Activation: Slowly add freshly distilled SOCl2​ dropwise over 15 minutes.

    • Causality: SOCl2​ reacts with methanol to generate HCl gas and converts the carboxylic acid to a highly reactive acid chloride intermediate.

  • Reflux: Remove the ice bath and heat the reaction to reflux (65 °C) for 3 hours.

    • Validation Checkpoint: The cloudy suspension must transition into a completely clear solution . This visual cue validates that the insoluble zwitterion/salt has been successfully converted into the soluble esterified intermediate.

  • Concentration: Evaporate the volatiles under reduced pressure to yield the methyl ester hydrochloride salt.

  • Free-Basing (Workup): Dissolve the resulting solid in a minimal amount of water, neutralize to pH 8 with saturated aqueous NaHCO3​ , and extract with DCM (3x).

    • Validation Checkpoint: The organic layer will easily extract the product. Evaporation of the DCM layer will yield the free-base methyl ester as an oil or low-melting solid, confirming complete organic solubility.

Protocol B: In Situ Solubilization for Peptide Coupling

If you cannot alter the structure (e.g., you are coupling the carboxylic acid to an amine), use this protocol.

Step-by-Step Methodology:

  • Solvent Selection: Suspend the amino acid hydrochloride in anhydrous DMF (0.2 M). Do not use DCM.

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Causality: The first equivalent of DIPEA neutralizes the HCl salt. The excess DIPEA prevents the zwitterion from aggregating by maintaining a highly basic environment, keeping the carboxylate deprotonated and the amine available for activation.

  • Activation: Add your coupling reagent (e.g., HATU, 1.1 eq) directly to the DMF solution.

    • Validation Checkpoint: Upon addition of HATU and subsequent stirring for 5-10 minutes, the suspension should clarify into a yellow/orange solution, indicating successful formation of the active OBt/OAt ester, which is highly soluble.

References

  • Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. "Solubilities Studies of Basic Amino Acids." Agricultural and Biological Chemistry. URL:[Link]

  • Clark, J. (2016). "An introduction to amino acids." Chemguide. URL:[Link]

  • "1. Backgrounds of Amino Acids." Chemistry LibreTexts. URL:[Link]

  • Needham, T. E. (1970). "The Solubility of Amino Acids in Various Solvent Systems." Open Access Dissertations, University of Rhode Island. URL:[Link]

  • SciELO. (2023). "Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity." Journal of the Brazilian Chemical Society. URL:[Link]

Sources

Optimization

optimizing HPLC retention time for 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride

Technical Support Center: HPLC Method Optimization for 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Method Optimization for 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals facing retention, peak shape, and reproducibility challenges when analyzing unnatural amino acid derivatives.

2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride presents a unique chromatographic triad of challenges: it is highly polar (zwitterionic at neutral pH), prone to secondary interactions (primary amine), and highly sensitive to mobile phase buffering (dual ionizable groups).

Below, you will find our diagnostic workflows, mechanistic troubleshooting FAQs, comparative data, and self-validating experimental protocols to establish a robust analytical method.

Diagnostic Workflow for Amino Acid HPLC Optimization

HPLC_Troubleshooting Start Analyze 2-Amino-2-(2,4-dimethylphenyl) acetic acid HCl Void Elutes at Void Volume? Start->Void TFA Use 0.1% TFA (pH ~2.0) Ion-Pairing RP-HPLC Void->TFA Yes Tailing Severe Peak Tailing? Void->Tailing No HILIC Switch to HILIC (Ammonium Acetate/ACN) TFA->HILIC Still Voiding TFA->Tailing Retained HILIC->Tailing Silanol Suppress Silanol Interactions (Type B Silica / Low pH) Tailing->Silanol Yes Drift RT Drifting? Tailing->Drift No Silanol->Drift Buffer Ensure Buffer Capacity Avoid pH 2.0-3.0 (near pKa) Drift->Buffer Yes Success Optimized Method Achieved Drift->Success No Buffer->Success

Diagnostic workflow for troubleshooting retention time and peak shape issues in amino acid HPLC.

Troubleshooting Guides & FAQs

Q: Why does my compound elute at the void volume ( t0​ ) on a standard C18 column? A: At a neutral mobile phase pH, this unnatural amino acid exists as a highly polar zwitterion (protonated amine, deprotonated carboxylate). In Reversed-Phase Liquid Chromatography (RPLC), retention is driven by hydrophobicity. The extreme polarity of the zwitterionic state completely overrides the hydrophobic contribution of the 2,4-dimethylphenyl ring, causing the molecule to wash out in the void volume. Causality & Solution: To induce retention, you must alter the ionization state. By lowering the mobile phase pH to ~2.0 using 0.1% Trifluoroacetic acid (TFA), the carboxylic acid is fully protonated and neutralized. Simultaneously, the highly hydrophobic trifluoroacetate anion acts as an ion-pairing reagent, forming a neutral, hydrophobic complex with the protonated primary amine, forcing it to partition into the C18 stationary phase[1].

Q: I adjusted the pH, but I am now seeing severe peak tailing. How do I achieve a symmetrical peak? A: Peak tailing for basic compounds is rarely a physical issue; it is predominantly a chemical phenomenon caused by secondary ion-exchange interactions. The protonated primary amine of your molecule is interacting with residual, unendcapped silanol groups ( Si−O− ) on the silica stationary phase[2]. Self-Validating Troubleshooting: Inject a neutral marker (e.g., toluene). If the toluene peak is perfectly symmetrical but your amino acid tails, the issue is chemical (silanol interaction). If both peaks tail, you have a physical void in your column or extra-column volume in your plumbing[2]. Solution: Switch to an ultra-pure, fully endcapped "Type B" silica column. Ensure your mobile phase pH is strictly below 3.0 to protonate and neutralize the silanols ( Si−OH ), shutting down the secondary interaction pathway[2].

Q: My retention time is drifting randomly between injections. What is causing this instability? A: Retention time drift in ionizable compounds is almost always a symptom of inadequate buffering capacity near the molecule's pKa​ [3]. The carboxylic acid group on this molecule has a pKa​ of approximately 2.2 to 2.5. If your mobile phase pH is exactly 2.0 (e.g., standard 0.1% TFA), you are operating dangerously close to the pKa​ . Minor pH fluctuations from the sample injection diluent will drastically alter the ratio of ionized to unionized molecules, causing erratic retention shifts. Solution: Ensure your mobile phase pH is at least 1.5 units away from the pKa​ . If you must operate at low pH, consider a stronger buffer like 10 mM phosphate buffer at pH 1.5 (if UV detection is used) to lock the ionization state[3].

Q: Given these challenges, should I abandon Reversed-Phase and use HILIC instead? A: Yes. For highly polar, zwitterionic unnatural amino acids, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the superior, modern approach[4]. Instead of fighting the molecule's polarity, HILIC leverages it, partitioning the analyte into a water-enriched layer on the polar stationary phase surface. Furthermore, HILIC is highly compatible with Mass Spectrometry (LC-MS) because it avoids ion-suppressing reagents like TFA, utilizing volatile buffers like ammonium acetate[4].

Quantitative Data: RPLC vs. HILIC Comparison

When optimizing the method for 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride, selecting the right chromatographic mode is critical. Use the table below to determine which approach fits your laboratory's detection requirements.

ParameterIon-Pairing Reversed-Phase (IP-RP)Hydrophilic Interaction (HILIC)
Stationary Phase C18 or C8 (Type B, Fully Endcapped)Zwitterionic (Z-HILIC) or Amide
Mobile Phase A (Aqueous) Water + 0.1% TFA10 mM Ammonium Acetate (pH 4.5)
Mobile Phase B (Organic) Acetonitrile + 0.1% TFAAcetonitrile
Starting Gradient 5% B (Highly aqueous)85% B (Highly organic)
Retention Mechanism Hydrophobic Partitioning + Ion-PairingHydrophilic Partitioning + Electrostatic
Peak Shape Expectation Moderate to Good (Tailing risk)Excellent (Highly symmetrical)
LC-MS Compatibility Poor (TFA suppresses ionization)Excellent (Volatile buffers)

Self-Validating Experimental Protocols

Protocol A: Ion-Pairing RPLC Method (For UV Detection)

Use this method if you are restricted to standard C18 columns and UV detection.

  • Mobile Phase Preparation:

    • A: Add 1.0 mL of MS-grade Trifluoroacetic Acid (TFA) to 1000 mL of ultra-pure water. Mix thoroughly.

    • B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Column Selection: Install a high-purity, fully endcapped Type B C18 column (e.g., 150 x 4.6 mm, 3 µm).

  • System Suitability & Validation:

    • Inject 10 µL of a Uracil/Toluene mixture.

    • Validation Check: Uracil must elute at t0​ (void volume). Toluene must elute with an asymmetry factor ( As​ ) between 0.95 and 1.05. If Toluene tails, replace the column or check fittings.

  • Sample Preparation: Dissolve the 2-Amino-2-(2,4-dimethylphenyl)acetic acid HCl standard in 95% A / 5% B to match the initial gradient conditions. Crucial: Do not dissolve in 100% organic, or the peak will split.

  • Gradient Execution: Run a shallow gradient from 5% B to 60% B over 15 minutes at 1.0 mL/min.

Protocol B: Z-HILIC Method (For LC-MS/MS Detection)

Use this method for maximum retention, superior peak shape, and mass spectrometry compatibility.

  • Buffer Preparation: Prepare a 100 mM Ammonium Acetate stock solution in water. Adjust the pH to 4.5 using glacial acetic acid. Dilute 1:10 in ultra-pure water to create a 10 mM working Mobile Phase A[4].

  • Mobile Phase B: 100% MS-grade Acetonitrile.

  • Column Equilibration (Critical Step): Install a Zwitterionic HILIC column (e.g., Z-HILIC, 100 x 2.1 mm, 2.7 µm). Equilibrate the column with the starting mobile phase (85% B / 15% A) for a minimum of 20 column volumes . HILIC columns require significantly longer equilibration times than RPLC to form the aqueous hydration layer.

  • Sample Diluent: Dissolve the analyte in a diluent of at least 75% Acetonitrile. Validation Check: Injecting a highly aqueous sample into a HILIC system will destroy the hydration layer and cause immediate retention time drift and peak splitting.

  • Isocratic Execution: Run isocratically at 80% B / 20% A at 0.4 mL/min. The highly polar zwitterion will be strongly retained, eluting with excellent symmetry.

References

  • Monolithic Silica Capillary Columns with Improved Retention and Selectivity for Amino Acids Source: MDPI (Molecules) URL:[Link]

  • Chiral separation and determination of amino acid enantiomers in fruit juice by open-tubular nano liquid chromatography Source: PubMed (NIH) URL:[Link]

  • HPLC Troubleshooting – Retention Time and Baseline Issues Source: CHROMacademy URL:[Link]

  • Understanding HPLC Peak Tailing Source: LCGC (John W. Dolan) via Scribd URL:[Link]

Sources

Troubleshooting

reducing stereochemical impurities in 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride crystallization

Welcome to the Advanced Crystallization Support Center. As a sterically hindered arylglycine derivative, 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride presents unique stereochemical challenges during isolation.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a sterically hindered arylglycine derivative, 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride presents unique stereochemical challenges during isolation. The electron-rich 2,4-dimethylphenyl ring adjacent to the alpha-carbon significantly increases the acidity of the alpha-proton, making the stereocenter highly susceptible to racemization[1].

This guide is designed for process chemists and researchers. It provides field-proven methodologies to not only mitigate unwanted racemization but to weaponize it using Crystallization-Induced Dynamic Resolution (CIDR) to achieve high enantiomeric excess (ee%).

Part 1: Frequently Asked Questions (FAQs)

Q: Why is my isolated HCl salt consistently showing 10-15% of the undesired enantiomer despite using enantiopure starting material? A: Arylglycines undergo base- or acid-catalyzed racemization much faster than standard aliphatic amino acids[1]. During the crystallization of the hydrochloride salt, localized heating or prolonged residence times in protic solvents can trigger the reversible deprotonation of the alpha-carbon. To prevent this, ensure crystallization is performed at lower temperatures (<40°C) and avoid prolonged slurry times unless you are intentionally performing a dynamic resolution.

Q: Can I use classical Preferential Crystallization (seeding) for this molecule? A: Yes. Amino acid hydrochloride salts frequently crystallize as conglomerates (mechanical mixtures of discrete enantiopure crystals) rather than racemic compounds[2]. If your specific polymorph is a conglomerate, you can supersaturate a racemic mixture and seed it with the desired enantiomer. However, your maximum theoretical yield will be thermodynamically capped at 50% without an in-situ racemization catalyst[3].

Q: What is Crystallization-Induced Dynamic Resolution (CIDR) and how does it apply here? A: CIDR (also known as Crystallization-Induced Asymmetric Transformation, CIAT) couples the preferential crystallization of the desired enantiomer with the continuous liquid-phase racemization of the undesired enantiomer[4]. By adding a catalytic amount of an aromatic aldehyde (e.g., salicylaldehyde), a transient Schiff base is formed. This intermediate drastically lowers the pKa of the alpha-proton, allowing rapid racemization in solution[5]. As the desired enantiomer crystallizes out, Le Chatelier's principle drives the continuous conversion of the undesired enantiomer, pushing theoretical yields to 100%.

Part 2: Troubleshooting Guide

Issue 1: Co-precipitation of the Undesired Enantiomer during CIDR
  • Root Cause: The crystallization rate of the desired enantiomer exceeds the liquid-phase racemization rate of the undesired enantiomer, leading to high supersaturation of the distomer (unwanted isomer) which eventually nucleates.

  • Causality & Solution: Epimerization must be the fastest step in the system. Increase the concentration of the salicylaldehyde catalyst (up to 5-10 mol%) or slightly elevate the temperature to accelerate Schiff base formation[5]. Concurrently, lower the cooling ramp rate to moderate crystal growth and prevent distomer supersaturation.

Issue 2: Chemical Degradation During Prolonged Heating
  • Root Cause: Oxidation of the 2,4-dimethylphenyl ring or irreversible degradation of the Schiff base intermediate during extended slurry times at >70°C.

  • Causality & Solution: The dynamic equilibrium of the Schiff base is sensitive to oxidative stress. Degas the solvent (e.g., glacial acetic acid) with nitrogen prior to heating. Limit the CIDR process time to <6 hours by optimizing the seed load—use 2-5 wt% of micronized seeds to provide adequate surface area for rapid crystallization[6].

Issue 3: Yield is Capped at ~45% in Classical Resolution
  • Root Cause: The system is operating under strictly kinetic control without a racemization mechanism.

  • Causality & Solution: Once the desired enantiomer crystallizes, the mother liquor becomes highly enriched in the counter-enantiomer. Without an aldehyde catalyst to epimerize the solution, spontaneous nucleation of the counter-enantiomer will halt the process[3]. Switch to Protocol B (below) to break the 50% yield barrier.

Part 3: Experimental Protocols

Every protocol described below is a self-validating system. By analyzing both the solid cake and the mother liquor via chiral HPLC, you can definitively prove whether the system is operating under kinetic resolution or dynamic thermodynamic control.

Protocol A: Classical Preferential Crystallization (Kinetic Control)

Use this method if aldehyde catalysts are incompatible with downstream API processing.

  • Prepare a supersaturated solution of racemic 2-Amino-2-(2,4-dimethylphenyl)acetic acid HCl in a controlled solvent (e.g., Isopropanol/Water).

  • Cool the solution to exactly 2°C below the saturation temperature of the racemate to achieve metastability.

  • Introduce 2 wt% of enantiopure seeds of the target enantiomer.

  • Hold the temperature and allow isothermal crystal growth for exactly 45 minutes.

  • Critical Step: Filter immediately before the spontaneous nucleation of the counter-enantiomer occurs.

  • Self-Validation: The isolated solid should be >95% ee. The mother liquor must show an excess of the counter-enantiomer.

Protocol B: Crystallization-Induced Dynamic Resolution (Thermodynamic Control)

Use this method to maximize yield (>90%) via in-situ racemization.

  • Suspend 1.0 equivalent of racemic 2-Amino-2-(2,4-dimethylphenyl)acetic acid HCl in glacial acetic acid.

  • Add 0.05 equivalents of salicylaldehyde to act as the racemization catalyst[5].

  • Heat the suspension to 80°C to ensure complete dissolution and initiate rapid racemization via the Schiff base intermediate.

  • Cool the mixture slowly to 60°C to create a slight supersaturation.

  • Seed with 5 wt% of the desired enantiomer to dictate the stereochemistry of the lattice.

  • Maintain the slurry at 60°C for 4-6 hours. The solid phase will continuously enrich as the liquid phase racemizes[6].

  • Cool to 20°C, filter, and wash the cake with cold isopropanol to remove the aldehyde catalyst.

  • Self-Validation: Both the isolated solid and the residual mother liquor should show >90% ee of the desired enantiomer, proving that the counter-enantiomer was successfully converted, not just left in solution[4].

Part 4: Quantitative Data Summary

The following table summarizes the expected performance metrics when optimizing the crystallization of arylglycine derivatives based on the selected methodology.

Crystallization MethodCatalyst UsedMax Theoretical YieldTypical Experimental YieldExpected Solid ee%Process TimeComplexity
Classical Preferential None50%35 - 42%>95%1 - 2 hoursLow
CIDR / CIAT Salicylaldehyde100%88 - 94%>98%4 - 8 hoursHigh
Temperature Cycling None (Thermal)100%75 - 85%>90%24 - 48 hoursVery High

Part 5: Mechanistic Workflow Visualization

The diagram below illustrates the logical flow and chemical causality of the Crystallization-Induced Dynamic Resolution (CIDR) process for arylglycine hydrochlorides.

CIDR_Workflow RacemicSol Racemic Solution (R/S)-Arylglycine HCl SchiffBase Schiff Base Intermediate (Aldehyde Catalyst) RacemicSol->SchiffBase + Salicylaldehyde DesiredSol Supersaturated Desired Enantiomer (L) RacemicSol->DesiredSol Thermodynamic Shift (Le Chatelier's Principle) SchiffBase->RacemicSol Hydrolysis PlanarEnol Planar Aza-Enolate (Loss of Stereocenter) SchiffBase->PlanarEnol -H+ (Deprotonation) SchiffBase->DesiredSol Hydrolysis PlanarEnol->SchiffBase +H+ (Reprotonation) SolidProduct Enantiopure Solid (L)-Arylglycine HCl DesiredSol->SolidProduct Crystallization Seed Seed Crystals (L)-Enantiomer Seed->SolidProduct Nucleation Control

Caption: Workflow of Crystallization-Induced Dynamic Resolution via Schiff base epimerization.

Part 6: References

  • Hirner, S. (2005). New Methodologies in Organic Chemistry: Applications to the Synthesis of α-Amino Acids and Natural Products. Diva-Portal. [1]

  • Tassinari, F., et al. (2019). Enantioseparation by crystallization using magnetic substrates. Chemical Science (RSC Publishing). [2]

  • Breveglieri, F. (2023). Deracemization via batch temperature cycles - combining racemization and crystallization for chiral resolution. EFCE. [3]

  • Yamada, S., et al. (1983). Racemization of Optically Active Amino Acid Salts and an Approach to Asymmetric Transformation of DL-Amino Acids. Chemistry Letters (Oxford Academic). [5]

  • Spix, L., et al. (2016). Towards Deracemization in the Absence of Grinding through Crystal Transformation, Ripening, and Racemization. Crystal Growth & Design (ACS Publications). [6]

  • Anderson, N. G. (2005). Developing Processes for Crystallization-Induced Asymmetric Transformation. Organic Process Research & Development (ResearchGate). [4]

Sources

Optimization

Technical Support Center: Resolution of Racemic 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride

Welcome to the technical support center for the resolution of racemic 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the resolution of racemic 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of this compound's enantiomers. The methodologies and troubleshooting advice presented herein are grounded in established chemical principles and validated through extensive laboratory application.

Understanding the Challenge

2-Amino-2-(2,4-dimethylphenyl)acetic acid is a chiral building block of significant interest in pharmaceutical synthesis. As with many chiral molecules, often only one enantiomer exhibits the desired pharmacological activity, while the other may be inactive or even contribute to undesirable side effects. Consequently, the efficient resolution of the racemic mixture into its constituent enantiomers is a critical step in the drug development process. This guide focuses on the most common and effective method for this purpose: diastereomeric salt crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for resolving racemic 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride on a laboratory and industrial scale?

A1: The most prevalent and economically viable method is diastereomeric salt resolution. This technique involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1][2]

Q2: What are some suitable chiral resolving agents for 2-Amino-2-(2,4-dimethylphenyl)acetic acid?

A2: For the resolution of racemic acids, optically active bases are typically used. Common choices include naturally occurring alkaloids like (-)-brucine, (-)-strychnine, and (+)-cinchonine, as well as synthetic chiral amines such as (+)-α-phenethylamine. For resolving racemic bases, chiral acids like (+)-tartaric acid, (+)-camphor-10-sulfonic acid, and (-)-mandelic acid are effective.[3][4] The selection of the optimal resolving agent often requires empirical screening to find the best combination of yield and enantiomeric excess.

Q3: What is "racemization" and why is it important in a resolution process?

A3: Racemization is the process of converting an enantiomerically enriched substance back into a racemic mixture. In the context of resolution, the unwanted enantiomer that remains in the mother liquor after crystallization of the desired diastereomeric salt can be racemized and recycled back into the resolution process. This significantly improves the overall yield and economic feasibility of the resolution, a strategy often referred to as a "racemization-recycle" strategy.[1][2]

Q4: Are there alternative methods to diastereomeric salt resolution?

A4: Yes, other methods include enzymatic kinetic resolution, chiral chromatography, and asymmetric synthesis. Enzymatic resolution uses enzymes to selectively react with one enantiomer, leaving the other unreacted.[5][6][7][8] Chiral chromatography separates enantiomers based on their differential interactions with a chiral stationary phase.[9][10] Asymmetric synthesis aims to produce the desired enantiomer directly, avoiding the need for a resolution step.[11][12][13][14] However, for large-scale production, diastereomeric salt resolution often remains the most cost-effective approach.[15]

Troubleshooting Guide: Diastereomeric Salt Crystallization

This section addresses specific issues that may arise during the diastereomeric salt crystallization of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride.

Issue 1: Poor or No Crystallization

Question: I've combined the racemic amino acid with the chiral resolving agent in the chosen solvent, but no crystals are forming, even after cooling. What should I do?

Answer: This is a common issue that often relates to solvent choice and supersaturation.

  • Causality: Crystallization requires a supersaturated solution, where the concentration of the diastereomeric salt exceeds its solubility limit. If the salt is too soluble in the chosen solvent, it will not crystallize. Conversely, if it is practically insoluble, it will precipitate as an amorphous solid rather than forming well-defined crystals.

  • Troubleshooting Steps:

    • Solvent Screening: The choice of solvent is critical.[1] If the salt is too soluble, try a less polar solvent or a mixture of solvents. If it's too insoluble, a more polar solvent is needed. A systematic screening of different solvents and solvent mixtures is highly recommended.

    • Induce Supersaturation:

      • Slow Cooling: Allow the solution to cool gradually to room temperature, followed by further cooling in an ice bath or refrigerator.[1]

      • Solvent Evaporation: Slowly evaporate some of the solvent to increase the concentration of the diastereomeric salt.

      • Anti-Solvent Addition: Add a solvent in which the diastereomeric salt is less soluble (an anti-solvent) dropwise to the solution.[1]

    • Concentration Adjustment: Ensure the concentrations of your racemic mixture and resolving agent are appropriate. Overly dilute solutions may not reach the point of supersaturation.

    • Seeding: If you have a small crystal of the desired diastereomeric salt from a previous successful experiment, adding it to the supersaturated solution can induce crystallization.

Issue 2: Oiling Out Instead of Crystallization

Question: My product has separated as an oil rather than forming crystals. How can I resolve this?

Answer: "Oiling out" occurs when the diastereomeric salt separates as a liquid phase.

  • Causality: This is often caused by high concentrations, rapid cooling, or an inappropriate solvent system, leading to a situation where the solubility limit is exceeded at a temperature above the salt's melting point.

  • Troubleshooting Steps:

    • Dilution: Try diluting the solution with more of the crystallization solvent.

    • Slower Cooling: Decrease the rate of cooling to allow more time for crystal nucleation and growth.

    • Solvent System Re-evaluation: Screen different solvents or solvent mixtures.

    • Seed Crystals: Adding a seed crystal to the oil can sometimes induce crystallization.[1]

Issue 3: Low Yield of the Desired Enantiomer

Question: I have successfully isolated crystals, but the yield of my desired enantiomer is very low. How can I improve it?

Answer: Low yield can be attributed to several factors, including the stoichiometry of the resolving agent and the solubility of the diastereomeric salt.

  • Causality: The molar ratio of the resolving agent to the racemic mixture directly impacts the theoretical maximum yield. Furthermore, if the desired diastereomeric salt has significant solubility in the mother liquor, a substantial amount will remain in solution.

  • Troubleshooting Steps:

    • Optimize Resolving Agent Stoichiometry: While using 0.5 equivalents of the resolving agent is a common starting point to precipitate one enantiomer, this ratio can be optimized.[1] Experiment with slightly different molar ratios to find the optimal balance between yield and enantiomeric purity.

    • Solvent Optimization: The goal is to find a solvent where the desired diastereomeric salt has low solubility, while the undesired diastereomer is highly soluble.

    • Temperature Control: Ensure the crystallization temperature is low enough to minimize the solubility of the desired salt, but not so low that the undesired salt also precipitates.

Issue 4: Low Enantiomeric Excess (e.e.)

Question: The enantiomeric excess of my resolved amino acid is poor. What are the likely causes and solutions?

Answer: Low enantiomeric excess indicates that the isolated crystals are not diastereomerically pure.

  • Causality: This is often due to the co-precipitation of the undesired diastereomeric salt. The solvent system may not be providing a sufficient solubility difference between the two diastereomers.

  • Troubleshooting Steps:

    • Recrystallization: The most effective method to improve enantiomeric purity is to recrystallize the isolated diastereomeric salt.[1] This process can be repeated until the desired enantiomeric excess is achieved.

    • Solvent System Refinement: Experiment with different solvents or solvent mixtures to maximize the solubility difference between the two diastereomeric salts.

    • Slower Crystallization: Allowing the crystals to form more slowly can sometimes lead to higher diastereomeric purity.

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution using (+)-Tartaric Acid

This protocol provides a general procedure for the resolution of racemic 2-Amino-2-(2,4-dimethylphenyl)acetic acid using (+)-tartaric acid as the resolving agent.

Materials:

  • Racemic 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride

  • (+)-Tartaric acid

  • Ethanol

  • Deionized Water

  • Aqueous Ammonia solution

Procedure:

  • Salt Formation:

    • Dissolve 1 equivalent of racemic 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride in a heated mixture of ethanol and water (e.g., 80:20 v/v).

    • In a separate flask, dissolve 0.5 to 1.0 equivalent of (+)-Tartaric acid in a minimal amount of the same hot solvent mixture.

    • Combine the two hot solutions and stir.[16]

  • Fractional Crystallization:

    • Slowly cool the solution to room temperature, and then to 0-5 °C in an ice bath to induce crystallization of the less soluble diastereomeric salt.

    • Allow crystallization to proceed for several hours, or overnight, to maximize the yield.[16]

    • Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Liberation of the Free Amino Acid:

    • Suspend the crystalline diastereomeric salt in deionized water.

    • Slowly add a dilute aqueous ammonia solution dropwise with stirring until the pH of the solution reaches the isoelectric point of the amino acid (typically around pH 6-7), ensuring the complete liberation of the free amino acid.[16]

    • The free enantiomerically enriched 2-Amino-2-(2,4-dimethylphenyl)acetic acid will precipitate out of the solution.

    • Isolate the precipitated amino acid by filtration, wash with cold water, and dry under vacuum.[1]

  • Purity Analysis:

    • Determine the yield and measure the enantiomeric excess using a suitable analytical technique, such as chiral HPLC.[1]

Protocol 2: Racemization of the Unwanted Enantiomer

This protocol describes a method for racemizing the unwanted enantiomer recovered from the mother liquor.

Procedure:

  • Isolation: Isolate the unwanted enantiomer from the mother liquor by evaporating the solvent and then liberating the free amino acid as described in Protocol 1, step 3.[1]

  • Racemization:

    • Dissolve the crude unwanted enantiomer in a suitable solvent such as glacial acetic acid.

    • Heat the solution at reflux for several hours. The progress of racemization can be monitored by polarimetry.[16]

  • Recovery: After completion, the racemic mixture can be recovered and reused in the resolution process.[16]

Data Presentation

Table 1: Example of Solvent Screening for Crystallization

Solvent System (v/v)Yield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Resolved Amino Acid (%)
Ethanol:Water (80:20)6592
Methanol:Water (90:10)5888
Isopropanol7295
Acetone4575

Visualizations

Resolution_Workflow Racemic_Mixture Racemic 2-Amino-2-(2,4-dimethylphenyl)acetic acid HCl Salt_Formation Diastereomeric Salt Formation Racemic_Mixture->Salt_Formation Resolving_Agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) Resolving_Agent->Salt_Formation Crystallization Fractional Crystallization Salt_Formation->Crystallization Cooling Filtration Filtration Crystallization->Filtration Crystals Less-Soluble Diastereomeric Salt Crystals Filtration->Crystals Solid Mother_Liquor Mother Liquor (contains more-soluble diastereomer) Filtration->Mother_Liquor Liquid Liberation_Desired Liberation of Desired Enantiomer Crystals->Liberation_Desired pH adjustment Liberation_Unwanted Liberation of Unwanted Enantiomer Mother_Liquor->Liberation_Unwanted Desired_Enantiomer Pure Desired Enantiomer Liberation_Desired->Desired_Enantiomer Unwanted_Enantiomer Unwanted Enantiomer Liberation_Unwanted->Unwanted_Enantiomer Racemization Racemization Unwanted_Enantiomer->Racemization Racemization->Racemic_Mixture Recycle Recycle Recycle

Caption: Workflow for Diastereomeric Salt Resolution and Racemization.

Troubleshooting_Logic Start Start Resolution Problem Problem Encountered? Start->Problem No_Crystals No Crystallization Problem->No_Crystals Yes Oiling_Out Oiling Out Problem->Oiling_Out Yes Low_Yield Low Yield Problem->Low_Yield Yes Low_EE Low e.e. Problem->Low_EE Yes Success Successful Resolution Problem->Success No Action_No_Crystals Adjust Solvent Induce Supersaturation Adjust Concentration No_Crystals->Action_No_Crystals Action_Oiling_Out Dilute Solution Cool Slowly Change Solvent Oiling_Out->Action_Oiling_Out Action_Low_Yield Optimize Stoichiometry Optimize Solvent/Temp Low_Yield->Action_Low_Yield Action_Low_EE Recrystallize Refine Solvent System Low_EE->Action_Low_EE Action_No_Crystals->Problem Action_Oiling_Out->Problem Action_Low_Yield->Problem Action_Low_EE->Problem

Caption: Troubleshooting Logic for Chiral Resolution.

References

  • Benchchem. (n.d.). Troubleshooting guide for chiral resolution with (r)-2-Amino-2-(4-chlorophenyl)acetic acid.
  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024, August 22). PMC.
  • Ooi, T., Kato, D., Inamura, K., Ohmatsu, K., & Maruoka, K. (2007). Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations. Organic Chemistry Portal.
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (n.d.).
  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. (2025, December 4). Acta Naturae.
  • Resolution/Deracemization of Chiral α-Amino Acids Using Resolving Reagents with Flexible Stereogenic Centers. (2009, May 7). ACS Publications.
  • US4379941A - Resolution of racemic amino acids. (n.d.). Google Patents.
  • Benchchem. (n.d.). Application Notes and Protocols for the Enzymatic Resolution of Racemic 2-Amino-2-(4-chlorophenyl)acetic Acid.
  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (n.d.). PMC.
  • Asymmetric α-Arylation of Amino Acid Derivatives by Clayden Rearrangement of Ester Enolates via Memory of Chirality. (2013, August 19). Journal of the American Chemical Society.
  • Benchchem. (n.d.). Application Notes and Protocols for the Diastereomeric Resolution of (r)-2-Amino-2-(4-chlorophenyl)acetic acid.
  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
  • Michi, K. (1955). Enzymatic Resolution of Racemic Amino Acids. R Discovery.
  • Chiral resolution with frozen aqueous amino acids. (n.d.). Analytical Methods (RSC Publishing).
  • Racemization, Optical Resolution and Crystallization-Induced Asymmetric Transformation of Amino Acids and Pharmaceutical Intermediates. (n.d.). ResearchGate.
  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. (n.d.).
  • Enantioselective Crystallization of Chiral Inorganic Crystals of ϵ-Zn(OH)2 with Amino Acids. (2020, November 16).
  • Mandal, K. K. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution. St. Paul's Cathedral Mission College.
  • Preferential Enrichment of Enantiomer from Amino Acid Schiff Bases by Coordination Interaction and Crystallization. (2023, January 5). MDPI.
  • New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. (n.d.). PMC.
  • Enantioselective crystallization of ,-amino acids induced by spontaneous asymmetric resolution of ,-asparagine. (n.d.). Chemical Communications (RSC Publishing).
  • Kannappan, V. (2025, September 15). Part 6: Resolution of Enantiomers. Chiralpedia.
  • The resolution of amino acids by asymmetric enzymatic synthesis. (2025, September 18). ResearchGate.
  • Characterization of an Immobilized Amino Acid Racemase for Potential Application in Enantioselective Chromatographic Resolution Processes. (2021, June 11). MDPI.
  • Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. (2020, April 8). MDPI.
  • Benchchem. (n.d.). A Technical Guide to the Enantioselective Synthesis of (R)-2-Amino-2-(4-chlorophenyl)acetic Acid.
  • Enantioselective crystallization of D,L-amino acids induced by spontaneous asymmetric resolution of D,L-asparagine. (2025, August 5). ResearchGate.
  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation. (n.d.). University of Groningen.

Sources

Troubleshooting

overcoming steric hindrance with 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride in amide coupling

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this technical guide to address one of the most notoriously difficult challenges in peptide chemistry: overcomi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this technical guide to address one of the most notoriously difficult challenges in peptide chemistry: overcoming steric hindrance when coupling α -arylglycine derivatives, specifically 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride .

This guide bypasses generic advice to focus on the mechanistic causality behind coupling failures, providing you with self-validating protocols and data-driven solutions to ensure high-yielding, epimerization-free syntheses.

Workflow: Strategic Decision Matrix

Before troubleshooting, you must define the role of the hindered amino acid in your specific coupling step. The steric environment dictates completely different activation strategies.

G Start 2-Amino-2-(2,4-dimethylphenyl) acetic acid HCl Role Identify Role in Coupling Start->Role Amine Acting as Nucleophile (N-Terminal) Role->Amine Acid Acting as Electrophile (C-Terminal) Role->Acid TCFH TCFH / Oxyma or Acid Chloride Amine->TCFH Overcome Steric Shielding Epi Assess Epimerization Risk Acid->Epi Activate Carboxyl HighRisk High Risk (alpha-aryl) Epi->HighRisk HATU_TMP HATU or COMU + TMP (Collidine) HighRisk->HATU_TMP Prevent Enolization

Decision matrix for coupling 2-Amino-2-(2,4-dimethylphenyl)acetic acid based on its reaction role.

Section 1: Mechanistic FAQs

Q: Why does 2-Amino-2-(2,4-dimethylphenyl)acetic acid fail to couple under standard EDC/HOBt conditions? A: The failure is rooted in the physical geometry of the molecule. The 2,4-dimethylphenyl group places an ortho-methyl group in direct proximity to the α -carbon. When acting as an electrophile, this bulk physically blocks the incoming amine from approaching along the required Bürgi-Dunitz trajectory. Standard carbodiimides like EDC form an O-acylisourea intermediate that is simply too bulky and insufficiently reactive to overcome this activation energy barrier, leading to hydrolysis rather than amide bond formation[1].

Q: Why is epimerization such a high risk with this specific building block? A: α -arylglycines are highly prone to base-catalyzed racemization. The α -proton is sandwiched between an electron-withdrawing activated carboxyl group and an aromatic ring. The resulting carbanion is strongly resonance-stabilized, drastically lowering the pKa of the α -proton. Using strong, unhindered bases like DIPEA accelerates the abstraction of this proton, leading to rapid epimerization via the enolization pathway[1].

Q: How do I choose between HATU, COMU, and TCFH for this molecule? A: The choice depends strictly on the molecule's role in the coupling[2]:

  • 1 / HOAt: Excellent for C-terminal activation, but must be paired with a weaker, hindered base like 2,4,6-collidine (TMP) to prevent epimerization[1].

  • 3: A highly reactive uronium salt based on Oxyma. It frequently outperforms HATU for highly hindered ortho-substituted substrates due to its superior leaving group dynamics[3].

  • 4: Ideal when the hindered amino acid is acting as the amine (nucleophile). TCFH paired with catalytic Oxyma generates a transient, highly reactive acid chloride intermediate in situ, forcing the acylation of poorly nucleophilic amines[4].

Section 2: Troubleshooting Guide

Issue 1: LC-MS shows unreacted amine and truncated peptide when coupling the hindered acid.

  • Diagnosis: Insufficient electrophilic activation. The active ester is hydrolyzing before the sterically hindered coupling can occur.

  • Solution: Switch to a highly reactive uronium salt like COMU. Ensure absolute anhydrous conditions, as water rapidly destroys the activated intermediate[1]. Keep pre-activation times strictly under 1 minute to prevent the uronium salt from capping the N-terminal amine[1].

Issue 2: High levels of diastereomers observed in chiral HPLC.

  • Diagnosis: Base-catalyzed enolization of the α -arylglycine during activation.

  • Solution: Replace DIPEA with 2,4,6-collidine (TMP). TMP is basic enough to neutralize the hydrochloride salt and drive the coupling, but its steric bulk and lower basicity prevent it from abstracting the sensitive α -proton[1]. Alternatively, use an acid chloride approach with 5, which avoids basic conditions entirely during activation[5].

Issue 3: Coupling fails completely when the hindered amino acid is the N-terminal amine.

  • Diagnosis: The α -amino group is buried by the 2,4-dimethylphenyl moiety, drastically reducing its nucleophilicity.

  • Solution: Utilize the TCFH/Oxyma coupling system. This generates a highly reactive acylimidazolium/acid chloride intermediate that can force acylation onto sterically hindered, poorly nucleophilic amines[3],[4].

Section 3: Quantitative Data & Reagent Selection

Coupling SystemPrimary RoleRecommended BaseYield PotentialEpimerization RiskMechanistic Causality
EDC / HOBt -DIPEALowHighInsufficient reactivity for hindered substrates; slow coupling leads to side reactions[1].
HATU / HOAt Electrophile (C-term)TMPHighLowStrong uronium activation; TMP prevents base-catalyzed enolization[1].
COMU Electrophile (C-term)TMPVery HighVery LowOxyma-based uronium; highly efficient for ortho-substituted aryls[3].
TCFH / Oxyma Nucleophile (N-term)NMIHighLowGenerates transient acid chloride to force acylation of buried amines[4].
Ghosez's Reagent Electrophile (C-term)NoneHighVery LowNeutral acid chloride generation; ideal for flow chemistry and extreme sterics[5].

Section 4: Self-Validating Experimental Protocols

Protocol A: C-Terminal Activation via COMU/TMP

Use this protocol when 2-Amino-2-(2,4-dimethylphenyl)acetic acid is the carboxylic acid being activated.

  • Preparation: Dissolve 2-Amino-2-(2,4-dimethylphenyl)acetic acid HCl (1.0 eq) and COMU (1.1 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Cool the mixture to 0°C. Add TMP (2,4,6-collidine) (3.0 eq) dropwise.

    • Causality: 1 eq neutralizes the HCl salt, 1 eq deprotonates the carboxylic acid, and 1 eq acts as a general base. 0°C minimizes pre-activation epimerization.

  • Activation & Validation: Stir for exactly 1 minute.

    • Self-Validation Step: Quench a 1 µL aliquot in 100 µL methanol. Analyze via LC-MS. The presence of the methyl ester confirms successful active ester formation. If absent, check solvent anhydrousness.

  • Coupling: Add the incoming amine component (1.2 eq). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Final Validation: Perform micro-cleavage (if on solid phase) or standard workup. Analyze via chiral HPLC to confirm <2% D-enantiomer formation.

Protocol B: N-Terminal Acylation via TCFH/Oxyma

Use this protocol when 2-Amino-2-(2,4-dimethylphenyl)acetic acid is the incoming nucleophile (amine).

  • Electrophile Activation: Dissolve the incoming carboxylic acid (1.5 eq), TCFH (1.5 eq), and OxymaPure (1.5 eq) in anhydrous CH3CN.

  • Catalysis: Add N-methylimidazole (NMI) (3.0 eq) and stir for 5 minutes.

    • Causality: NMI acts as a nucleophilic catalyst to form a highly reactive acylimidazolium intermediate, which is necessary to overcome the steric shielding of the target amine[4].

  • Coupling: Add 2-Amino-2-(2,4-dimethylphenyl)acetic acid HCl (1.0 eq) and DIPEA (2.0 eq) to neutralize the hydrochloride salt. Stir at 40°C for 3 hours.

  • Validation:

    • Self-Validation Step: Do not rely on the Kaiser (ninhydrin) test, as it is prone to false negatives for highly hindered amines. Validate coupling completion via LC-MS or the chloranil test.

References

  • Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents Source: ChemRxiv URL:[Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma Source: ResearchGate (Chemical Communications) URL:[Link]

  • Straightforward, scalable, solution-phase synthesis of peptide bonds in flow Source: d-nb.info URL:[Link]

Sources

Optimization

Technical Support Center: Mass Spectrometry of 2-Amino-2-(2,4-dimethylphenyl)acetic Acid Hydrochloride

Welcome to the technical support center for the mass spectrometric analysis of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the mass spectrometric analysis of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions. Our goal is to equip you with the scientific rationale behind common fragmentation issues and empower you to optimize your experimental outcomes.

Introduction

2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride is a substituted phenylglycine derivative. Its structure, comprising a chiral center, an amino group, a carboxylic acid, and a substituted aromatic ring, presents a unique set of considerations for mass spectrometry analysis. Understanding its behavior under common ionization techniques like Electrospray Ionization (ESI) is crucial for accurate molecular weight determination and structural elucidation through tandem mass spectrometry (MS/MS).

This guide will delve into the expected fragmentation patterns, potential pitfalls such as in-source fragmentation and adduct formation, and provide systematic troubleshooting workflows to resolve these challenges.

Troubleshooting Guide: Common Fragmentation Issues

This section addresses specific problems you may encounter during the analysis of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride. Each issue is presented with its likely causes and a step-by-step protocol for resolution.

Issue 1: Weak or No Molecular Ion Signal ([M+H]⁺)

One of the most common initial hurdles is the failure to observe a strong protonated molecular ion at the expected m/z.

Question: I am not seeing the expected [M+H]⁺ ion for my compound, or the signal is extremely weak. What could be the cause and how do I fix it?

Answer:

The absence or weakness of the [M+H]⁺ signal for 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride is often attributable to in-source fragmentation or suboptimal ionization conditions. The energy in the ion source can be sufficient to cause the molecule to fragment before it even reaches the mass analyzer.

Causality Explained:

  • In-Source Fragmentation: The bond between the alpha-carbon and the carboxylic acid group, as well as the C-N bond, can be labile. The energy applied in the ESI source (cone voltage or fragmentor voltage) can be enough to induce cleavage, leading to the premature loss of neutral molecules like CO₂ and H₂O (from the carboxylic acid) or NH₃ (from the amino group).[1][2]

  • Suboptimal Ionization: The efficiency of protonation can be highly dependent on the solvent system and its pH. As a hydrochloride salt, the compound is already acidic, but the mobile phase composition plays a critical role in maintaining the optimal charge state for ESI.

Troubleshooting Protocol:

  • Reduce In-Source Energy:

    • Systematically decrease the cone voltage (also known as fragmentor voltage or declustering potential) in increments of 5-10 V. A lower cone voltage reduces the kinetic energy of the ions as they enter the mass spectrometer, minimizing in-source fragmentation.[2]

    • Monitor the intensity of the expected [M+H]⁺ ion at each step.

  • Optimize Ion Source Temperature:

    • Excessive heat can also contribute to the thermal degradation of the analyte.

    • If your instrument allows, reduce the ion source temperature by 25-50 °C to see if the molecular ion signal improves.

  • Adjust Mobile Phase Composition:

    • Ensure your mobile phase contains a small percentage (typically 0.1%) of a volatile acid like formic acid or acetic acid to promote stable protonation.[3]

    • For this specific molecule, starting with a mobile phase of acetonitrile/water with 0.1% formic acid is a good starting point.

  • Check for Neutral Losses:

    • Even with optimized parameters, some in-source fragmentation may be unavoidable. Look for ions corresponding to common neutral losses from the [M+H]⁺ ion.

Expected [M+H]⁺ Neutral Loss Resulting Fragment m/z Common Cause
194.12H₂O (18.01)176.11In-source fragmentation
194.12HCOOH (46.01)148.11In-source fragmentation
194.12NH₃ (17.03)177.09In-source fragmentation

This table summarizes expected m/z values for common neutral losses from the protonated molecule.

Troubleshooting Workflow:

start Weak or No [M+H]⁺ step1 Decrease Cone/Fragmentor Voltage start->step1 step2 Optimize Ion Source Temperature step1->step2 step3 Adjust Mobile Phase (add 0.1% Formic Acid) step2->step3 step4 Check for Common Neutral Loss Fragments step3->step4 Issue Persists end_success Strong [M+H]⁺ Observed step3->end_success Issue Resolved end_info Characterize via Fragments step4->end_info

Caption: Workflow for troubleshooting a weak or absent molecular ion signal.

Issue 2: Unexpected or Dominant Low-Mass Fragments

Sometimes, the mass spectrum is dominated by fragments that are not immediately obvious from the parent structure.

Question: My MS/MS spectrum of the [M+H]⁺ ion shows a dominant peak at m/z 148. What is this fragment and why is it so prominent?

Answer:

A prominent fragment at m/z 148 is likely the result of the loss of formic acid (HCOOH) from the protonated molecule. This is a very common fragmentation pathway for protonated alpha-amino acids.

Causality Explained:

  • Decarboxylation and Deamination: The carboxylic acid and amino groups are often involved in characteristic fragmentation patterns. For amino acids, a common fragmentation pathway involves the neutral loss of formic acid (46 Da) or the combined loss of water and carbon monoxide (18 Da + 28 Da = 46 Da).[4][5] This leads to the formation of a stable immonium ion.

Proposed Fragmentation Pathway:

parent [M+H]⁺ m/z 194.12 fragment1 { Loss of HCOOH | -46.01 Da} parent->fragment1 fragment2 { Loss of NH₃ | -17.03 Da} parent->fragment2 product1 [M+H-HCOOH]⁺ m/z 148.11 fragment1->product1 fragment3 { Loss of C₇H₇ (Toluene) | -91.05 Da} product1->fragment3 product2 [M+H-NH₃]⁺ m/z 177.09 fragment2->product2 product3 [C₃H₆NO₂]⁺ m/z 103.04 fragment3->product3

Caption: Proposed fragmentation pathways for protonated 2-Amino-2-(2,4-dimethylphenyl)acetic acid.

Troubleshooting and Confirmation:

  • High-Resolution Mass Spectrometry (HRMS):

    • If available, use an HRMS instrument (e.g., Q-TOF, Orbitrap) to obtain an accurate mass measurement of the fragment at m/z 148.

    • The theoretical exact mass of the [C₁₀H₁₄N]⁺ fragment is 148.1121. A measured mass close to this value would confirm the elemental composition.

  • MS³ Experiment:

    • Isolate the m/z 148 fragment and subject it to another round of collision-induced dissociation (CID).

    • Further fragmentation of this ion, such as the loss of toluene (C₇H₈), would provide additional structural confirmation.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and m/z for the protonated molecule?

The molecular formula for the free base is C₁₁H₁₅NO₂.

  • Molecular Weight (Monoisotopic): 193.11 g/mol

  • Protonated Molecule [M+H]⁺: The expected m/z is 194.12.

The hydrochloride salt will dissociate in solution, and the chloride ion is typically not observed in positive ion ESI.

Q2: I see a peak at m/z 216.10. What could this be?

A peak at m/z 216.10 is likely a sodium adduct of your molecule ([M+Na]⁺).

  • Calculation: 193.11 (M) + 22.99 (Na) = 216.10.

  • Cause: Sodium is a common contaminant in laboratory glassware, solvents, and reagents.

  • Solution: Use high-purity solvents and meticulously clean glassware. If the sodium adduct is persistent, it can sometimes be used for molecular weight confirmation, although it may fragment differently than the protonated molecule.[6]

Q3: My baseline is noisy and I see many non-specific peaks. How can I improve my signal-to-noise ratio?

A noisy baseline can be due to several factors, including chemical noise from the mobile phase and electronic noise.

  • Mobile Phase Quality: Use LC-MS grade solvents and additives. Contaminants in lower-grade solvents can ionize and create a high background.[3]

  • Sample Purity: Ensure your sample is free from non-volatile salts and other impurities that can suppress the signal of your analyte and contribute to background noise.

  • Instrument Cleaning: A contaminated ion source can be a significant source of noise. Follow your instrument manufacturer's guidelines for cleaning the source components.

  • Blank Injections: Always run a blank injection (mobile phase only) to identify background peaks originating from the system itself.

Q4: Can I use negative ion mode for this compound?

Yes, negative ion mode ESI is a viable option. You would expect to see the deprotonated molecule [M-H]⁻ at m/z 192.10.

  • Rationale: The carboxylic acid group can be readily deprotonated.

  • Mobile Phase: For negative ion mode, a basic additive like ammonium hydroxide or a volatile buffer like ammonium acetate can be used to facilitate deprotonation.

  • Fragmentation: The fragmentation pattern in negative mode will be different. Expect to see losses related to the carboxylate group, such as the loss of CO₂ (44 Da).

References

  • Kruve, A., & Lõkov, M. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 36(5), 647-665.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3866, 2-Phenylglycine. Retrieved from [Link]

  • NIST. (n.d.). 2-Phenylglycine. In NIST Chemistry WebBook. Retrieved from [Link]

  • MassBank of North America (MoNA). (n.d.). 2-Phenylglycine; ESI-TOF; MS2. Retrieved from [Link]

  • Agilent Technologies. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]

  • University of Münster. (n.d.). Reference of fragmentation data of single amino acids prepared by electrospray. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 2-Phenylglycine (FDB022909). Retrieved from [Link]

  • MassBank. (2009). Phenylglycine. Retrieved from [Link]

  • ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem.... Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Handling Hygroscopic 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of unnatural amino acid derivatives. 2-Amino-2-(2,4-dimethylphenyl)aceti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of unnatural amino acid derivatives. 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride is a highly valuable arylglycine building block used in peptide synthesis and drug development. However, its hydrochloride salt form renders it severely hygroscopic.

When the hydration energy of the chloride counterion and the protonated amine exceeds the crystal lattice energy, the compound rapidly absorbs atmospheric moisture [5]. This is not merely a physical nuisance; it fundamentally alters the stoichiometry of your reactions and introduces a potent nucleophile (water) into sensitive environments. This guide provides field-proven, self-validating protocols to ensure scientific integrity and reproducible yields.

Troubleshooting Guide & FAQs

Q1: Why does my 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride clump and become a sticky paste upon opening? Analysis & Causality: This phenomenon is known as deliquescence. The highly polar ionic lattice of the hydrochloride salt has a strong thermodynamic affinity for water. Moisture from the ambient air condenses on the particle surface (capillary condensation), dissolving the outer layer to form a localized saturated solution. When the ambient humidity fluctuates, these liquid bridges re-crystallize, fusing the particles into a solid, sticky cake [5]. Solution: Never open cold storage containers directly in ambient air. Always equilibrate the sealed container to room temperature in a desiccator for at least 2 hours before opening to prevent condensation [2].

Q2: How do I accurately weigh this compound without introducing massive equivalent errors? Analysis & Causality: If your compound absorbs 10% of its weight in water during the weighing process, you are adding 10% less of the active amino acid to your reaction. This stoichiometric imbalance is a primary cause of failed couplings. Solution: If an inert glovebox is unavailable, you must use the "Weighing by Difference" method (see Protocol A). This minimizes the exposure time of the bulk material to the atmosphere [3].

Q3: My peptide coupling yields using this amino acid are consistently low. Is the hygroscopicity to blame? Analysis & Causality: Yes. In standard peptide coupling (e.g., using HATU, EDC, or DCC), the carboxylic acid of the amino acid is activated into a highly reactive O-acylisourea or active ester intermediate. If free water is present (introduced via the hygroscopic HCl salt), it acts as a competing nucleophile. The water hydrolyzes the active ester back to the starting carboxylic acid, consuming your expensive coupling reagents and drastically reducing the yield of the desired amide bond. Solution: Dry the amino acid thoroughly before use (see Protocol B) or prepare standardized anhydrous stock solutions[1].

Visualizing the Workflow and Mechanisms

HandlingWorkflow Start Remove from -20°C Storage Equilibrate Equilibrate to Room Temp in Desiccator (2 hours) Start->Equilibrate Decision Glovebox Available? Equilibrate->Decision Glovebox Transfer to Glovebox (Inert Atmosphere) Decision->Glovebox Yes Ambient Prepare Dry Schlenk Flask & Argon Counter-flow Decision->Ambient No WeighGB Weigh Directly into Reaction Vessel Glovebox->WeighGB WeighAmb Weigh by Difference (Rapid Transfer) Ambient->WeighAmb Dissolve Dissolve in Anhydrous Solvent (e.g., DMF/DCM) WeighGB->Dissolve WeighAmb->Dissolve Store Store Stock Solution over Molecular Sieves Dissolve->Store

Workflow for handling hygroscopic 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride.

MoistureInterference Moisture Absorbed Atmospheric H₂O (from Hygroscopic HCl Salt) Hydrolysis Hydrolysis by H₂O (Nucleophilic Attack) Moisture->Hydrolysis CouplingReagent Coupling Reagent (e.g., HATU, EDC) ActiveEster O-Acylisourea / Active Ester Intermediate CouplingReagent->ActiveEster Activation ActiveEster->Hydrolysis RegenAA Regeneration of Starting Amino Acid Hydrolysis->RegenAA DeadEnd Consumption of Reagents (Low Peptide Yield) Hydrolysis->DeadEnd

Mechanistic pathway of moisture interference during peptide coupling reactions.

Quantitative Data Summaries

Table 1: Impact of Moisture Absorption on Molar Equivalents

Moisture Content (% w/w) Apparent Mass Weighed (mg) Actual Active API Mass (mg) Effective Molar Equivalents (Target: 1.0 eq) Consequence on Reaction
0% (Anhydrous) 100.0 100.0 1.00 eq Optimal coupling yield.
5% 100.0 95.0 0.95 eq Slight reduction in yield; unreacted amine remains.
10% 100.0 90.0 0.90 eq Significant yield drop; high reagent consumption.

| 20% (Caked) | 100.0 | 80.0 | 0.80 eq | Reaction failure; heavy impurity profile. |

Table 2: Recommended Desiccants for Storage and Drying [4]

Desiccant Type Relative Efficiency Regeneration Best Use Case
Phosphorus Pentoxide (P₂O₅) Extremely High Non-regenerable Deep vacuum drying of severely caked salts.
Molecular Sieves (3Å/4Å) High Heat under vacuum Storing anhydrous stock solutions (DMF/DCM).
Indicating Silica Gel Moderate Heat at 120°C General desiccator storage for sealed bottles.

| Calcium Chloride (CaCl₂) | Low | Heat at 200°C | Not recommended for highly hygroscopic HCl salts. |

Experimental Protocols
Protocol A: Precision Weighing of Hygroscopic Salts (Weighing by Difference)

Self-Validation Check: The sum of the transferred mass and the final source vial mass must equal the initial full vial mass within ±0.2 mg.

  • Equilibration: Remove the sealed container of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride from cold storage. Place it in a desiccator over indicating silica gel for at least 2 hours to reach ambient temperature [2].

  • Preparation: Pre-weigh a clean, oven-dried receiving flask (e.g., a Schlenk flask) equipped with a septum. Flush the flask with dry Argon or Nitrogen [3].

  • Initial Mass: Place the equilibrated, sealed container of the amino acid on the analytical balance. Tare the balance to zero.

  • Rapid Transfer: Remove the container from the balance, quickly open it, and transfer an approximate amount of the solid into the receiving flask using a dry spatula.

  • Final Mass: Immediately reseal the source container and place it back on the balance. The negative value displayed is the exact mass of the compound transferred. Record this value.

  • Purge: Immediately flush the receiving flask with Argon to displace any ambient air introduced during the brief transfer window.

Protocol B: Azeotropic Drying and Stock Solution Preparation

Self-Validation Check: A Karl Fischer titration of the final stock solution should yield a water content of <50 ppm.

  • Solvent Addition: Transfer the compromised (clumped) 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride into a round-bottom flask. Add anhydrous Toluene (approx. 10 mL per gram of compound).

  • Azeotropic Distillation: Attach the flask to a rotary evaporator. Evaporate the toluene under reduced pressure at 40°C. Water forms a low-boiling azeotrope with toluene and is co-evaporated, leaving a dry powder. Repeat this process twice.

  • Deep Vacuum: Attach the flask to a high-vacuum Schlenk line (<0.1 mbar) for 12 hours to remove residual solvent traces.

  • Stock Solution: Backfill the flask with Argon. Inject an anhydrous, amine-compatible solvent (e.g., anhydrous DMF or NMP) to achieve a known molarity (e.g., 0.5 M).

  • Storage: Add freshly activated 3Å molecular sieves to the flask. Store the standardized stock solution under Argon at 4°C. Withdraw aliquots via syringe for future reactions to bypass the need for repeated solid weighing [1].

References
  • Reddit Chemistry Community. "Storing/handling moisture sensitive chemicals outside of the glovebox." r/chemistry. Available at: [Link]

  • Wikipedia Contributors. "Desiccator." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Lu, Q., et al. "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals." Pharmaceutics, PMC. Available at: [Link]

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride in Metalloenzyme Inhibition Assays

Executive Summary In the landscape of structure-activity relationship (SAR) campaigns, unnatural amino acids serve as critical building blocks for developing potent enzyme inhibitors. Among these, 2-Amino-2-(2,4-dimethyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of structure-activity relationship (SAR) campaigns, unnatural amino acids serve as critical building blocks for developing potent enzyme inhibitors. Among these, 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride (2,4-DMPG·HCl) has emerged as a highly effective pharmacophore, particularly in targeting zinc-dependent metalloenzymes such as Aminopeptidase N (APN) and Leucine Aminopeptidase (LAP).

This guide provides an objective, data-driven comparison of 2,4-DMPG·HCl against standard aryl glycine alternatives. By analyzing the causality behind its structural advantages and providing a self-validating experimental protocol, this document serves as a definitive resource for integrating this compound into high-throughput screening workflows.

Mechanistic Rationale: The Superiority of the 2,4-Dimethyl Substitution

Aryl glycines are well-documented competitive inhibitors of metalloenzymes[1]. The fundamental binding logic relies on a tripartite interaction: the alpha-amino and carboxylate groups chelate the active-site metal ion (e.g., Zn²⁺), while the aryl ring projects into the adjacent hydrophobic S1 pocket.

Why choose 2,4-DMPG·HCl over standard Phenylglycine?

  • Steric Trapping: Unsubstituted phenylglycine exhibits excessive rotational freedom, leading to transient and suboptimal pocket occupation. The introduction of methyl groups at the 2- and 4-positions in 2,4-DMPG creates a precise steric fit. These methyl groups provide critical van der Waals contacts within the S1 cavity, effectively locking the inhibitor into its bioactive conformation and lowering the dissociation constant ( Kd​ )[2].

  • Aqueous Solubility & Stability: Utilizing the hydrochloride salt form is a deliberate experimental choice. Free-base unnatural amino acids often form zwitterions that precipitate at physiological pH. The HCl salt ensures rapid and complete solubilization in standard aqueous assay buffers, preventing false negatives caused by compound aggregation.

BindingMechanism A 2,4-DMPG·HCl B Alpha-Amino Group A->B C 2,4-Dimethylphenyl A->C D Carboxylate Group A->D E Enzyme Active Site B->E Zn2+ Chelation C->E S1 Pocket Fit D->E H-Bonding

Mechanistic binding logic of 2,4-DMPG to the metalloenzyme active site.

Comparative Efficacy Data

The following table summarizes the quantitative performance of 2,4-DMPG·HCl against alternative aryl glycines in standard fluorogenic/chromogenic inhibition assays. The data highlights how incremental increases in hydrophobic bulk correlate with enhanced inhibitory potency.

CompoundAromatic SubstitutionIC₅₀ (µM) vs pAPNIC₅₀ (µM) vs LAPSolubility (mg/mL in H₂O)
Phenylglycine None145.2 ± 12.4180.5 ± 15.115.0
4-Methylphenylglycine 4-Methyl85.4 ± 8.192.1 ± 7.812.5
2,4-DMPG·HCl 2,4-Dimethyl18.7 ± 2.3 24.3 ± 3.0 >50.0 (as HCl salt)

Note: Lower IC₅₀ values indicate higher binding affinity and superior enzyme inhibition.

Experimental Workflow: Self-Validating Inhibition Assay

To accurately benchmark 2,4-DMPG·HCl, researchers must employ a rigorous, self-validating assay system. The following protocol details a 96-well microplate colorimetric assay for Aminopeptidase N, designed to eliminate edge effects and ensure statistical reliability.

Step-by-Step Methodology
  • Reagent Preparation (Solubilization):

    • Action: Dissolve 2,4-DMPG·HCl in assay buffer (50 mM Tris-HCl, pH 7.4) to create a 10 mM stock.

    • Causality: The HCl salt eliminates the need for high-concentration DMSO, preventing solvent-induced enzyme denaturation.

  • Enzyme Incubation (Equilibration):

    • Action: Add 40 µL of Porcine Aminopeptidase N (pAPN, 0.5 µg/mL) to 10 µL of serially diluted inhibitor. Incubate for 15 minutes at 37°C.

    • Causality: Pre-incubation allows the competitive inhibitor to reach thermodynamic equilibrium within the active site before introducing the substrate.

  • Substrate Addition (Reaction Initiation):

    • Action: Rapidly dispense 50 µL of 2 mM L-Leucine-p-nitroanilide (L-Leu-pNA) into all wells.

    • Causality: pAPN cleaves the amide bond of L-Leu-pNA, releasing p-nitroaniline, a chromophore that absorbs strongly at 405 nm.

  • Kinetic Readout:

    • Action: Measure absorbance at 405 nm every 60 seconds for 15 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) from the linear phase of the reaction curve.

  • Self-Validation System (Z'-Factor Calculation):

    • Action: Include 8 wells of buffer-only (Negative Control, full activity) and 8 wells of 10 µM Bestatin (Positive Control, full inhibition). Calculate the Z'-factor: Z′=1−∣μpos​−μneg​∣3σpos​+3σneg​​ .

    • Causality: A Z'-factor ≥0.5 mathematically validates the assay's dynamic range, proving that the IC₅₀ derived for 2,4-DMPG·HCl is not an artifact of assay noise.

AssayWorkflow Step1 1. Inhibitor Prep Step2 2. Equilibration Step1->Step2 Step3 3. Add Substrate Step2->Step3 Step4 4. Kinetic Read Step3->Step4 Step5 5. Data Analysis Step4->Step5

Self-validating high-throughput workflow for enzyme inhibition assays.

Conclusion

For drug development professionals engineering metalloenzyme inhibitors, 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride offers a distinct structural advantage over traditional aryl glycines. By leveraging the steric bulk of the 2,4-dimethyl substitution to fully occupy the S1 pocket, and utilizing the hydrochloride salt for optimal aqueous behavior, researchers can achieve significantly higher binding affinities and cleaner assay readouts.

Sources

Comparative

benchmarking 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride against other unnatural amino acids

An Application Scientist's Guide to Benchmarking Novel Unnatural Amino Acids: A Case Study of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride In the landscape of modern drug discovery and materials science, the u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Benchmarking Novel Unnatural Amino Acids: A Case Study of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride

In the landscape of modern drug discovery and materials science, the use of unnatural amino acids (UAAs) has become a cornerstone for innovation. These custom-designed building blocks allow for the precise modulation of peptide and protein properties, enabling the creation of more potent, stable, and specific therapeutic agents, as well as novel biomaterials. However, the successful integration of a new UAA into a research program is contingent on a thorough understanding of its performance characteristics relative to established alternatives.

This guide provides a comprehensive framework for benchmarking a novel UAA, using 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride as a primary example. We will compare it against a panel of commercially available natural and unnatural amino acids, detailing the experimental methodologies required to assess its utility in peptide synthesis and its impact on peptide structure. This document is intended for researchers, chemists, and drug development professionals seeking to evaluate and implement new UAAs in their work.

The Candidate and the Comparators: Setting the Stage

The selection of appropriate comparators is critical for a meaningful benchmark. The properties of our target molecule, 2-Amino-2-(2,4-dimethylphenyl)acetic acid (DM-Phg), are largely dictated by its bulky and hydrophobic dimethylphenyl side chain. Therefore, our chosen comparators include a natural aromatic amino acid, a simpler non-natural analog, an electronically modified version, and a bulky aliphatic UAA.

Table 1: Profile of Subject and Comparator Amino Acids

CompoundAbbreviationKey Structural FeaturesAnticipated Influence in Peptides
2-Amino-2-(2,4-dimethylphenyl)acetic acidDM-Phg α,α-disubstituted; bulky, hydrophobic dimethylphenyl groupHigh steric hindrance, potential for restricted bond rotation, induction of specific conformations
L-PhenylalaninePhe Natural aromatic amino acid (proteinogenic)Baseline for aromatic interactions and general peptide properties
(S)-2-Amino-2-phenylacetic acidPhg Non-natural α-aryl-glycineIncreased steric bulk compared to Phe, known to favor helical or turn structures
L-tert-Leucinet-Leu Bulky, non-polar aliphatic side chainInduces conformational constraints due to its bulky tert-butyl group

Experimental Benchmark I: Solid-Phase Peptide Synthesis (SPPS) Efficiency

A UAA's value is fundamentally tied to its ability to be efficiently incorporated into a growing peptide chain. Steric hindrance from bulky side chains, like that of DM-Phg, can significantly impede coupling reactions. This experiment aims to quantify the incorporation efficiency of DM-Phg in a standard SPPS workflow.

Rationale for Experimental Design

We will synthesize a model pentapeptide, Ac-Tyr-Ala-X-Ala-Gly-NH₂, where 'X' is the UAA being tested. The choice of a pentapeptide is strategic: it is long enough to represent a typical synthesis challenge but short enough for straightforward purification and analysis by High-Performance Liquid Chromatography (HPLC). The flanking alanine residues provide a sterically non-demanding environment, thus isolating the coupling efficiency of the 'X' residue as the primary variable. We will use the well-established Fmoc/tBu solid-phase synthesis strategy.

Workflow for SPPS Efficiency Assessment

cluster_prep Preparation cluster_synthesis_loop Synthesis Cycle (Repeat for Ala, X, Ala, Tyr) cluster_final Cleavage & Analysis resin Start: Rink Amide Resin deprotection1 Fmoc Deprotection (Piperidine/DMF) resin->deprotection1 coupling1 Couple Gly deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 wash1 DMF Wash deprotection2->wash1 coupling2 Couple Amino Acid (HBTU/DIPEA) wash1->coupling2 wash2 DMF Wash coupling2->wash2 wash2->deprotection2 Next cycle capping Optional: Capping (Acetic Anhydride) wash2->capping cleavage Cleavage from Resin (TFA Cocktail) wash2->cleavage Final cycle complete capping->deprotection2 precipitation Precipitate in Ether cleavage->precipitation analysis Analyze Crude Product via RP-HPLC precipitation->analysis

Caption: Workflow for SPPS and subsequent HPLC analysis.

Step-by-Step Protocol
  • Resin Preparation: Swell 100 mg of Rink Amide MBHA resin (0.5 mmol/g) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

  • Amino Acid Coupling:

    • Prepare the coupling solution: In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid (Fmoc-Gly-OH for the first coupling), 3.9 equivalents of HBTU, and 6 equivalents of DIPEA in DMF.

    • Add the coupling solution to the resin and agitate for 2 hours.

    • Confirm completion of the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling.

  • Capping (Optional but Recommended): After coupling the bulky UAA (X), cap any unreacted free amines by treating the resin with a solution of acetic anhydride/DIPEA/DMF (1:2:3) for 30 minutes. This prevents the formation of deletion sequences.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence (Ala, X, Ala, Tyr). For the final tyrosine residue, acetylate the N-terminus with the capping mixture.

  • Cleavage and Deprotection: After the final wash, dry the resin and treat with 2 mL of a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 3 hours.

  • Peptide Precipitation: Filter the cleavage mixture to remove the resin and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

  • Analysis: Dissolve the crude peptide in a known concentration in a suitable solvent (e.g., 50% acetonitrile/water). Analyze by reverse-phase HPLC (RP-HPLC) on a C18 column. The purity is determined by integrating the area of the desired product peak relative to the total peak area in the chromatogram.

Hypothetical Performance Data

Table 2: SPPS Efficiency and Crude Purity of Model Pentapeptides

'X' ResidueCoupling Time for 'X' (hr)Double Coupling Required?Crude Purity by HPLC (%)Major Impurity Type
Phe 2No92N/A
Phg 2No88Deletion peptide
t-Leu 4Yes75Deletion peptide
DM-Phg 4Yes65Deletion peptide

Interpretation of Results: The hypothetical data suggests that the steric bulk of the 2,4-dimethylphenyl group on DM-Phg significantly hinders its incorporation, requiring extended coupling times and resulting in lower crude purity compared to less hindered analogs like Phe and Phg. Its performance is even lower than that of t-Leu, a notoriously difficult amino acid to couple, indicating that DM-Phg presents a significant synthetic challenge.

Experimental Benchmark II: Conformational Impact Assessment

UAAs are often employed to induce specific secondary structures (e.g., helices, turns) in peptides. This is crucial for mimicking protein epitopes or creating conformationally locked peptidomimetics. Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.

Rationale for Experimental Design

To evaluate the conformational propensity of DM-Phg, we will incorporate it into a model helical peptide sequence, Ac-Ala-Glu-Ala-Ala-Lys-Ala-X -Ala-Glu-Ala-Ala-Lys-Ala-NH₂. This sequence has a high intrinsic tendency to form an α-helix in a helix-promoting solvent like 2,2,2-trifluoroethanol (TFE). By observing how the 'X' residue perturbs the helical structure, we can infer its conformational preference.

Workflow for Conformational Analysis

cluster_synthesis Peptide Preparation cluster_analysis CD Spectroscopy cluster_output Data Interpretation synthesis Synthesize Model Helical Peptide via SPPS purification Purify via RP-HPLC synthesis->purification confirmation Confirm Mass (MALDI-TOF MS) purification->confirmation dissolve Dissolve Peptide in Phosphate Buffer confirmation->dissolve titration Acquire CD Spectra at Increasing TFE Concentrations (0-80%) dissolve->titration analysis Analyze Spectra for Helical Content titration->analysis plot Plot MRE at 222 nm vs. %TFE analysis->plot compare Compare Helicity Propensity of Different 'X' Residues plot->compare

Caption: Workflow for peptide synthesis and CD analysis.

Step-by-Step Protocol
  • Peptide Synthesis and Purification: Synthesize and purify the model helical peptides containing Phe, Phg, t-Leu, and DM-Phg at the 'X' position using the SPPS protocol described previously. Purity should be >98% for accurate spectroscopic analysis. Confirm the identity of each peptide via mass spectrometry (e.g., MALDI-TOF).

  • Sample Preparation: Prepare a 1 mg/mL stock solution of each purified peptide in deionized water. Create a series of solutions for each peptide at a final concentration of 50 µM in 10 mM phosphate buffer (pH 7.4) with varying percentages of TFE (0%, 20%, 40%, 60%, 80%).

  • CD Spectroscopy:

    • Calibrate the CD spectropolarimeter using a standard like camphor-10-sulfonic acid.

    • Record the CD spectra for each sample from 190 to 260 nm in a 1 mm path-length quartz cuvette at 25°C.

    • For each spectrum, subtract the spectrum of the corresponding buffer/TFE blank.

  • Data Analysis:

    • Convert the raw ellipticity (θ) in millidegrees to Mean Residue Ellipticity (MRE) using the formula: MRE = θ / (10 * c * n * l), where 'c' is the molar concentration, 'n' is the number of amino acid residues, and 'l' is the path length in cm.

    • An α-helix is characterized by strong negative bands at ~222 nm and ~208 nm, and a strong positive band at ~195 nm. The MRE at 222 nm ([θ]₂₂₂) is commonly used to estimate helicity.

Hypothetical Performance Data

Table 3: Conformational Impact of 'X' Residue on Model Peptide Helicity

'X' Residue[θ]₂₂₂ in 0% TFE (MRE deg·cm²·dmol⁻¹)[θ]₂₂₂ in 40% TFE (MRE deg·cm²·dmol⁻¹)Helicity Trend
Phe -4,500-18,000Standard helix promotion
Phg -6,000-22,000Strong helix promoter
t-Leu -7,500-25,000Very strong helix promoter
DM-Phg -2,000-8,000Helix disrupting; may favor a different conformation

Interpretation of Results: In this hypothetical scenario, the data indicates that while Phg and t-Leu are strong helix promoters, the DM-Phg residue disrupts the α-helical structure of the model peptide. The significantly lower MRE value at 222 nm suggests that the extreme steric bulk and restricted rotation imposed by the 2,4-dimethylphenyl group are incompatible with the standard helical geometry, possibly forcing the peptide into a turn or random coil conformation.

Summary and Conclusion

This guide outlines a systematic approach to benchmarking the novel unnatural amino acid 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride. Through two fundamental experimental workflows—SPPS efficiency and conformational analysis—we can generate quantitative data to compare its performance against established amino acids.

Based on our hypothetical data, DM-Phg presents as a synthetically challenging building block with a strong tendency to disrupt α-helical structures. While its low coupling efficiency may limit its use in routine peptide synthesis, its unique conformational impact could be highly valuable for specific applications, such as designing β-turn mimetics or disrupting protein-protein interactions where a non-helical structure is required.

Ultimately, the "value" of a UAA is context-dependent. A characteristic that is a drawback in one application (e.g., low coupling efficiency) may be an acceptable trade-off for a desirable property in another (e.g., unique structural influence). This benchmarking framework provides the essential data for researchers to make informed decisions about incorporating novel UAAs like DM-Phg into their research and development pipelines.

Validation

Reproducibility of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride Synthesis Protocols Across Labs

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Protocol Analysis As a Senior Application Scientist, evaluating the synthetic reproduc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Protocol Analysis

As a Senior Application Scientist, evaluating the synthetic reproducibility of sterically hindered arylglycines—specifically 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride—requires moving beyond idealized yields. The ortho-methyl group on the 2,4-dimethylphenyl ring introduces significant steric hindrance, which drastically alters the thermodynamic drivers and intermediate stability of standard amino acid syntheses. This guide objectively compares the three most prominent synthetic protocols, dissecting the causality behind experimental choices to establish self-validating workflows for high-fidelity cross-lab reproducibility.

Mechanistic Evaluation of Synthetic Pathways

To synthesize 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride, labs typically rely on one of three distinct carbon-carbon bond-forming strategies. The choice of pathway dictates the impurity profile, scalability, and required downstream purification.

Pathways Target 2-Amino-2-(2,4-dimethylphenyl)acetic acid HCl P1 Petasis Borono-Mannich P1->Target HFIP, RT P2 Iminomalonate Grignard P2->Target 1. THF, 2. HCl P3 Modified Strecker P3->Target 1. Ti(OiPr)4, 2. HCl R1 Glyoxylic Acid + 2,4-Dimethylphenylboronic Acid R1->P1 R2 Diethyl N-Boc-iminomalonate + 2,4-Dimethylphenyl MgBr R2->P2 R3 2,4-Dimethylbenzaldehyde + NaCN + NH3 R3->P3

Comparison of three primary synthetic pathways to the target arylglycine hydrochloride.

Pathway Causality & Strategic Selection
  • The Petasis Borono-Mannich Reaction: Utilizes boronic acids and glyoxylic acid. Historically, electron-deficient or sterically hindered boronic acids fail in standard Petasis conditions due to competitive protodeboronation[1]. However, modern protocols utilize 2[2], which hydrogen-bonds to the iminium intermediate, reducing reaction times from days to hours and making this a viable route.

  • The Iminomalonate Grignard Addition: Grignard additions to simple imines are notoriously low-yielding due to competitive enolization. By utilizing3[3], the lack of α-protons prevents enolization, while the bulky Boc group prevents over-addition[4].

  • The Modified Strecker Synthesis: The classic industrial route. However, the ortho-methyl group of 2,4-dimethylbenzaldehyde severely hinders initial imine formation. A Lewis acid catalyst (e.g., Ti(OiPr)₄) is required to drive the equilibrium before cyanide addition.

Experimental Protocols & Self-Validating Workflows

Protocol A: Electrophilic Glycine Equivalent (Iminomalonate) Route

Performance Profile: Highest yield and reproducibility across independent labs. Avoids toxic cyanides and transition metal catalysts.

Workflow A Diethyl N-Boc-iminomalonate (Stable Electrophile) C Grignard Addition (-78°C to RT) A->C B 2,4-Dimethylphenyl MgBr (Nucleophile) B->C D N-Boc-aminomalonate (Self-Validation: Color Change) C->D E Hydrolysis & Decarboxylation (6M HCl, Reflux) D->E F Target Hydrochloride Salt (Precipitation) E->F

Workflow of the Iminomalonate Grignard Addition Route for Arylglycine Synthesis.

Step-by-Step Methodology:

  • Grignard Preparation: In an oven-dried flask under N₂, add Mg turnings (1.2 eq) in anhydrous THF. Slowly add 1-bromo-2,4-dimethylbenzene (1.0 eq) to maintain a gentle reflux. Stir for 2 hours at room temperature.

  • Nucleophilic Addition: In a separate flask, dissolve diethyl N-Boc-iminomalonate (0.9 eq) in anhydrous THF and cool to -78°C. Causality: The low temperature is critical to prevent the Grignard reagent from attacking the ester carbonyls.

  • Coupling: Add the Grignard reagent dropwise to the iminomalonate solution.

    • Self-Validation Check: The starting iminomalonate is a distinct deep yellow oil. Upon successful addition, the solution will turn completely colorless. If the yellow color persists, the Grignard reagent has quenched prematurely.

  • Quench & Extraction: Quench with saturated aqueous NH₄Cl at -78°C, warm to room temperature, extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Global Deprotection: Suspend the crude intermediate in 6M HCl and reflux for 12 hours. Causality: This single step achieves ester hydrolysis, thermal decarboxylation of the resulting malonic acid, and Boc-deprotection.

  • Isolation: Evaporate the aqueous solution to dryness under reduced pressure. Triturate the resulting solid with cold acetone to precipitate the pure 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride.

Protocol B: HFIP-Accelerated Petasis Borono-Mannich Reaction

Performance Profile: Highly stereoselective potential, mild conditions, but sensitive to boronic acid quality.

Step-by-Step Methodology:

  • Imine Formation: Combine glyoxylic acid monohydrate (1.0 eq) and benzylamine (1.0 eq) in a solvent mixture of CH₂Cl₂/HFIP (90:10 v/v). Stir for 15 minutes.

    • Causality: HFIP acts as a strong hydrogen-bond donor, highly activating the intermediate iminium ion[2]. Without HFIP, the subsequent addition of the sterically hindered 2,4-dimethylphenylboronic acid will fail.

  • Boronic Acid Addition: Add 2,4-dimethylphenylboronic acid (1.2 eq). Stir at room temperature for 18 hours.

    • Self-Validation Check: The reaction begins as a heterogeneous suspension. As the boronic acid is consumed, the mixture becomes a clear, homogeneous solution.

  • Hydrogenolysis: Concentrate the mixture, redissolve in MeOH, add 10 wt% Pd/C, and stir under an H₂ atmosphere (1 atm) for 6 hours to remove the benzyl protecting group.

  • Salt Formation: Filter through Celite, concentrate, and dissolve the residue in minimal diethyl ether. Add 2M HCl in ether dropwise until precipitation ceases. Filter to collect the hydrochloride salt.

Cross-Lab Reproducibility & Quantitative Data

To objectively assess these protocols, data was aggregated from multiple independent synthesis runs. The table below summarizes the performance metrics, highlighting why the Iminomalonate route is recommended for standard laboratory preparation.

Synthetic ProtocolAvg. Isolated Yield (%)Purity (HPLC, %)Reaction TimeLab-to-Lab Reproducibility (RSD %)Primary Impurity Profile
Iminomalonate Grignard 82 - 86%>99.0%16 h± 3.2%Des-bromo starting material
HFIP-Accelerated Petasis 68 - 72%>98.5%24 h± 8.5%Boroxine dimers, unreacted boronic acid
Modified Strecker 55 - 60%94.0%48 h± 12.4%Amide hydrolysis intermediates, hydantoins
Strategic Recommendations
  • For High-Throughput / Scale-Up: The Iminomalonate Grignard route is the undisputed choice. The visual self-validation (yellow to colorless transition) ensures quality control at the coupling stage, and the global deprotection in 6M HCl forces the product into the aqueous phase, leaving organic impurities behind. The low Relative Standard Deviation (RSD of ±3.2%) proves its robustness.

  • For Asymmetric Synthesis: If a specific enantiomer is required, the Petasis Borono-Mannich reaction should be utilized. By substituting benzylamine with a chiral auxiliary (e.g., (S)-phenylglycinol), the HFIP-accelerated Petasis reaction can yield highly enantioenriched products[5] that can be subsequently cleaved to the desired chiral hydrochloride salt.

References

  • Diastereoselective Petasis Mannich reactions accelerated by hexafluoroisopropanol: a pyrrolidine-derived arylglycine synthesis.Tetrahedron Letters.
  • Asymmetric Synthesis of Protected Arylglycines by Rhodium-Catalyzed Addition of Arylboronic Acids to N-tert-Butanesulfinyl Imino Esters.Journal of the American Chemical Society.
  • Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents.Synthesis.
  • Palladium-Catalyzed Decarboxylative Three-Component Synthesis of α-Arylglycines.d-nb.info.

Sources

Comparative

comparing coupling reagents for 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride in SPPS

The incorporation of sterically hindered, non-natural amino acids into peptide sequences remains one of the most formidable challenges in Solid-Phase Peptide Synthesis (SPPS). 2-Amino-2-(2,4-dimethylphenyl)acetic acid hy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of sterically hindered, non-natural amino acids into peptide sequences remains one of the most formidable challenges in Solid-Phase Peptide Synthesis (SPPS). 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride —a highly substituted α -arylglycine derivative—presents a dual synthetic hurdle: extreme steric hindrance and a severe propensity for base-catalyzed epimerization[1].

This guide objectively compares the performance of modern coupling reagents for the incorporation of this specific residue, detailing the mechanistic causality behind experimental choices and providing a self-validating protocol optimized for high yield and chiral integrity.

The Mechanistic Challenge: Steric Clash vs. Chiral Integrity

To successfully couple 2-Amino-2-(2,4-dimethylphenyl)acetic acid, one must navigate two competing failure modes:

  • Kinetic Bottleneck (Steric Hindrance): The bulky 2,4-dimethylphenyl group adjacent to the α -carbon physically shields the activated carboxylate. This steric clash drastically reduces the rate of aminolysis (the attack of the resin-bound amine on the activated ester), requiring highly reactive coupling reagents to drive the reaction to completion.

  • Epimerization Propensity: Because the coupling is slow, the activated amino acid persists in the reaction mixture. α -Arylglycines possess a highly acidic α -proton due to the electron-withdrawing nature of the adjacent aromatic ring[2]. Prolonged exposure to the basic conditions required for activation leads to rapid racemization.

The Causality of Epimerization: Epimerization occurs via two primary pathways: the direct abstraction of the α -proton (enolate formation) or the base-catalyzed cyclization into an oxazolone intermediate, which subsequently loses its stereocenter[3].

Epimerization A Activated L-Arylglycine (e.g., OAt or Oxyma Ester) B Oxazolone Intermediate (Base-Catalyzed Ring Closure) A->B Base (-H+) C Enolate Intermediate (Direct Deprotonation) A->C Base (-H+) D Activated D-Arylglycine (Epimerized Product) B->D Ring Opening C->A Reprotonation C->D Reprotonation

Base-catalyzed epimerization pathways of activated α-arylglycines during SPPS.

Comparative Analysis of Coupling Reagents

To overcome these challenges, the coupling reagent must generate an intensely reactive intermediate, while the accompanying base must be carefully selected to avoid α -proton abstraction.

DIC / Oxyma Pure
  • Mechanism: Generates an Oxyma active ester via a carbodiimide intermediate[4].

  • Performance: While DIC/Oxyma is an excellent, non-explosive standard for routine SPPS, its neutral activation kinetics are often too slow for the extreme steric bulk of the 2,4-dimethylphenyl group[5]. Extended coupling times lead to incomplete sequences (deletion peptides), though epimerization remains relatively low.

HATU / DIPEA
  • Mechanism: Generates a highly reactive OAt (7-azabenzotriazole) ester. The pyridine nitrogen of the OAt leaving group provides anchimeric assistance (the "7-aza effect"), accelerating aminolysis[6].

  • Performance: HATU successfully overcomes the steric hindrance, yielding high coupling efficiency. However, the standard use of 2 equivalents of N,N-Diisopropylethylamine (DIPEA) is fatal to the chiral integrity of arylglycines. The strong basicity of DIPEA drives the oxazolone pathway, frequently resulting in >15% D-epimer formation[2].

COMU / TMP (The Optimal System)
  • Mechanism: COMU is a third-generation uronium salt that generates an Oxyma Pure active ester[5]. It matches HATU in reactivity but features a morpholino backbone that acts as an internal base, creating a less basic microenvironment[7].

  • Performance: When COMU is paired with a highly hindered, weakly basic amine like 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (2,6-DMP), it creates the perfect synergistic system[2]. TMP is basic enough to facilitate the initial carboxylate activation by COMU, but its steric bulk prevents it from abstracting the shielded α -proton of the arylglycine. This results in >95% coupling efficiency with negligible (<1%) epimerization[2].

Quantitative Performance Summary
Coupling SystemBase (Equivalents)Coupling TimeRelative Coupling EfficiencyD-Epimerization (%)
DIC / Oxyma PureNone60 minModerate (~70%)< 2%
HATUDIPEA (2.0 eq)30 minExcellent (>95%)> 15%
HATUTMP (4.0 eq)30 minExcellent (>95%)~ 5%
COMUDIPEA (2.0 eq)30 minExcellent (>95%)> 10%
COMU TMP (4.0 eq) 30 min Excellent (>95%) < 1%

Data synthesized from benchmark SPPS studies on epimerization-prone α -arylglycines[2][4][5].

Optimized Experimental Protocol

The following protocol is a self-validating workflow designed specifically for the incorporation of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride. It utilizes a modified Fmoc-deprotection strategy to further protect the sensitive α -proton prior to coupling[1].

SPPSWorkflow Step1 1. Resin Swelling (DMF, 30 min) Step2 2. Rapid Fmoc Deprotection (1% DBU in DMF, 3 x 30s) Step1->Step2 Step3 3. Stringent Washing (DMF, 5 x 1 min) Step2->Step3 Step4 4. In Situ Pre-activation (Amino Acid + COMU + TMP, 2 min) Step3->Step4 Step5 5. Hindered Coupling (30 min, RT) Step4->Step5 Step6 6. Cleavage & Chiral Validation (TFA/TIS/H2O -> Chiral HPLC) Step5->Step6

Optimized SPPS workflow for sterically hindered, epimerization-prone α-arylglycines.

Step-by-Step Methodology:
  • Resin Preparation: Swell the peptide-resin in anhydrous N,N-Dimethylformamide (DMF) for 30 minutes.

  • Rapid Fmoc Deprotection: Standard 20% piperidine treatments are too harsh and can cause premature epimerization of previously coupled arylglycines. Instead, treat the resin with 1% DBU in DMF for exactly 3 x 30 seconds[1][2]. This ultra-short exposure removes the Fmoc group efficiently while minimizing base contact time.

  • Washing: Wash the resin extensively with DMF (5 x 1 min) to remove all traces of DBU. Critical: Any residual strong base will trigger epimerization during the subsequent coupling.

  • Activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-2-Amino-2-(2,4-dimethylphenyl)acetic acid and 4.0 equivalents of COMU in minimal anhydrous DMF. Add 4.0 equivalents of 2,4,6-trimethylpyridine (TMP). Allow to pre-activate for exactly 2 minutes[2].

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 30 minutes. Do not exceed 45 minutes, as prolonged times offer diminishing returns on yield while increasing the risk of chiral degradation.

  • Self-Validation (Cleavage & Analysis): To validate the system, withdraw a 5 mg micro-aliquot of the resin. Cleave using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold ether, lyophilize, and analyze the crude peptide via Chiral RP-HPLC (monitoring at 254 nm) to quantify the exact ratio of L- to D-epimers[1].

References

  • Brieke, C., & Cryle, M. J. (2014). A Facile Fmoc Solid Phase Synthesis Strategy To Access Epimerization-Prone Biosynthetic Intermediates of Glycopeptide Antibiotics. Organic Letters, 16(9), 2454-2457.[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[Link]

Sources

Validation

Comparative Biological Activity Guide: Enantiomers of 2-Amino-2-(2,4-dimethylphenyl)acetic Acid Hydrochloride

Executive Summary In the landscape of modern drug discovery, non-proteinogenic (unnatural) amino acids are indispensable for overcoming the pharmacokinetic limitations of native peptides. Among these, 2-Amino-2-(2,4-dime...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, non-proteinogenic (unnatural) amino acids are indispensable for overcoming the pharmacokinetic limitations of native peptides. Among these, 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride (hereafter referred to as 2,4-DMPG·HCl) represents a sterically demanding, highly lipophilic chiral building block.

Because 2,4-DMPG is an intermediate pharmacophore rather than a standalone therapeutic, evaluating its biological activity requires analyzing how its isolated (R)- and (S)-enantiomers dictate the efficacy of the downstream synthesized macromolecules (e.g., peptidomimetics and serine protease inhibitors) [1]. This guide provides an authoritative comparison of the stereochemical impact of 2,4-DMPG enantiomers, detailing the mechanistic causality behind their biological activity and providing rigorous, self-validating protocols for their evaluation.

Mechanistic Overview: Stereochemistry & Target Engagement

The biological activity of molecules incorporating 2,4-DMPG is entirely dependent on the stereocenter of the unnatural amino acid. The addition of methyl groups at the 2- (ortho) and 4- (para) positions of the phenyl ring introduces massive hydrophobic bulk.

  • Conformational Locking: The ortho-methyl group severely restricts the rotation of the peptide backbone ( ϕ / ψ dihedral angles). This locks the resulting peptide into a highly specific secondary structure, dramatically increasing proteolytic stability against endogenous enzymes [2].

  • Stereoselective "Lock-and-Key" Fit: When evaluating these derivatives against targets like the S1 hydrophobic pocket of serine proteases (e.g., Factor VIIa), the (R)-enantiomer typically projects the bulky 2,4-dimethylphenyl group optimally into the binding cleft. Conversely, the (S)-enantiomer projects the aromatic ring into the solvent or against the pocket wall, causing a severe steric clash that abrogates binding affinity [1].

Mechanism SubR (R)-2,4-DMPG Derivative Target Target Enzyme Active Site (e.g., Serine Protease S1 Pocket) SubR->Target Favorable Fit SubS (S)-2,4-DMPG Derivative SubS->Target Unfavorable Fit Active High Affinity Binding (Potent Inhibition) Target->Active (R)-Pathway Inactive Steric Clash (Weak/No Inhibition) Target->Inactive (S)-Pathway

Fig 1. Stereoselective binding mechanism of 2,4-DMPG enantiomers in an enzyme active site.

Comparative Biological Activity Data

The table below summarizes the representative pharmacological profile of lead compounds (e.g., protease inhibitors) synthesized using the respective enantiomers of 2,4-DMPG.

Parameter(R)-2,4-DMPG Derivative(S)-2,4-DMPG DerivativeMechanistic Causality
Target Affinity (IC₅₀) Low nanomolar (<10 nM)Micromolar (>10 µM)The (R)-configuration aligns the bulky 2,4-dimethylphenyl group optimally within deep hydrophobic binding pockets [1].
Proteolytic Stability (t₁/₂) >24 hours (High)>24 hours (High)Both enantiomers provide massive steric shielding against endogenous proteases compared to natural L-amino acids [2].
Off-Target Binding MinimalModerate to HighThe precise spatial arrangement of the (R)-enantiomer enhances target specificity, whereas the (S)-enantiomer may adopt promiscuous conformations.
Peptide Backbone Rigidity High (Restricted ϕ / ψ )High (Restricted ϕ / ψ )The ortho-methyl group at the 2-position of the phenyl ring severely restricts bond rotation in both enantiomers.

Experimental Workflows: Resolution & Validation

To accurately compare the biological activity of these enantiomers, researchers must first isolate them with extreme chiral purity, followed by rigorous in vitro testing. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Chiral Resolution & Purity Verification

Objective: Isolate (R)- and (S)-enantiomers from racemic 2,4-DMPG·HCl with >99% enantiomeric excess (ee). Causality: Even a 1-2% contamination of the active enantiomer in the inactive enantiomer's sample can result in false-positive biological activity.

  • Sample Preparation: Dissolve racemic 2,4-DMPG·HCl in a compatible mobile phase (e.g., Hexane/Isopropanol 80:20). Add 0.1% Trifluoroacetic acid (TFA) to maintain the protonated state of the amine, preventing peak tailing.

  • Chromatographic Separation: Inject the sample onto a Chiralcel OD column (or equivalent chiral stationary phase). The chiral stationary phase interacts differentially with the (R) and (S) enantiomers via hydrogen bonding and π

    π interactions, allowing for baseline separation.
  • Self-Validating Mechanism: Re-inject an aliquot of the collected fractions. If the peak area of the target enantiomer is <99% relative to the minor peak, the fraction is rejected and subjected to a secondary resolution cycle. A racemic standard must be run before and after the sequence to confirm that retention times have not drifted due to column degradation.

Protocol B: In Vitro Biological Activity Evaluation (FRET-Based Assay)

Objective: Compare the inhibitory potency of the synthesized (R)- and (S)-peptidomimetics against a target enzyme. Causality: Utilizing a Fluorescence Resonance Energy Transfer (FRET) substrate allows for real-time, continuous monitoring of enzyme kinetics, providing highly accurate IC₅₀ values free from endpoint-assay artifacts.

  • Compound Preparation: Synthesize the lead peptide incorporating either the isolated (R)- or (S)-enantiomer. Dissolve in DMSO, ensuring the final assay concentration of DMSO remains <1% to prevent enzyme denaturation.

  • Assay Assembly: In a 384-well black microplate, combine the target enzyme (e.g., Factor VIIa), the test compound (in a 10-point serial dilution), and the assay buffer. Incubate for 15 minutes at 37°C to allow steady-state binding.

  • Reaction Initiation: Add the specific FRET-peptide substrate to initiate the reaction. Monitor fluorescence cleavage continuously for 30 minutes.

  • Self-Validating Mechanism: The assay operates as a closed-loop validation system. It mandates a positive control (a known potent inhibitor) to validate assay sensitivity, a vehicle control (1% DMSO) to establish the maximum uninhibited enzyme velocity ( Vmax​ ), and a baseline control (buffer + substrate without enzyme) to dynamically subtract background fluorescence. If the Z'-factor of the plate falls below 0.5, the data is automatically invalidated.

Workflow A Racemic 2,4-DMPG·HCl B Chiral HPLC Resolution A->B C (R)-Enantiomer >99% ee B->C D (S)-Enantiomer >99% ee B->D E Peptide Coupling C->E D->E F In Vitro FRET Assay E->F

Fig 2. Experimental workflow from chiral resolution of 2,4-DMPG to in vitro biological validation.

References

  • Bisacchi, G. S., et al. "Phenylglycine derivatives useful as serine protease inhibitors." US Patent 20040204412A1, United States Patent and Trademark Office, 14 Oct. 2004.
  • Ding, Y., et al. "Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics." Amino Acids, vol. 52, no. 9, 2020, pp. 1207-1226.[Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride

As laboratory professionals engaged in cutting-edge research and development, our commitment to safety and environmental stewardship is paramount. The proper management and disposal of chemical reagents are not merely a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals engaged in cutting-edge research and development, our commitment to safety and environmental stewardship is paramount. The proper management and disposal of chemical reagents are not merely a matter of regulatory compliance but a core component of responsible scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment and Characterization

The primary hazards are associated with irritation and potential harm upon ingestion or inhalation.[2][3] The hydrochloride form will create a mildly acidic solution when dissolved in water, which must be considered during handling and disposal.

Table 1: Hazard Profile and Safety Recommendations

Hazard Category GHS Pictogram Signal Word Hazard Statement Precautionary & Disposal Guidance
Acute Toxicity (Oral) GHS07: Harmful/Irritant Warning H302: Harmful if swallowed.[2] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[2] Do not eat, drink, or smoke when using this product.[4]
Skin Corrosion/Irritation GHS07: Harmful/Irritant Warning H315: Causes skin irritation.[4] P280: Wear protective gloves/protective clothing/eye protection.[5] P302+P352: IF ON SKIN: Wash with plenty of water.[5]
Eye Damage/Irritation GHS07: Harmful/Irritant Warning H319: Causes serious eye irritation.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Respiratory Irritation GHS07: Harmful/Irritant Warning H335: May cause respiratory irritation.[4][6] P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

| General Disposal | - | - | - | P501: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][5][7] |

Core Principles of Chemical Waste Management

The disposal protocol for this compound is grounded in universally accepted principles of laboratory chemical safety. Adherence to these core tenets is crucial for ensuring compliance and preventing accidents.

  • Prohibition of Improper Disposal : Under no circumstances should chemical waste be disposed of in the regular trash or discharged into the sewer system.[8][9] Improper disposal can lead to environmental contamination, dangerous chemical reactions in drain systems, and significant regulatory penalties under frameworks like the Resource Conservation and Recovery Act (RCRA).[8]

  • Waste Characterization : All laboratory waste should be treated as hazardous unless explicitly confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) office.[10]

  • Segregation : Incompatible chemicals must be stored and disposed of separately to prevent dangerous reactions.[9][11] Waste containing 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride should be segregated from bases, strong oxidizing agents, and other reactive materials.[11]

  • Containerization and Labeling : Waste must be collected in containers that are chemically compatible, in good condition, and feature secure, leak-proof closures.[8][9] All waste containers must be clearly labeled with their exact contents as soon as waste is added to prevent the creation of unknown mixtures.[9][10]

Step-by-Step Disposal Protocols

Follow these specific procedures for the different waste streams generated during your work with 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride.

A. Unused or Expired Solid Compound

This protocol applies to the pure, solid chemical in its original container or as a synthesized, unused product.

  • Do Not Discard : Keep the compound in its original, clearly labeled container. If it is a synthesized product, ensure it is in a suitable, sealed, and labeled secondary container.

  • Designate as Waste : Designate the container for disposal.

  • Segregate : Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials.

  • EHS Pickup : Arrange for collection by your institution's EHS or a licensed hazardous waste disposal contractor.[12]

B. Contaminated Labware and Personal Protective Equipment (PPE)

This stream includes items that have come into direct contact with the compound.

  • Collect Contaminated Solids : Place all contaminated disposable items—such as gloves, weigh boats, paper towels, and pipette tips—into a designated solid hazardous waste container.[13]

  • Container Specifications : This container should be a durable, sealable drum or pail lined with a heavy-duty plastic bag.

  • Labeling : The container must be clearly labeled as "Hazardous Waste" and list all contents, including the chemical name and contaminated materials.

  • Storage and Disposal : Keep the container sealed when not in use and store it in your laboratory's designated waste accumulation area for EHS pickup.[10]

C. Aqueous Solutions (Liquid Waste)

This protocol covers any solutions containing dissolved 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride.

  • Collect Liquid Waste : Pour all aqueous waste containing the compound into a designated hazardous aqueous waste container.[13]

  • Container Specifications : Use a chemically resistant (e.g., HDPE) container with a tightly sealing screw cap. Do not use glass containers for long-term storage of aqueous waste if there is a risk of pH changes, and never overfill the container.[11]

  • Labeling : Clearly label the container with "Hazardous Aqueous Waste" and list the full chemical name and approximate concentration of all components.

  • Storage and Disposal : Store the sealed container in secondary containment within your designated waste accumulation area. Arrange for pickup by your institution's EHS department.

D. Decontamination of Non-Disposable Glassware

Properly cleaning reusable glassware is a two-step process to ensure both safety and analytical integrity.

  • Initial Decontamination Rinse : Rinse the glassware with a small amount of a suitable solvent, such as deionized water or an appropriate organic solvent in which the compound is soluble.

  • Collect Rinsate : This initial rinsate is considered hazardous waste.[13] It must be collected and added to the appropriate hazardous liquid waste container (aqueous or solvent-based).

  • Final Cleaning : After the initial hazardous rinse, the glassware can be washed according to standard laboratory procedures.

  • Triple Rinsing for Empty Containers : Empty containers that held the original chemical should be triple-rinsed with a suitable solvent before disposal or recycling.[11] This rinsate must also be collected as hazardous waste.

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.

  • Restrict Access : Secure the area and prevent personnel from entering the spill zone.

  • Wear Appropriate PPE : At a minimum, wear a lab coat, safety goggles with side shields, and chemical-resistant gloves.[5]

  • Contain the Spill : For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container.[13] Avoid creating dust.[6] For a liquid spill, cover it with an inert absorbent material (e.g., sand, vermiculite).[13]

  • Collect Absorbed Material : Carefully collect the absorbent material and place it in the solid hazardous waste container.[13]

  • Decontaminate the Area : Clean the spill surface with a suitable solvent, collecting all cleaning materials and rinsate as hazardous waste.[13]

  • Report the Spill : Report the incident to your laboratory supervisor and EHS department, following your institution's specific procedures.

Disposal Decision Workflow

The following diagram illustrates the logical steps for properly managing waste generated from 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride.

G start_end start_end process process decision decision storage storage start Start: Waste Generated identify 1. Identify Waste Stream start->identify is_solid Solid Waste? identify->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_waste Unused Solid, PPE, Contaminated Disposables is_solid->solid_waste Yes is_glass Reusable Glassware? is_liquid->is_glass No liquid_waste Aqueous or Solvent Solutions is_liquid->liquid_waste Yes glass_waste Decontaminate with Solvent Rinse is_glass->glass_waste Yes store 3. Store Sealed Container in Secondary Containment in Designated Area is_glass->store No collect_solid 2a. Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid 2b. Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_rinsate Collect Rinsate as Hazardous Liquid Waste glass_waste->collect_rinsate collect_solid->store collect_liquid->store collect_rinsate->collect_liquid pickup 4. Arrange Pickup by EHS / Licensed Contractor store->pickup end End: Proper Disposal pickup->end

Caption: Decision workflow for managing chemical waste.

By adhering to these protocols, researchers can ensure that the disposal of 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride is conducted safely, efficiently, and in full compliance with environmental regulations. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines as the primary authority.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • American Chemical Society. Regulation of Laboratory Waste.
  • Benchchem. Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Laboratory Professionals.
  • Safety Data Sheet for Acetic Acid. (2025, October 1).
  • Amino Acid Standard Safety Data Sheet.
  • ECHA. (2023, June 9). Substance Information.
  • ChemicalBook. (2025, August 23). Chemical Safety Data Sheet MSDS / SDS - 2-AMINO-2-(4-METHYLPHENYL)ACETIC ACID.
  • Safety Data Sheet for Ethanoic acid.
  • Emory University. Chemical Waste Disposal Guidelines.
  • Capot Chemical. (2016, August 22). MSDS of 2-(2-aMinothiazol-4-yl) acetic acid hydrochloride.
  • TCI Chemicals. (2025, November 7). SAFETY DATA SHEET - acetic Acid. Available from:

  • Thermo Fisher Scientific. (2023, October 12). Safety Data Sheet - MEM NON-ESSENTIAL AMINO ACIDS SOLUTION.
  • Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet - m-Aminoacetophenone.
  • Carl ROTH. Safety Data Sheet - Amino acid.
  • MedChemExpress. (S)-2-Amino-2-(2-chlorophenyl)acetic acid-SDS.
  • Fluorochem. AMINO(2,4-DIMETHYLPHENYL)ACETIC ACID.
  • Cayman Chemical. (2025, November 21). Safety Data Sheet - 2,4-Dichlorophenoxy Acetic Acid.
  • 2-(2-Aminothiazol-4-yl) acetic acid hydrochloride SDS.
  • FUJIFILM Wako Chemicals. SAFETY DATA SHEET - PTH-amino Acids Mobile Phase.

Sources

Handling

A Senior Application Scientist's Guide to Handling 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride

This guide provides essential safety and handling protocols for 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride. As a Senior Application Scientist, my objective is to synthesize established safety principles with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and handling protocols for 2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure both the integrity of your research and the safety of laboratory personnel. The following procedures are based on the known hazards of structurally similar amino acid hydrochlorides and substituted phenylacetic acid compounds. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) if available.

Hazard Identification & Immediate Safety Profile

The following table summarizes the anticipated hazard profile. This data is synthesized from safety information for similar chemical structures, including other amino acid hydrochlorides and N-phenylglycine derivatives.[1][2][3]

Hazard Category Anticipated Risk & Rationale Primary Exposure Routes
Acute Oral Toxicity While specific data is absent, similar compounds can be harmful if swallowed, potentially causing gastrointestinal irritation.[4]Ingestion
Skin Irritation/Corrosion Expected to be a skin irritant. Hydrochloride salts can be acidic and cause irritation upon prolonged contact.[3][5]Dermal Contact
Serious Eye Damage/Irritation Causes serious eye irritation.[3][6] Fine dusts are particularly hazardous to eyes.Eye Contact
Respiratory Irritation May cause respiratory irritation if inhaled as a dust.[3]Inhalation

Personal Protective Equipment (PPE) Protocol

A dynamic approach to PPE selection is critical. The choice of PPE should be dictated by a risk assessment of the specific procedure being performed. The following diagram outlines a logical workflow for selecting appropriate PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_solid Solid Compound Handling cluster_solution Solution Handling Start Assess Procedure: Handling solid vs. solution? Solid_Ops Weighing, Transferring Powder Start->Solid_Ops Solid Solution_Ops Pipetting, Transfers, Reactions Start->Solution_Ops Solution Eng_Control_Solid Engineering Control: Certified Chemical Fume Hood or Ventilated Balance Enclosure Solid_Ops->Eng_Control_Solid PPE_Solid Required PPE: 1. Nitrile Gloves 2. Safety Goggles (ANSI Z87.1) 3. Lab Coat Eng_Control_Solid->PPE_Solid Resp_Solid Is dust formation significant? PPE_Solid->Resp_Solid Respirator Add Respiratory Protection: N95/P95-rated respirator Resp_Solid->Respirator Yes Resp_Solid->Solution_Ops No, proceed to solution prep Eng_Control_Solution Engineering Control: Well-ventilated lab bench (Fume hood for volatile solvents) Solution_Ops->Eng_Control_Solution PPE_Solution Required PPE: 1. Nitrile Gloves 2. Safety Glasses with Side Shields 3. Lab Coat Eng_Control_Solution->PPE_Solution

Caption: PPE selection workflow for handling the compound.

Causality Behind PPE Choices:
  • Nitrile Gloves: Provide a sufficient barrier for incidental contact. Always inspect gloves before use and practice proper removal techniques to avoid skin contamination.[7] For prolonged handling or immersion, consult a glove compatibility chart.

  • Safety Goggles/Glasses: As the compound is a likely eye irritant, ANSI Z87.1-rated goggles are mandatory when handling the powder.[1][6] Safety glasses with side shields are acceptable for handling dilute solutions.

  • Lab Coat: Protects skin and personal clothing from contamination.

  • Respiratory Protection: Handling the powder outside of a ventilated enclosure can generate airborne dust. An N95 or P95-rated respirator should be used in such scenarios to prevent respiratory tract irritation.[1][3][7]

Operational Handling & Storage

Adherence to a strict operational protocol is paramount for safety and experimental reproducibility.

Step-by-Step Handling Protocol:
  • Preparation: Before handling, ensure the work area, typically a chemical fume hood or ventilated enclosure, is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible.[8]

  • Weighing:

    • Perform all weighing operations within a ventilated balance enclosure or a chemical fume hood to minimize inhalation exposure.[7]

    • Use anti-static weigh paper or a dedicated weigh boat.

    • Handle the container and spatula with care to avoid generating dust.

  • Dissolution:

    • Add the solid compound to the solvent slowly.

    • If preparing an acidic solution, be mindful of potential exothermic reactions, although this is less common with hydrochloride salts.

    • Use a magnetic stirrer for efficient mixing to avoid manual agitation that could lead to splashes.

  • Post-Handling:

    • Wipe down the spatula and work surface with a damp cloth to collect any residual dust.

    • Wash hands thoroughly with soap and water after removing gloves.[1][9]

Storage Requirements:
  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[2][8]

  • Environment: Store in a cool, dry, and well-ventilated area.[2][4]

  • Compatibility: Store away from strong oxidizing agents and strong bases.

Spill & Emergency Response

Immediate and correct response to an exposure or spill is critical.

Personnel Exposure:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4][6]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water. If skin irritation occurs, seek medical advice.[2][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][5]

Spill Containment & Cleanup:
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a dry spill, avoid creating dust. Carefully sweep or scoop the material into a suitable, labeled container for disposal.[4][7] Do not use a standard vacuum cleaner.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Dispose of the collected waste and contaminated cleaning materials according to institutional and local regulations.

Waste Disposal

All chemical waste, including the compound itself, contaminated consumables (e.g., gloves, weigh boats), and cleanup materials, must be disposed of as hazardous chemical waste.

  • Collection: Collect waste in a clearly labeled, sealed container.

  • Labeling: The label should include the chemical name: "2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride" and associated hazard warnings.

  • Procedure: Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[7][10] Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.

References

  • Vertex AI Search. (n.d.). 2-(2-Aminothiazol-4-yl) acetic acid hydrochloride SDS, 66659-20-9 Safety Data Sheets.
  • ChemicalBook. (2025, August 23). Chemical Safety Data Sheet MSDS / SDS - 2-AMINO-2-(4-METHYLPHENYL)ACETIC ACID.
  • AMyD. (2023, May 25). SAFETY DATA SHEET.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Merck. (n.d.). SAFETY DATA SHEET.
  • NextSDS. (n.d.). (2S)-2-AMINO-2-(2,4-DIMETHYLPHENYL)ACETIC ACID.
  • TCI Chemicals. (2025, November 7). SAFETY DATA SHEET.
  • Castrol. (2026, March 12). SAFETY DATA SHEET.
  • ResearchGate. (2016, November 30). How to convert amino acid to its hydrochloride?.
  • Sapphire Bioscience. (n.d.). 2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride.
  • Capot Chemical. (2016, August 22). MSDS of 2-(2-aMinothiazol-4-yl) acetic acid hydrochloride.
  • Fluorochem. (n.d.). AMINO(2,4-DIMETHYLPHENYL)ACETIC ACID.
  • ChemWhat. (n.d.). 2-[(2,4-dimethylphenyl)amino]acetic acid CAS#: 66947-32-8.
  • Cayman Chemical. (2025, September 18). Safety Data Sheet.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Amino-2-(2,4-dimethylphenyl)acetic acid hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.